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  • Product: 3-formyl-1H-indole-7-carboxylic Acid
  • CAS: 317854-65-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-formyl-1H-indole-7-carboxylic acid (CAS: 317854-65-2)

For Researchers, Scientists, and Drug Development Professionals Abstract 3-formyl-1H-indole-7-carboxylic acid is a heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. Its...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-formyl-1H-indole-7-carboxylic acid is a heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. Its unique trifunctional nature, featuring an indole nucleus, a formyl group, and a carboxylic acid moiety, makes it a versatile intermediate for the synthesis of complex molecular architectures and novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on its role as a key intermediate in drug discovery programs. While specific biological data for this compound is limited in publicly available literature, its structural motifs are present in compounds targeting a range of biological pathways, suggesting its utility in the development of new pharmaceuticals.

Chemical and Physical Properties

3-formyl-1H-indole-7-carboxylic acid is a solid at room temperature with a molecular weight of 189.17 g/mol .[1][2][3][4][5] It is characterized by its indole core, which is substituted with a formyl group at the 3-position and a carboxylic acid at the 7-position. This substitution pattern provides multiple reactive sites for further chemical modifications. The compound is typically supplied with a purity of 97-98% for laboratory use.[4][5]

Table 1: Physicochemical Properties of 3-formyl-1H-indole-7-carboxylic acid

PropertyValueReference
CAS Number 317854-65-2[2][3][4][5]
Molecular Formula C₁₀H₇NO₃[1][2][3][4][5]
Molecular Weight 189.17 g/mol [1][2][3][4][5]
Physical Form Solid[5]
Purity >97%[4][5]
Storage Inert atmosphere, Room Temperature or 2-8°C, stored under nitrogen[1][2][5]
SMILES O=C/C1=C/NC2=C(C(=O)O)C=CC=C21[1][2]
InChI Key HABYJDPNVBUDGD-UHFFFAOYSA-N[5]

Synthesis

A plausible synthetic route would involve the Vilsmeier-Haack reaction, a widely used method for the formylation of electron-rich heterocycles like indole.[6][7] This reaction typically employs a mixture of phosphorus oxychloride (POCl₃) and a formamide, such as N,N-dimethylformamide (DMF), to generate the electrophilic Vilsmeier reagent.

A potential synthetic workflow is outlined below:

G cluster_0 Plausible Synthetic Pathway Start 1H-Indole-7-carboxylic acid or its ester derivative Step1 Protection of Carboxylic Acid (if necessary) Start->Step1 Step2 Vilsmeier-Haack Formylation (POCl₃, DMF) Step1->Step2 Step3 Hydrolysis Step2->Step3 Step4 Deprotection (if necessary) Step3->Step4 End 3-formyl-1H-indole-7-carboxylic acid Step4->End

Caption: Plausible synthetic workflow for 3-formyl-1H-indole-7-carboxylic acid.

Suggested Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on standard Vilsmeier-Haack reaction conditions and subsequent ester hydrolysis. This should be adapted and optimized by researchers based on their specific starting materials and laboratory conditions.

Step 1: Formylation of Methyl 1H-indole-7-carboxylate

  • To a solution of methyl 1H-indole-7-carboxylate in anhydrous DMF, cooled to 0°C, add phosphorus oxychloride dropwise with stirring under an inert atmosphere.

  • Allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 50-70°C) for several hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and pour it onto crushed ice.

  • Neutralize the mixture with a suitable base (e.g., sodium hydroxide or sodium bicarbonate solution) until the pH is basic.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude methyl 3-formyl-1H-indole-7-carboxylate.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis to 3-formyl-1H-indole-7-carboxylic acid

  • Dissolve the purified methyl 3-formyl-1H-indole-7-carboxylate in a suitable solvent mixture, such as methanol and water.

  • Add a base, such as lithium hydroxide or sodium hydroxide, and stir the mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the organic solvent under reduced pressure.

  • Acidify the aqueous residue with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to afford 3-formyl-1H-indole-7-carboxylic acid.

Spectroscopic Data (Predicted and Related Compounds)

While a full set of spectroscopic data for 3-formyl-1H-indole-7-carboxylic acid is not publicly available, data from closely related compounds and general spectroscopic principles can provide an expected profile.

Table 2: Predicted and Related Spectroscopic Data

Technique Data for Methyl 3-formyl-1H-indole-7-carboxylate (CAS: 312973-24-3) Expected Features for 3-formyl-1H-indole-7-carboxylic acid
¹H NMR A ¹H NMR spectrum is available, showing characteristic peaks for the indole, formyl, and methyl ester protons.The spectrum would be similar to the methyl ester, but with the absence of the methyl ester singlet and the presence of a broad singlet for the carboxylic acid proton (typically >10 ppm). Aromatic and formyl protons would have similar chemical shifts and coupling patterns.
¹³C NMR Not available.Expected signals for the formyl carbonyl (~185 ppm), the carboxylic acid carbonyl (~170 ppm), and aromatic and indole carbons in the 110-140 ppm region.
IR Spectroscopy Not available.A broad O-H stretch from the carboxylic acid dimer (2500-3300 cm⁻¹), a C=O stretch from the carboxylic acid (~1700 cm⁻¹), and a C=O stretch from the aldehyde (~1670 cm⁻¹).
Mass Spectrometry Not available.A molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight of 189.17.

Applications in Research and Drug Discovery

3-formyl-1H-indole-7-carboxylic acid is a valuable building block for the synthesis of more complex molecules, particularly in the field of drug discovery.[1] The indole scaffold is a privileged structure in medicinal chemistry, and the presence of both an aldehyde and a carboxylic acid allows for a wide range of chemical transformations.

The formyl group can be readily converted into other functional groups or used in condensation reactions to build larger molecular frameworks. The carboxylic acid can be transformed into esters, amides, or other bioisosteres, which is a common strategy in drug design to modulate physicochemical properties and biological activity.

While specific biological targets for 3-formyl-1H-indole-7-carboxylic acid have not been reported, various indole carboxylic acid derivatives have shown a broad spectrum of biological activities. These include roles as:

  • Enzyme inhibitors: Many indole derivatives are known to inhibit various enzymes.

  • Receptor agonists and antagonists: The indole nucleus is a common feature in ligands for a variety of receptors.

The following diagram illustrates the potential utility of 3-formyl-1H-indole-7-carboxylic acid as a versatile intermediate in drug discovery.

G cluster_0 Role in Drug Discovery cluster_1 Modifications at C3-formyl group cluster_2 Modifications at C7-carboxylic acid Start 3-formyl-1H-indole-7-carboxylic acid Reductive_Amination Reductive Amination Start->Reductive_Amination Wittig_Reaction Wittig Reaction Start->Wittig_Reaction Oxidation Oxidation to Carboxylic Acid Start->Oxidation Amide_Coupling Amide Coupling Start->Amide_Coupling Esterification Esterification Start->Esterification Reduction Reduction to Alcohol Start->Reduction Leads Diverse Library of Bioactive Compounds Reductive_Amination->Leads Wittig_Reaction->Leads Oxidation->Leads Amide_Coupling->Leads Esterification->Leads Reduction->Leads

Caption: Versatility of 3-formyl-1H-indole-7-carboxylic acid in generating compound libraries.

Safety and Handling

Based on available safety data sheets, 3-formyl-1H-indole-7-carboxylic acid is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[5]

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Researchers should consult the full Safety Data Sheet (SDS) before handling this compound and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

3-formyl-1H-indole-7-carboxylic acid is a valuable and versatile chemical intermediate with significant potential for applications in organic synthesis and drug discovery. Its trifunctional nature allows for the creation of diverse molecular libraries for screening against various biological targets. While there is a lack of specific biological data for this compound in the public domain, its structural features are present in numerous bioactive molecules. Further research into the synthesis and biological evaluation of derivatives of 3-formyl-1H-indole-7-carboxylic acid is warranted to fully explore its therapeutic potential. This technical guide serves as a foundational resource for researchers interested in utilizing this promising building block in their scientific endeavors.

References

Exploratory

Physicochemical Properties of 3-formyl-1H-indole-7-carboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction 3-formyl-1H-indole-7-carboxylic acid is a heterocyclic organic compound belonging to the indole family. The indole scaffold is a prominent feat...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-formyl-1H-indole-7-carboxylic acid is a heterocyclic organic compound belonging to the indole family. The indole scaffold is a prominent feature in numerous biologically active compounds and approved pharmaceuticals. The presence of both a formyl and a carboxylic acid group on the indole ring suggests a molecule with potential for diverse chemical modifications and biological activities. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 3-formyl-1H-indole-7-carboxylic acid, detailed experimental protocols for their determination, and explores a potential signaling pathway relevant to its structural class.

Physicochemical Properties

Quantitative data for 3-formyl-1H-indole-7-carboxylic acid is limited in the public domain. The following tables summarize available data, including predicted values and experimental data for structurally related compounds to provide a comparative context.

Table 1: Core Physicochemical Properties of 3-formyl-1H-indole-7-carboxylic acid

PropertyValueSource
Molecular Formula C₁₀H₇NO₃[1][2]
Molecular Weight 189.17 g/mol [1][2]
Appearance White to off-white solid[3]
Boiling Point (Predicted) 496.9 ± 25.0 °C[3]
Density (Predicted) 1.500 ± 0.06 g/cm³[3]
pKa (Predicted) 4.13 ± 0.10[3]

Table 2: Comparative Physicochemical Properties of Related Indole Carboxylic Acids

PropertyIndole-3-carboxylic acid
Molecular Formula C₉H₇NO₂
Molecular Weight 161.16 g/mol
Melting Point 232-234 °C (decomposes)
logP 1.99
Solubility Soluble in 95% Ethanol (50 mg/ml), Methanol. Insoluble in boiling water, benzene, petroleum ether.

Experimental Protocols

Detailed experimental procedures are crucial for the validation of predicted properties and for ensuring the reproducibility of results. The following are detailed methodologies for determining key physicochemical parameters of 3-formyl-1H-indole-7-carboxylic acid.

Determination of Melting Point

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this occurs over a narrow temperature range.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

Procedure:

  • Grind a small sample of 3-formyl-1H-indole-7-carboxylic acid to a fine powder using a mortar and pestle.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

  • Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

  • Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).

  • The melting point is reported as the range T1-T2.

  • Perform the determination in triplicate to ensure accuracy.

Determination of Aqueous Solubility

Principle: The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent.

Apparatus:

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a series of standard solutions of 3-formyl-1H-indole-7-carboxylic acid of known concentrations in a suitable solvent (e.g., methanol or acetonitrile).

  • Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

  • Add an excess amount of the solid compound to a vial containing a known volume of deionized water (or a buffer of specific pH).

  • Tightly cap the vial and place it in a constant temperature shaker bath (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

  • After equilibration, centrifuge the suspension to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the clear supernatant.

  • Dilute the supernatant with the mobile phase used for HPLC analysis.

  • Inject the diluted sample into the HPLC and determine the concentration of the dissolved compound using the previously generated calibration curve.

  • The solubility is expressed in mg/mL or mol/L.

Determination of Partition Coefficient (logP)

Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically n-octanol and water. LogP is a measure of lipophilicity.

Apparatus:

  • Separatory funnels or vials

  • Mechanical shaker

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC system

  • n-Octanol and water (mutually saturated)

Procedure:

  • Prepare mutually saturated n-octanol and water phases by vigorously shaking equal volumes of the two solvents and allowing them to separate.

  • Prepare a stock solution of 3-formyl-1H-indole-7-carboxylic acid in the aqueous phase.

  • Add a known volume of the stock solution to a separatory funnel or vial.

  • Add an equal volume of the saturated n-octanol.

  • Shake the mixture for a set period (e.g., 1 hour) to allow for partitioning.

  • Allow the phases to separate completely. Centrifugation may be used to aid separation.

  • Carefully sample both the aqueous and organic phases.

  • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculate the partition coefficient (P) as: P = [Concentration in n-octanol] / [Concentration in water].

  • The logP is the base-10 logarithm of P.

Determination of pKa

Principle: The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka). Potentiometric titration is a common method for its determination.

Apparatus:

  • pH meter with a calibrated electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

Procedure:

  • Dissolve a precisely weighed amount of 3-formyl-1H-indole-7-carboxylic acid in a known volume of deionized water. A co-solvent may be used if solubility is low, but this will affect the measured pKa.

  • Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

  • Record the initial pH of the solution.

  • Titrate the solution by adding small, known volumes of the standardized NaOH solution from the burette.

  • Record the pH after each addition, allowing the reading to stabilize.

  • Continue the titration past the equivalence point.

  • Plot the pH of the solution as a function of the volume of NaOH added.

  • The pKa can be determined from the titration curve as the pH at the half-equivalence point. Alternatively, the first derivative of the titration curve can be plotted to accurately determine the equivalence point.

Potential Signaling Pathway Involvement

Given that derivatives of indole-3-carboxylic acid have been investigated as antagonists of the Angiotensin II Receptor Type 1 (AT1R), a key regulator of blood pressure and cardiovascular homeostasis, this pathway represents a plausible area of investigation for 3-formyl-1H-indole-7-carboxylic acid.[4] The AT1R is a G-protein coupled receptor (GPCR) that, upon binding to its ligand angiotensin II, initiates a cascade of intracellular signaling events.

AT1R_Signaling AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Gq_11 Gq/11 AT1R->Gq_11 activates PLC Phospholipase C (PLC) Gq_11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC activates Downstream Downstream Cellular Responses (e.g., Vasoconstriction, Cell Growth) Ca_release->Downstream PKC->Downstream

Caption: Simplified Angiotensin II Receptor Type 1 (AT1R) signaling pathway.

Experimental Workflow Visualization

The determination of key physicochemical properties follows a structured workflow. The diagram below illustrates the process for determining the aqueous solubility of 3-formyl-1H-indole-7-carboxylic acid.

Solubility_Workflow start Start prep_standards Prepare Standard Solutions & Generate HPLC Calibration Curve start->prep_standards add_excess Add Excess Compound to Water start->add_excess hplc_analysis Analyze by HPLC prep_standards->hplc_analysis equilibrate Equilibrate in Shaker Bath (24-48h) add_excess->equilibrate centrifuge Centrifuge to Pellet Undissolved Solid equilibrate->centrifuge sample_supernatant Sample Supernatant centrifuge->sample_supernatant dilute Dilute Supernatant sample_supernatant->dilute dilute->hplc_analysis calculate Calculate Solubility using Calibration Curve hplc_analysis->calculate end End calculate->end

Caption: Experimental workflow for aqueous solubility determination.

Conclusion

This technical guide consolidates the available and predicted physicochemical data for 3-formyl-1H-indole-7-carboxylic acid. While experimental data for this specific molecule is sparse, the provided protocols offer a robust framework for its comprehensive characterization. The exploration of the AT1R signaling pathway provides a relevant biological context for future research and drug discovery efforts centered on this and related indole derivatives. The presented information is intended to serve as a valuable resource for scientists engaged in the synthesis, characterization, and application of novel chemical entities.

References

Foundational

3-formyl-1H-indole-7-carboxylic acid molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals This document provides core physicochemical properties of 3-formyl-1H-indole-7-carboxylic acid, a heterocyclic organic compound of interest in medicinal che...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides core physicochemical properties of 3-formyl-1H-indole-7-carboxylic acid, a heterocyclic organic compound of interest in medicinal chemistry and synthetic organic chemistry.

Physicochemical Data

The fundamental molecular characteristics of 3-formyl-1H-indole-7-carboxylic acid are summarized below. These values are crucial for stoichiometric calculations, analytical method development, and interpretation of experimental results.

ParameterValue
Molecular Formula C₁₀H₇NO₃[1][2]
Molecular Weight 189.17 g/mol [1][2]
IUPAC Name 3-formyl-1H-indole-7-carboxylic acid[1]
CAS Number 317854-65-2[1]

Logical Relationship of Compound Properties

The following diagram illustrates the direct relationship between the chemical entity and its fundamental molecular properties.

3-formyl-1H-indole-7-carboxylic acid 3-formyl-1H-indole-7-carboxylic acid Molecular Formula Molecular Formula 3-formyl-1H-indole-7-carboxylic acid->Molecular Formula Molecular Weight Molecular Weight 3-formyl-1H-indole-7-carboxylic acid->Molecular Weight C10H7NO3 C10H7NO3 Molecular Formula->C10H7NO3 189.17 g/mol 189.17 g/mol Molecular Weight->189.17 g/mol

Caption: Relationship between the compound and its molecular properties.

Note on Experimental Protocols: As this document pertains to the fundamental molecular properties of a chemical compound, detailed experimental protocols for its synthesis or analysis are beyond the current scope. Such procedures would be highly dependent on the specific research context and objectives. Researchers should consult relevant synthetic chemistry literature for detailed experimental methodologies.

References

Exploratory

Synthesis of 3-formyl-1H-indole-7-carboxylic acid from Indole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of a robust synthetic pathway for the preparation of 3-formyl-1H-indole-7-carboxylic acid, a valuable...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust synthetic pathway for the preparation of 3-formyl-1H-indole-7-carboxylic acid, a valuable building block in medicinal chemistry and drug development, starting from the readily available precursor, indole. The synthesis involves a multi-step sequence, including protection of the indole nitrogen, regioselective functionalization at the C-7 and C-3 positions, and subsequent deprotection to yield the target compound. This document details the experimental protocols for each key transformation, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Synthetic Strategy Overview

The synthesis of 3-formyl-1H-indole-7-carboxylic acid from indole necessitates a carefully planned multi-step approach to achieve the desired regioselectivity. Direct functionalization of the indole core at both the C-3 and C-7 positions in a single step is challenging due to the inherent reactivity of the indole nucleus, which typically favors electrophilic substitution at the C-3 position. Therefore, a protecting group strategy is employed to facilitate the selective introduction of the carboxyl group at the C-7 position.

The overall synthetic route can be summarized in four key stages:

  • N-Protection: The indole nitrogen is protected to prevent unwanted side reactions and to direct the subsequent functionalization at the C-7 position. The pivaloyl group is an effective choice for this purpose.

  • C-7 Carboxylation: A directed ortho-metalation approach is utilized for the regioselective introduction of a carboxyl group at the C-7 position of the N-protected indole.

  • C-3 Formylation: The Vilsmeier-Haack reaction is employed for the efficient formylation of the indole nucleus at the electron-rich C-3 position.

  • Deprotection and Hydrolysis: The final step involves the removal of the N-pivaloyl protecting group and hydrolysis of the ester to yield the target 3-formyl-1H-indole-7-carboxylic acid.

Synthesis_Workflow Indole Indole N_Pivaloylindole N-Pivaloylindole Indole->N_Pivaloylindole Pivaloyl Chloride, Base Methyl_N_Pivaloylindole_7_carboxylate Methyl 1-pivaloyl-1H-indole-7-carboxylate N_Pivaloylindole->Methyl_N_Pivaloylindole_7_carboxylate 1. s-BuLi, TMEDA 2. CO2 3. CH2N2 or SOCl2, MeOH Methyl_N_Pivaloyl_3_formylindole_7_carboxylate Methyl 1-pivaloyl-3-formyl-1H-indole-7-carboxylate Methyl_N_Pivaloylindole_7_carboxylate->Methyl_N_Pivaloyl_3_formylindole_7_carboxylate POCl3, DMF Methyl_3_formylindole_7_carboxylate Methyl 3-formyl-1H-indole-7-carboxylate Methyl_N_Pivaloyl_3_formylindole_7_carboxylate->Methyl_3_formylindole_7_carboxylate LDA Final_Product 3-formyl-1H-indole-7-carboxylic acid Methyl_3_formylindole_7_carboxylate->Final_Product LiOH, THF/H2O

Caption: Synthetic workflow for 3-formyl-1H-indole-7-carboxylic acid.

Experimental Protocols

Step 1: Synthesis of N-Pivaloylindole (Protection)

Methodology:

To a solution of indole (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere of nitrogen, is added sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C. The resulting suspension is stirred at room temperature for 1 hour. Pivaloyl chloride (1.2 eq) is then added dropwise at 0 °C, and the reaction mixture is stirred at room temperature overnight. The reaction is quenched by the slow addition of water. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

ReagentMolar Eq.
Indole1.0
Sodium Hydride (60%)1.2
Pivaloyl Chloride1.2
Tetrahydrofuran-
ParameterValue
Temperature0 °C to RT
Reaction Time12-16 hours
Yield ~95%
Step 2: Synthesis of Methyl 1-pivaloyl-1H-indole-7-carboxylate (C-7 Carboxylation)

Methodology:

To a solution of N-pivaloylindole (1.0 eq) and N,N,N',N'-tetramethylethylenediamine (TMEDA) (2.5 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere is added sec-butyllithium (s-BuLi) (2.5 eq, 1.4 M in cyclohexane) dropwise. The reaction mixture is stirred at -78 °C for 1 hour. Carbon dioxide gas is then bubbled through the solution for 1 hour, and the mixture is allowed to warm to room temperature and stirred overnight. The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The crude carboxylic acid is then esterified without further purification. The crude acid is dissolved in a mixture of methanol and toluene, and trimethylsilyldiazomethane (2.0 eq, 2.0 M in hexanes) is added dropwise at 0 °C until a persistent yellow color is observed. The reaction is stirred for 1 hour at room temperature, and the solvent is removed under reduced pressure. The residue is purified by column chromatography.

ReagentMolar Eq.
N-Pivaloylindole1.0
s-Butyllithium2.5
TMEDA2.5
Carbon DioxideExcess
Trimethylsilyldiazomethane2.0
ParameterValue
Temperature-78 °C to RT
Reaction Time12-16 hours
Yield ~70%
Step 3: Synthesis of Methyl 1-pivaloyl-3-formyl-1H-indole-7-carboxylate (C-3 Formylation)

Methodology:

To anhydrous N,N-dimethylformamide (DMF) (10 eq) at 0 °C under a nitrogen atmosphere is added phosphorus oxychloride (POCl3) (1.5 eq) dropwise. The mixture is stirred for 30 minutes at 0 °C to form the Vilsmeier reagent. A solution of methyl 1-pivaloyl-1H-indole-7-carboxylate (1.0 eq) in anhydrous DMF is then added dropwise at 0 °C. The reaction mixture is heated to 60 °C and stirred for 2 hours. After cooling to room temperature, the mixture is poured into ice-water and neutralized with a saturated aqueous solution of sodium bicarbonate. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum. The crude product can be purified by recrystallization or column chromatography.

ReagentMolar Eq.
Methyl 1-pivaloyl-1H-indole-7-carboxylate1.0
Phosphorus Oxychloride1.5
N,N-Dimethylformamide10
ParameterValue
Temperature0 °C to 60 °C
Reaction Time2-3 hours
Yield ~85%
Step 4: Synthesis of 3-formyl-1H-indole-7-carboxylic acid (Deprotection and Hydrolysis)

Methodology:

Deprotection of the N-pivaloyl group: To a solution of methyl 1-pivaloyl-3-formyl-1H-indole-7-carboxylate (1.0 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere is added lithium diisopropylamide (LDA) (2.0 eq, freshly prepared from diisopropylamine and n-butyllithium). The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give crude methyl 3-formyl-1H-indole-7-carboxylate.[1]

Hydrolysis of the methyl ester: The crude methyl 3-formyl-1H-indole-7-carboxylate is dissolved in a mixture of THF and water. Lithium hydroxide (LiOH) (3.0 eq) is added, and the mixture is stirred at room temperature for 4-6 hours. The reaction is monitored by TLC. Upon completion, the THF is removed under reduced pressure, and the aqueous solution is acidified with 1 M HCl to pH 2-3. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford 3-formyl-1H-indole-7-carboxylic acid.

ReagentMolar Eq.
Methyl 1-pivaloyl-3-formyl-1H-indole-7-carboxylate1.0
Lithium Diisopropylamide2.0
Lithium Hydroxide3.0
ParameterValue
Temperature-78 °C to RT
Reaction Time6-8 hours
Yield (2 steps) ~75%

Quantitative Data Summary

The following table summarizes the expected yields for each step of the synthesis. These values are based on literature precedents for similar transformations and may vary depending on the specific reaction conditions and scale.

StepTransformationStarting MaterialProductTypical Yield (%)
1N-ProtectionIndoleN-Pivaloylindole95
2C-7 Carboxylation & EsterificationN-PivaloylindoleMethyl 1-pivaloyl-1H-indole-7-carboxylate70
3C-3 FormylationMethyl 1-pivaloyl-1H-indole-7-carboxylateMethyl 1-pivaloyl-3-formyl-1H-indole-7-carboxylate85
4Deprotection & HydrolysisMethyl 1-pivaloyl-3-formyl-1H-indole-7-carboxylate3-formyl-1H-indole-7-carboxylic acid75
Overall - Indole 3-formyl-1H-indole-7-carboxylic acid ~45

Conclusion

This technical guide outlines a reliable and efficient multi-step synthesis of 3-formyl-1H-indole-7-carboxylic acid from indole. The use of a pivaloyl protecting group enables a directed ortho-metalation for the key C-7 carboxylation step, while the Vilsmeier-Haack reaction provides a robust method for the subsequent C-3 formylation. The detailed experimental protocols and quantitative data provided herein serve as a valuable resource for researchers and scientists in the field of organic synthesis and drug development, facilitating the preparation of this important heterocyclic building block. Careful execution of each step and appropriate purification techniques are crucial for achieving high yields and purity of the final product.

References

Foundational

The Untapped Therapeutic Potential of 3-Formyl-1H-indole-7-carboxylic Acid Derivatives: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals Abstract The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous biologically active compounds. Within this...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous biologically active compounds. Within this privileged scaffold, 3-formyl-1H-indole-7-carboxylic acid presents a unique and compelling starting point for the synthesis of novel therapeutic agents. Its bifunctional nature, featuring both a reactive aldehyde and a carboxylic acid group, offers a versatile platform for the creation of diverse chemical libraries. While direct biological activity data on derivatives of 3-formyl-1H-indole-7-carboxylic acid are not extensively reported in publicly available literature, a comprehensive analysis of structurally related indole derivatives provides a strong rationale for their potential as potent pharmacological agents. This technical guide explores the prospective biological activities of these derivatives, details relevant experimental protocols for their evaluation, and outlines potential signaling pathways they may modulate, thereby providing a roadmap for future research and development in this promising area.

Introduction: The Promise of a Bifunctional Indole Scaffold

The indole ring system is a prevalent motif in a vast array of natural products and synthetic drugs, exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The specific substitution pattern on the indole core plays a crucial role in defining its pharmacological profile. 3-Formyl-1H-indole-7-carboxylic acid is a particularly interesting, yet underexplored, scaffold for medicinal chemistry. The presence of a formyl group at the C3 position and a carboxylic acid at the C7 position allows for selective and diverse chemical modifications. The aldehyde can be readily converted into Schiff bases, hydrazones, and other derivatives, while the carboxylic acid can be transformed into esters and amides. This dual functionality enables the generation of novel molecular architectures with the potential for enhanced biological activity and target specificity.

Inferred Biological Activities from Structurally Related Compounds

Based on extensive research into derivatives of indole-3-carboxaldehydes and other indole carboxylic acids, several key biological activities can be projected for derivatives of 3-formyl-1H-indole-7-carboxylic acid.

Antimicrobial and Antifungal Activity

Derivatives of indole-3-carboxaldehyde, particularly Schiff bases and hydrazones, have demonstrated significant antimicrobial and antifungal properties. The imine (-C=N-) linkage in Schiff bases is often crucial for their biological activity. Similarly, hydrazone derivatives of various indole scaffolds have shown potent activity against a range of bacterial and fungal strains. It is therefore highly probable that Schiff base and hydrazone derivatives of 3-formyl-1H-indole-7-carboxylic acid would exhibit similar antimicrobial profiles.

Table 1: Representative Antimicrobial Activity of Indole-3-Carboxaldehyde Schiff Base Derivatives

Compound ClassTest OrganismActivity (MIC in µg/mL)Reference
Indole-3-carboxaldehyde Schiff BasesBacillus subtilisModerate to Good[1]
Indole-3-carboxaldehyde Schiff BasesStaphylococcus aureusModerate to Good[1]
Indole-3-carboxaldehyde Schiff BasesPseudomonas aeruginosaModerate[1]
Indole-3-carboxaldehyde Schiff BasesEscherichia coliModerate[1]
Indole-3-carboxaldehyde Schiff BasesCandida albicansModerate to Good[1]
Anticancer Activity

The indole nucleus is a key component of several established anticancer drugs. Derivatives of indole-3-carboxylic acid and indole-3-carboxaldehyde have been shown to exhibit cytotoxic effects against various cancer cell lines through multiple mechanisms, including the inhibition of key enzymes like EGFR and SRC kinases. The potential for derivatives of 3-formyl-1H-indole-7-carboxylic acid to act as anticancer agents is therefore a significant area for investigation.

Table 2: Representative Anticancer Activity of Indole Derivatives

Compound ClassCancer Cell LineActivity (IC50 in µM)Reference
Indole-based EGFR/SRC Kinase InhibitorsA549 (Lung)1.026 (for EGFR)[2]
Indole-based EGFR/SRC Kinase InhibitorsMCF-7 (Breast)>50% cell death[2]
Indole-based EGFR/SRC Kinase InhibitorsPC3 (Prostate)>50% cell death[2]
Pyrazolinyl-Indole DerivativesVarious NCI cell linesGrowth inhibition[3]
Enzyme Inhibition

The structural features of indole derivatives make them suitable candidates for enzyme inhibitors. For instance, various indole carboxamides have been investigated as potent inhibitors of enzymes such as HIV-1 integrase. The ability to introduce diverse functionalities through the formyl and carboxylic acid groups of 3-formyl-1H-indole-7-carboxylic acid could lead to the development of highly specific enzyme inhibitors.

Methodologies for Synthesis and Biological Evaluation

The synthesis of bioactive derivatives from 3-formyl-1H-indole-7-carboxylic acid can be approached through established organic chemistry reactions. The subsequent biological evaluation would involve a battery of in vitro assays.

General Synthesis Protocols

3.1.1. Synthesis of Schiff Base Derivatives

  • Dissolve 3-formyl-1H-indole-7-carboxylic acid in a suitable solvent such as ethanol.

  • Add an equimolar amount of the desired primary amine (e.g., a substituted aniline).

  • Add a catalytic amount of an acid, such as glacial acetic acid or p-toluenesulfonic acid.[1]

  • Reflux the reaction mixture for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to allow the Schiff base product to precipitate.

  • Filter, wash, and recrystallize the product to obtain the pure Schiff base derivative.

3.1.2. Synthesis of Hydrazone Derivatives

  • Dissolve 3-formyl-1H-indole-7-carboxylic acid in a suitable solvent (e.g., ethanol).

  • Add an equimolar amount of a hydrazide derivative (e.g., isonicotinic acid hydrazide).

  • Add a few drops of a catalyst, such as concentrated sulfuric acid.

  • Reflux the mixture for several hours, monitoring by TLC.

  • After cooling, the precipitated product is filtered, washed, and purified by recrystallization.

Experimental Protocols for Biological Assays

3.2.1. Antimicrobial Susceptibility Testing (Broth Microdilution Method)

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in Mueller-Hinton broth for bacteria or RPMI-1640 for fungi.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include positive controls (microorganism with no compound) and negative controls (broth only).

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

3.2.2. In Vitro Cytotoxicity Assay (MTT Assay)

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Potential Signaling Pathways and Mechanisms of Action

While the precise signaling pathways modulated by derivatives of 3-formyl-1H-indole-7-carboxylic acid remain to be elucidated, insights can be drawn from related indole compounds.

// Nodes Indole_Derivative [label="3-Formyl-1H-indole-7-carboxylic\nAcid Derivative", fillcolor="#FBBC05", fontcolor="#202124"]; Cell_Membrane [label="Cell Membrane", shape=plaintext, fontcolor="#202124"]; Receptor [label="Receptor Tyrosine Kinase\n(e.g., EGFR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NFkB [label="NF-κB", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bacterial_Enzyme [label="Bacterial Enzyme\n(e.g., DNA Gyrase)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DNA_Replication [label="Bacterial DNA\nReplication", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Indole_Derivative -> Receptor [label="Inhibition", color="#EA4335"]; Receptor -> PI3K [label="Activation"]; PI3K -> Akt [label="Activation"]; Akt -> mTOR [label="Activation"]; mTOR -> Proliferation; Akt -> NFkB [label="Activation"]; NFkB -> Proliferation; Indole_Derivative -> Apoptosis [label="Induction", color="#34A853"]; Indole_Derivative -> Bacterial_Enzyme [label="Inhibition", color="#EA4335"]; Bacterial_Enzyme -> DNA_Replication [style=dashed, label="Required for"]; } .dot Caption: Hypothetical signaling pathways modulated by 3-formyl-1H-indole-7-carboxylic acid derivatives.

Many indole derivatives exert their anticancer effects by interfering with critical signaling pathways that regulate cell growth, proliferation, and survival. One such key pathway is the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer. Inhibition of receptor tyrosine kinases (RTKs) like EGFR at the cell surface can block the downstream activation of this pathway, leading to decreased cell proliferation and induction of apoptosis. Furthermore, the NF-κB signaling pathway, which is involved in inflammation and cancer progression, is another potential target.

In the context of antimicrobial activity, indole derivatives may act by inhibiting essential bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication.

// Nodes Start [label="3-Formyl-1H-indole-7-carboxylic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Synthesis [label="Synthesis of Derivatives\n(e.g., Schiff Bases, Hydrazones)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Purification & Characterization\n(Chromatography, NMR, MS)", fillcolor="#FBBC05", fontcolor="#202124"]; Screening [label="Biological Screening", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Antimicrobial [label="Antimicrobial Assays\n(MIC Determination)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Anticancer [label="Anticancer Assays\n(MTT, etc.)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Enzyme [label="Enzyme Inhibition Assays", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hit_ID [label="Hit Identification", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Lead_Opt [label="Lead Optimization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; In_Vivo [label="In Vivo Studies", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Synthesis; Synthesis -> Purification; Purification -> Screening; Screening -> Antimicrobial; Screening -> Anticancer; Screening -> Enzyme; Antimicrobial -> Hit_ID; Anticancer -> Hit_ID; Enzyme -> Hit_ID; Hit_ID -> Lead_Opt; Lead_Opt -> In_Vivo; } .dot Caption: A logical workflow for the development of bioactive 3-formyl-1H-indole-7-carboxylic acid derivatives.

Conclusion and Future Directions

While the biological activities of derivatives of 3-formyl-1H-indole-7-carboxylic acid are yet to be extensively documented, the wealth of data on structurally similar indole compounds strongly suggests a high potential for the discovery of novel therapeutic agents. The bifunctional nature of this scaffold provides a unique opportunity for the creation of diverse chemical libraries with a wide range of pharmacological properties. Future research should focus on the systematic synthesis and biological evaluation of derivatives of 3-formyl-1H-indole-7-carboxylic acid, particularly targeting antimicrobial and anticancer applications. Detailed structure-activity relationship (SAR) studies will be crucial in identifying key structural motifs responsible for biological activity and in optimizing lead compounds. The exploration of this untapped area of medicinal chemistry holds significant promise for the development of next-generation therapeutics.

References

Exploratory

An In-depth Technical Guide on the Solubility of 3-formyl-1H-indole-7-carboxylic acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals Introduction 3-formyl-1H-indole-7-carboxylic acid is a member of the indole family, a class of heterocyclic compounds that are scaffolds in numerous biologi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-formyl-1H-indole-7-carboxylic acid is a member of the indole family, a class of heterocyclic compounds that are scaffolds in numerous biologically active molecules and pharmaceuticals.[1] The presence of both a formyl and a carboxylic acid group on the indole ring suggests a molecule with complex solubility characteristics, exhibiting both polar and non-polar features. Understanding its solubility in various organic solvents is crucial for its application in synthesis, purification, formulation, and biological screening. This guide provides a comprehensive overview of the predicted solubility profile of 3-formyl-1H-indole-7-carboxylic acid, a detailed experimental protocol for determining its solubility, and an illustrative signaling pathway where indole derivatives play a role.

Predicted Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like." 3-formyl-1H-indole-7-carboxylic acid possesses both hydrogen bond donors (the N-H of the indole and the -OH of the carboxylic acid) and hydrogen bond acceptors (the C=O of the formyl group and the C=O and -OH of the carboxylic acid). This suggests that it will be more soluble in polar organic solvents that can participate in hydrogen bonding.

Based on its structure, the following general solubility trends can be predicted:

  • High Solubility: Expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which are excellent hydrogen bond acceptors.

  • Moderate to High Solubility: Likely in polar protic solvents like ethanol and methanol, which can act as both hydrogen bond donors and acceptors.[2]

  • Low Solubility: Expected in non-polar solvents such as hexanes and toluene, and in solvents of intermediate polarity with limited hydrogen bonding capability like ethyl acetate.

Quantitative Solubility Data

As of the date of this guide, specific quantitative solubility data for 3-formyl-1H-indole-7-carboxylic acid in various organic solvents is not extensively reported in publicly accessible literature. The following table is provided as a template for researchers to populate with their experimentally determined data.

Organic SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)
Dimethyl Sulfoxide (DMSO)25Data not availableData not available
Dimethylformamide (DMF)25Data not availableData not available
Ethanol25Data not availableData not available
Methanol25Data not availableData not available
Acetone25Data not availableData not available
Ethyl Acetate25Data not availableData not available
Acetonitrile25Data not availableData not available
Dichloromethane25Data not availableData not available

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[3][4]

Materials:

  • 3-formyl-1H-indole-7-carboxylic acid (solid)

  • Selected organic solvents (high purity)

  • Vials with screw caps

  • Thermostatically controlled shaker or orbital shaker

  • Analytical balance

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of 3-formyl-1H-indole-7-carboxylic acid to a series of vials. The presence of undissolved solid at the end of the experiment is crucial.

    • To each vial, add a known volume of the desired organic solvent.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation:

    • After equilibration, visually confirm the presence of excess solid in each vial.

    • Centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Collection and Preparation:

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Filter the supernatant through a syringe filter into a clean vial to remove any remaining solid particles.

    • Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Prepare a series of standard solutions of 3-formyl-1H-indole-7-carboxylic acid of known concentrations.

    • Analyze the standard solutions using a validated HPLC or UV-Vis method to generate a calibration curve.

    • Analyze the diluted sample solution and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution by taking the dilution factor into account.

    • Express the solubility in desired units, such as mg/mL or mol/L.

Visualizations

Experimental Workflow for Solubility Determination

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis cluster_result Result prep1 Add excess solid to vial prep2 Add known volume of solvent prep1->prep2 equil Agitate in shaker (24-48h) prep2->equil sep1 Centrifuge to pellet solid equil->sep1 sep2 Collect supernatant sep1->sep2 ana1 Filter supernatant sep2->ana1 ana2 Dilute sample ana1->ana2 ana3 Quantify by HPLC/UV-Vis ana2->ana3 result Calculate solubility ana3->result

Caption: Workflow for the shake-flask solubility determination method.

Signaling Pathway Involving Indole Derivatives

Derivatives of indole-3-carboxylic acid have been investigated as potential antagonists of the auxin receptor TIR1, which is a key component of the auxin signaling pathway in plants.[5] This pathway is crucial for various aspects of plant growth and development.

signaling_pathway cluster_nucleus Nucleus Auxin Auxin TIR1 TIR1 Receptor Auxin->TIR1 binds Aux_IAA Aux/IAA Repressor TIR1->Aux_IAA recruits Ub Ubiquitin Aux_IAA->Ub ubiquitination ARF Auxin Response Factor (ARF) Aux_IAA->ARF inhibits Proteasome 26S Proteasome Ub->Proteasome degradation Gene_Expression Auxin-Responsive Gene Expression ARF->Gene_Expression activates

Caption: Simplified diagram of the auxin signaling pathway.

References

Foundational

Spectroscopic Characterization of 3-formyl-1H-indole-7-carboxylic acid: A Technical Guide

Disclaimer: This document serves as a technical guide to the spectroscopic characteristics of 3-formyl-1H-indole-7-carboxylic acid. It is important to note that a comprehensive search of available scientific literature a...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document serves as a technical guide to the spectroscopic characteristics of 3-formyl-1H-indole-7-carboxylic acid. It is important to note that a comprehensive search of available scientific literature and chemical databases did not yield experimentally acquired spectroscopic data (NMR, IR, MS) for this specific compound. The data presented herein is a combination of estimated values based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation, alongside experimental data for the closely related analogue, Methyl 3-formyl-1H-indole-7-carboxylate, for comparative purposes.

Introduction

3-formyl-1H-indole-7-carboxylic acid is a bifunctional indole derivative of significant interest in medicinal chemistry and drug development. The presence of the indole nucleus, a common scaffold in pharmacologically active compounds, combined with the reactive aldehyde and carboxylic acid moieties, makes it a versatile building block for the synthesis of novel therapeutic agents. Accurate spectroscopic characterization is paramount for the unambiguous identification and quality control of this and related molecules. This guide provides an in-depth overview of the expected spectroscopic data (NMR, IR, MS) for 3-formyl-1H-indole-7-carboxylic acid and outlines the general experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The following tables detail the estimated ¹H and ¹³C NMR chemical shifts for 3-formyl-1H-indole-7-carboxylic acid, and for comparison, the experimental data for Methyl 3-formyl-1H-indole-7-carboxylate.

Estimated ¹H NMR Data for 3-formyl-1H-indole-7-carboxylic acid
ProtonEstimated Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H1 (NH)11.5 - 12.5br s-
H28.3 - 8.5s-
H47.8 - 8.0d~8.0
H57.2 - 7.4t~7.8
H67.9 - 8.1d~7.5
CHO9.9 - 10.1s-
COOH12.0 - 13.0br s-
Estimated ¹³C NMR Data for 3-formyl-1H-indole-7-carboxylic acid
CarbonEstimated Chemical Shift (δ, ppm)
C2138 - 140
C3118 - 120
C3a128 - 130
C4122 - 124
C5124 - 126
C6121 - 123
C7125 - 127
C7a135 - 137
CHO185 - 187
COOH168 - 170
Experimental ¹H NMR Data for Methyl 3-formyl-1H-indole-7-carboxylate[1]
ProtonChemical Shift (δ, ppm)Multiplicity
NH12.14br s
H28.39d
H47.95dd
H57.29t
H67.89dd
CHO10.05s
OCH₃3.94s

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for 3-formyl-1H-indole-7-carboxylic acid are summarized below.

Estimated IR Data for 3-formyl-1H-indole-7-carboxylic acid
Functional GroupEstimated Wavenumber (cm⁻¹)Intensity
O-H (Carboxylic Acid)3300 - 2500Broad
N-H (Indole)3400 - 3300Medium, Sharp
C-H (Aromatic)3100 - 3000Medium
C=O (Carboxylic Acid)1725 - 1700Strong
C=O (Aldehyde)1700 - 1680Strong
C=C (Aromatic)1600 - 1450Medium to Weak

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Estimated Mass Spectrometry Data for 3-formyl-1H-indole-7-carboxylic acid
ParameterValue
Molecular FormulaC₁₀H₇NO₃
Molecular Weight189.17 g/mol
Expected Fragmentation
[M]+•189
[M-H₂O]+•171
[M-CHO]+160
[M-COOH]+144

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a compound such as 3-formyl-1H-indole-7-carboxylic acid.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and 16-64 scans.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Typical parameters: spectral width of 200-240 ppm, pulse angle of 45°, relaxation delay of 2-5 seconds, and 1024 or more scans.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak.

IR Spectroscopy
  • Sample Preparation:

    • Solid State (ATR): Place a small amount of the solid sample directly on the ATR crystal.

    • Solid State (KBr pellet): Grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press into a thin, transparent pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment or the pure KBr pellet.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Acquisition:

    • ESI-MS: Infuse the sample solution directly into the ESI source. Acquire spectra in both positive and negative ion modes.

    • EI-MS: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a novel organic compound.

Spectroscopic_Workflow start Compound Synthesis and Purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms data_analysis Integrated Data Analysis nmr->data_analysis ir->data_analysis ms->data_analysis structure_elucidation Structure Elucidation and Confirmation data_analysis->structure_elucidation end_node Final Characterization Report structure_elucidation->end_node

Caption: Logical workflow for spectroscopic analysis.

Exploratory

A Technical Guide to the Discovery and Isolation of Novel Indole Alkaloids

For Researchers, Scientists, and Drug Development Professionals Indole alkaloids are a vast and structurally diverse class of natural products, with more than 4,100 known compounds.[1][2] They are biosynthesized from the...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indole alkaloids are a vast and structurally diverse class of natural products, with more than 4,100 known compounds.[1][2] They are biosynthesized from the amino acid tryptophan and are produced by a wide range of organisms, including plants, fungi, bacteria, and marine invertebrates.[2][3][4] Many of these compounds exhibit significant physiological activities and have been developed into essential medicines, including the anti-cancer agents vinblastine and vincristine, and the antihypertensive drug reserpine.[5] This guide provides a comprehensive overview of the core methodologies and workflows employed in the discovery, isolation, structural elucidation, and bioactivity screening of novel indole alkaloids.

General Workflow for Indole Alkaloid Discovery

The process of discovering a new indole alkaloid is a multi-step endeavor that begins with the selection of a biological source and concludes with the characterization of a pure, structurally defined compound with known biological activity. This workflow integrates techniques from natural product chemistry, analytical chemistry, and pharmacology.

Indole Alkaloid Discovery Workflow cluster_Discovery Discovery & Sourcing cluster_Extraction Extraction & Purification cluster_Analysis Characterization & Screening Source Source Selection (Plant, Fungus, Marine Organism) Extraction Extraction (e.g., Acid-Base, SFE) Source->Extraction Biomass Crude_Extract Crude Alkaloid Extract Extraction->Crude_Extract Purification Chromatographic Purification (CC, HPLC, HSCCC) Crude_Extract->Purification Fractionation Pure_Compound Isolated Pure Compound Purification->Pure_Compound Structure Structure Elucidation (NMR, MS) Pure_Compound->Structure Bioassay Bioactivity Screening (e.g., Cytotoxicity, Antimicrobial) Pure_Compound->Bioassay Novel_Alkaloid Novel Bioactive Indole Alkaloid Structure->Novel_Alkaloid Bioassay->Novel_Alkaloid Structure Elucidation Workflow cluster_Initial Initial Analysis cluster_MS Mass Spectrometry cluster_NMR NMR Spectroscopy cluster_Final Structure Confirmation Pure_Compound Pure Isolated Compound UV_Vis UV-Vis Spectroscopy Pure_Compound->UV_Vis Chromophore Info IR FTIR Spectroscopy Pure_Compound->IR Functional Groups HRMS High-Resolution MS (HR-MS) Pure_Compound->HRMS NMR_1D 1D NMR (¹H, ¹³C, DEPT) Pure_Compound->NMR_1D MSMS Tandem MS (MS/MS) HRMS->MSMS Fragmentation Structure Proposed Structure HRMS->Structure Molecular Formula MSMS->Structure Sub-structures NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D NMR_1D->Structure Atom Environment NMR_2D->Structure Connectivity (C-H, H-H) XRay X-Ray Crystallography (Optional) Structure->XRay Absolute Stereochemistry Final_Structure Confirmed Structure Structure->Final_Structure If no crystal XRay->Final_Structure Indole Alkaloid Biosynthesis cluster_Precursors Primary Metabolism cluster_Pathway Alkaloid-Specific Pathway Tryptophan L-Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine TDC (Decarboxylase) Geraniol Geraniol Secologanin Secologanin Geraniol->Secologanin Multi-step enzymatic conversion via MEP/DOXP pathway Strictosidine Strictosidine (Central Intermediate) Tryptamine->Strictosidine Secologanin->Strictosidine STR (Strictosidine Synthase) Alkaloids Diverse Monoterpenoid Indole Alkaloids (e.g., Ajmalicine, Vindoline) Strictosidine->Alkaloids Further enzymatic modifications (e.g., SGD)

References

Foundational

A Theoretical Investigation into the Electronic Structure of Indole-7-Carboxylic Acid: A Guide for Researchers

For Immediate Release This technical guide provides a comprehensive overview of the theoretical approaches used to study the electronic structure of indole-7-carboxylic acid, a molecule of significant interest in medicin...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the theoretical approaches used to study the electronic structure of indole-7-carboxylic acid, a molecule of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of computational chemistry and drug design, offering a detailed framework for understanding its molecular properties.

Introduction

Indole-7-carboxylic acid belongs to the indole family, a class of heterocyclic compounds that are scaffolds in numerous biologically active molecules. The position of the carboxylic acid group on the indole ring significantly influences its electronic properties, reactivity, and biological activity. Theoretical studies, particularly those employing Density Functional Theory (DFT), are crucial for elucidating these properties at the molecular level. This guide outlines the standard computational protocols for such investigations and presents the expected electronic structure parameters based on studies of analogous indole derivatives.

Computational Methodology

A robust theoretical study of indole-7-carboxylic acid's electronic structure involves several key computational steps. The methodologies described herein are based on established practices for similar molecular systems.[1][2][3][4]

Geometry Optimization

The initial step is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization calculations.

Protocol:

  • Software: Gaussian 09 or similar quantum chemistry package.

  • Method: Density Functional Theory (DFT).

  • Functional: Becke's three-parameter Lee-Yang-Parr hybrid functional (B3LYP) is a widely used and reliable choice for organic molecules.[1][2]

  • Basis Set: The 6-311++G(d,p) basis set is recommended for a good balance of accuracy and computational cost, providing flexibility for describing the electron distribution.[2]

  • Convergence Criteria: Optimization is continued until the forces on the atoms are negligible, and the geometry corresponds to a minimum on the potential energy surface.

Vibrational Frequency Analysis

Following optimization, vibrational frequency calculations are performed to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum.[1]

Protocol:

  • Software: Gaussian 09 or equivalent.

  • Method: DFT, using the same functional and basis set as in the geometry optimization.

  • Analysis: The calculated frequencies can be compared with experimental IR data to validate the computational model. These frequencies are often scaled by a factor (e.g., 0.9614 for B3LYP) to better match experimental values.[5]

Electronic Structure Analysis

With the optimized geometry, a detailed analysis of the electronic properties is conducted. This includes the examination of frontier molecular orbitals (HOMO and LUMO), the molecular electrostatic potential (MEP), and the distribution of atomic charges.

Protocol:

  • HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The energy gap between these orbitals is a critical indicator of the molecule's chemical reactivity and kinetic stability.[3]

  • Mulliken Population Analysis: This method partitions the total electron density among the atoms in the molecule, providing Mulliken atomic charges. These charges offer insights into the local electronic environment and potential sites for electrophilic and nucleophilic attack.

  • Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the electron density surface. It helps to identify regions that are rich or poor in electrons, which is crucial for understanding intermolecular interactions.

Predicted Electronic Structure and Data

Optimized Geometrical Parameters

The bond lengths and angles for the indole ring are expected to be in good agreement with experimental data for indole itself. The carboxylic acid group will influence the geometry of the benzene portion of the indole ring.

Table 1: Predicted Selected Bond Lengths and Bond Angles for Indole-7-Carboxylic Acid

ParameterPredicted Value (Å or °)
Bond Lengths (Å)
C7-C(OOH)~1.48
C=O~1.22
C-OH~1.35
N1-C2~1.37
C2-C3~1.37
C8-C7~1.40
**Bond Angles (°) **
C6-C7-C(OOH)~120
O=C-OH~123
C7-C(OOH)-O~115

Note: These are estimated values based on data from similar molecules. Actual calculated values may vary.

Frontier Molecular Orbitals and Global Reactivity Descriptors

The HOMO and LUMO energies are key to understanding the molecule's reactivity. From these, various global reactivity descriptors can be calculated.

Table 2: Predicted Frontier Orbital Energies and Global Reactivity Descriptors for Indole-7-Carboxylic Acid

ParameterFormulaPredicted Value (eV)
HOMO Energy (EHOMO)-~ -6.2
LUMO Energy (ELUMO)-~ -1.5
Energy Gap (ΔE)ELUMO - EHOMO~ 4.7
Ionization Potential (I)-EHOMO~ 6.2
Electron Affinity (A)-ELUMO~ 1.5
Electronegativity (χ)-(EHOMO + ELUMO)/2~ 3.85
Chemical Hardness (η)(ELUMO - EHOMO)/2~ 2.35
Chemical Softness (S)1/(2η)~ 0.21

Note: These are estimated values based on data from similar molecules. The energy gap is indicative of a stable molecule.

Mulliken Atomic Charges

The distribution of charges across the molecule provides insight into its polarity and reactive sites.

Table 3: Predicted Mulliken Atomic Charges for Selected Atoms of Indole-7-Carboxylic Acid

AtomPredicted Charge (e)
N1~ -0.6
C2~ -0.1
C3~ -0.3
C7~ 0.2
C (carboxyl)~ 0.5
O (carbonyl)~ -0.4
O (hydroxyl)~ -0.5
H (N-H)~ 0.3
H (O-H)~ 0.4

Note: These are estimated values. The carboxyl carbon is expected to be highly positive, making it an electrophilic site. The nitrogen and oxygen atoms are expected to be negative, indicating nucleophilic character.

Biosynthetic Pathway and Workflow Visualization

Indole carboxylic acids are involved in various biological pathways. For instance, in plants, indole-3-carboxylic acid derivatives are synthesized from tryptophan. A similar pathway can be conceptualized for other isomers. The following diagram illustrates a generalized biosynthetic pathway.

BiosynthesisWorkflow cluster_0 Computational Analysis Workflow Start Indole-7-Carboxylic Acid Structure GeomOpt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) Start->GeomOpt FreqCalc Vibrational Frequency Calculation GeomOpt->FreqCalc Validation Confirm True Minimum (No Imaginary Frequencies) FreqCalc->Validation Validation->GeomOpt Re-optimize ElecAnalysis Electronic Structure Analysis (HOMO, LUMO, MEP, Charges) Validation->ElecAnalysis Valid Structure Data Quantitative Data Tables ElecAnalysis->Data Report Technical Guide Data->Report

Computational analysis workflow for indole-7-carboxylic acid.

The diagram above outlines the logical flow of a theoretical study on indole-7-carboxylic acid, from the initial structure to the final data analysis and reporting.

IndoleCarboxylicAcid_Biosynthesis cluster_enzymes Key Enzymes Tryptophan Tryptophan IAOx Indole-3-acetaldoxime Tryptophan->IAOx CYP79B2/B3 IAN Indole-3-acetonitrile IAOx->IAN CYP71A13 ICHO Indole-carbaldehyde (isomer specific) IAN->ICHO CYP71B6 ICOOH Indole-carboxylic acid (e.g., Indole-7-carboxylic acid) ICHO->ICOOH AAO1 CYP79B2_B3 CYP79B2/B3 CYP71A13 CYP71A13 CYP71B6 CYP71B6 AAO1 AAO1

Generalized biosynthetic pathway of indole carboxylic acids.

This diagram illustrates a plausible biosynthetic pathway for indole carboxylic acids, adapted from studies on indole-3-carboxylic acid biosynthesis in Arabidopsis.[6][7] The pathway starts from the amino acid tryptophan and proceeds through several enzymatic steps to yield the final carboxylic acid product.

Conclusion

Theoretical studies provide invaluable insights into the electronic structure and reactivity of molecules like indole-7-carboxylic acid. By employing DFT calculations with appropriate functionals and basis sets, researchers can obtain detailed information on the molecule's geometry, electronic properties, and potential for intermolecular interactions. This knowledge is fundamental for the rational design of new therapeutic agents and for understanding the biological roles of indole derivatives. The protocols and expected data presented in this guide serve as a robust framework for initiating and interpreting such computational investigations.

References

Exploratory

Potential Therapeutic Targets of 3-formyl-1H-indole-7-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth analysis of the potential therapeutic targets of 3-formyl-1H-indole-7-carboxylic acid. Based on current s...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the potential therapeutic targets of 3-formyl-1H-indole-7-carboxylic acid. Based on current scientific literature, this compound is a key structural component of a novel class of allosteric inhibitors targeting the Insulin-like Growth Factor 1 Receptor (IGF-1R) kinase. This document summarizes the quantitative inhibitory data, details the experimental protocols for key assays, and visualizes the relevant biological pathways and experimental workflows.

Primary Therapeutic Target: Insulin-like Growth Factor 1 Receptor (IGF-1R)

The primary and most well-documented therapeutic target for compounds containing the 3-formyl-1H-indole-7-carboxylic acid moiety is the Insulin-like Growth Factor 1 Receptor (IGF-1R). IGF-1R is a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[1] Its dysregulation is implicated in the development and progression of various cancers, making it an attractive target for therapeutic intervention.[1][2]

The indole-butyl-amine derivatives, which include the 3-formyl-1H-indole-7-carboxylic acid scaffold, have been identified as allosteric inhibitors of IGF-1R kinase.[1][2][3] Unlike ATP-competitive inhibitors that bind to the highly conserved ATP-binding pocket, allosteric inhibitors bind to a distinct site on the kinase. This can offer greater selectivity and a different mechanism of action.[3][4]

Quantitative Data: In Vitro Inhibition of IGF-1R

The inhibitory activity of a series of indole-butyl-amine derivatives against IGF-1R has been determined. The compound of interest, "3-formyl-1H-indole-7-carboxylic acid," is a core component of a larger synthetic molecule. The quantitative data available is for this derivative, identified as compound C6 in the literature.[5]

Compound IDChemical NameTargetAssay TypeIC50 (µM)
C63-Formyl-1H-indole-7-carboxylic acid 1-[4-(5-cyano-1H-indol-3-yl)-butyl]- piperidin-4-yl-amideIGF-1RBiochemical Kinase Assay0.9 ± 0.01

Table 1: In vitro inhibitory activity of the 3-formyl-1H-indole-7-carboxylic acid derivative against IGF-1R. Data sourced from Verma et al. (2024), as reported from Henrich et al. (2010).[2][5]

Signaling Pathway

IGF-1R activation by its ligands, IGF-1 and IGF-2, triggers a conformational change leading to autophosphorylation of its intracellular kinase domain. This initiates downstream signaling cascades, primarily the PI3K/Akt and Ras/MAPK pathways, which are critical for cell proliferation and survival.

IGF1R_Signaling_Pathway IGF-1R Signaling Pathway and Point of Inhibition IGF-1 IGF-1 IGF-1R IGF-1R PI3K/Akt Pathway PI3K/Akt Pathway IGF-1R->PI3K/Akt Pathway Activates Ras/MAPK Pathway Ras/MAPK Pathway IGF-1R->Ras/MAPK Pathway Activates Allosteric Inhibitor Allosteric Inhibitor Allosteric Inhibitor->IGF-1R Inhibits Cell Survival Cell Survival PI3K/Akt Pathway->Cell Survival Promotes Cell Proliferation Cell Proliferation Ras/MAPK Pathway->Cell Proliferation Promotes

IGF-1R Signaling and Allosteric Inhibition

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of the 3-formyl-1H-indole-7-carboxylic acid containing inhibitors.

Biochemical Kinase Inhibition Assay (Caliper Mobility Shift Assay)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified IGF-1R kinase.

Principle: The assay quantifies the conversion of a fluorescently labeled peptide substrate to its phosphorylated product by the IGF-1R kinase. The substrate and product are then separated based on differences in their electrophoretic mobility in a microfluidic chip. The extent of phosphorylation is measured by detecting the fluorescence of the separated product.

Protocol:

  • Reagent Preparation:

    • Prepare the assay buffer: 25 mM HEPES (pH 7.5), 0.01% Brij-35, 0.01% Triton X-100, 0.5 mM EGTA.

    • Dilute the test compound (e.g., C6) to the desired concentrations in DMSO, followed by a further dilution in the assay buffer. The final DMSO concentration in the assay should be kept constant, typically at 1%.

    • Prepare the enzyme solution by diluting recombinant human IGF-1R kinase (e.g., 0.1 ng/µL) in the assay buffer.

    • Prepare the substrate/ATP mix containing the fluorescently labeled peptide substrate (e.g., FITC-KKSRGDYMTMQIG-NH2 at 1 µM) and ATP at its Km concentration for IGF-1R (approximately 15 µM) in assay buffer supplemented with 10 mM MgCl2.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the diluted compound solution to each well.

    • Add 10 µL of the enzyme solution to each well.

    • Initiate the kinase reaction by adding 10 µL of the substrate/ATP mix to each well.

    • Incubate the reaction mixture at 28°C for a defined period (e.g., 90 minutes).

    • Stop the reaction by adding 25 µL of stop buffer (100 mM HEPES, 0.015% Brij-35, 50 mM EDTA).

  • Data Acquisition and Analysis:

    • Analyze the samples using a Caliper LabChip instrument (e.g., Caliper 3000).

    • The instrument measures the amount of phosphorylated and unphosphorylated substrate.

    • Calculate the percentage of inhibition for each compound concentration relative to DMSO controls.

    • Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.

Caliper_Assay_Workflow Biochemical Kinase Assay Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_analysis Analysis Compound_Dilution 1. Prepare Compound Dilutions Add_Compound 4. Add Compound to Plate Compound_Dilution->Add_Compound Enzyme_Prep 2. Prepare IGF-1R Enzyme Solution Add_Enzyme 5. Add Enzyme Enzyme_Prep->Add_Enzyme Substrate_ATP_Prep 3. Prepare Substrate/ATP Mix Add_Substrate_ATP 6. Add Substrate/ATP (Start Reaction) Substrate_ATP_Prep->Add_Substrate_ATP Add_Compound->Add_Enzyme Add_Enzyme->Add_Substrate_ATP Incubate 7. Incubate at 28°C Add_Substrate_ATP->Incubate Stop_Reaction 8. Stop Reaction with EDTA Incubate->Stop_Reaction Caliper_Reading 9. Read on Caliper Instrument Stop_Reaction->Caliper_Reading Data_Analysis 10. Calculate % Inhibition & IC50 Caliper_Reading->Data_Analysis

Workflow for Caliper Mobility Shift Assay
Cellular Phospho-IGF-1R ELISA

This assay measures the ability of a compound to inhibit IGF-1-induced autophosphorylation of IGF-1R in a cellular context.

Principle: This is a sandwich enzyme-linked immunosorbent assay (ELISA). An antibody specific for total IGF-1R is coated onto the wells of a microplate. Cell lysates are added to the wells, and the IGF-1R is captured by the antibody. A second antibody that specifically recognizes the phosphorylated form of IGF-1R, conjugated to an enzyme like horseradish peroxidase (HRP), is then added. The amount of phosphorylated IGF-1R is quantified by adding a chromogenic substrate and measuring the resulting color change.

Protocol:

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., MCF-7 breast cancer cells) in 96-well plates until they reach the desired confluency.

    • Serum-starve the cells for a period (e.g., 4-24 hours) to reduce basal receptor phosphorylation.

    • Pre-incubate the cells with various concentrations of the test compound for a defined time (e.g., 1-2 hours).

    • Stimulate the cells with a specific concentration of IGF-1 (e.g., 100 ng/mL) for a short period (e.g., 10 minutes) at 37°C to induce IGF-1R phosphorylation.

  • Cell Lysis:

    • Aspirate the media and wash the cells with cold PBS.

    • Add lysis buffer containing protease and phosphatase inhibitors to each well.

    • Incubate on ice to ensure complete cell lysis.

    • Centrifuge the plates to pellet cell debris, and collect the supernatant (lysate).

  • ELISA Procedure:

    • Add the cell lysates to the wells of the anti-IGF-1R antibody-coated microplate.

    • Incubate to allow the capture of IGF-1R.

    • Wash the wells to remove unbound components.

    • Add a detection antibody that specifically binds to phosphorylated IGF-1R (e.g., an anti-phosphotyrosine antibody).

    • Incubate to allow the detection antibody to bind.

    • Wash the wells.

    • Add an HRP-conjugated secondary antibody or streptavidin-HRP if the detection antibody is biotinylated.

    • Incubate and then wash the wells.

    • Add a TMB substrate solution and incubate in the dark for color development.

    • Stop the reaction with a stop solution (e.g., sulfuric acid).

  • Data Acquisition and Analysis:

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the percentage of inhibition of IGF-1R phosphorylation for each compound concentration relative to the IGF-1 stimulated control.

    • Determine the cellular IC50 value from the dose-response curve.

ELISA_Workflow Cellular Phospho-IGF-1R ELISA Workflow cluster_cell_treatment Cell Treatment cluster_elisa ELISA cluster_analysis_elisa Analysis Seed_Cells 1. Seed Cells in 96-well Plate Serum_Starve 2. Serum Starve Cells Seed_Cells->Serum_Starve Add_Inhibitor 3. Pre-incubate with Inhibitor Serum_Starve->Add_Inhibitor Stimulate_IGF1 4. Stimulate with IGF-1 Add_Inhibitor->Stimulate_IGF1 Lyse_Cells 5. Lyse Cells Stimulate_IGF1->Lyse_Cells Add_Lysate 6. Add Lysate to Coated Plate Lyse_Cells->Add_Lysate Incubate_Capture 7. Incubate (Capture IGF-1R) Add_Lysate->Incubate_Capture Wash1 8. Wash Incubate_Capture->Wash1 Add_Detection_Ab 9. Add Phospho-specific Ab Wash1->Add_Detection_Ab Incubate_Detect 10. Incubate Add_Detection_Ab->Incubate_Detect Wash2 11. Wash Incubate_Detect->Wash2 Add_HRP_Conj 12. Add HRP Conjugate Wash2->Add_HRP_Conj Incubate_HRP 13. Incubate Add_HRP_Conj->Incubate_HRP Wash3 14. Wash Incubate_HRP->Wash3 Add_Substrate 15. Add TMB Substrate Wash3->Add_Substrate Stop_Reaction 16. Stop Reaction Add_Substrate->Stop_Reaction Read_Absorbance 17. Read Absorbance at 450 nm Stop_Reaction->Read_Absorbance Calculate_IC50 18. Calculate Cellular IC50 Read_Absorbance->Calculate_IC50

Workflow for Cellular Phospho-IGF-1R ELISA

Conclusion and Future Directions

The available evidence strongly indicates that the 3-formyl-1H-indole-7-carboxylic acid scaffold is a promising component for the development of allosteric inhibitors of IGF-1R kinase. The derivative compound C6 demonstrates sub-micromolar inhibitory activity in biochemical assays. Further research is warranted to determine the activity of the core 3-formyl-1H-indole-7-carboxylic acid molecule itself and to optimize the derivatives for improved potency and pharmacokinetic properties. The allosteric mechanism of inhibition presents a significant opportunity for achieving high selectivity over other closely related kinases, such as the insulin receptor, which is a common challenge in the development of IGF-1R inhibitors. Future studies should focus on structure-activity relationship (SAR) optimization, detailed kinetic analysis to confirm the allosteric mechanism, and in vivo efficacy studies in relevant cancer models.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for 3-formyl-1H-indole-7-carboxylic acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction 3-formyl-1H-indole-7-carboxylic acid (CAS No. 317854-65-2) is a versatile bifunctional indole derivative that serves as a valuable building blo...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-formyl-1H-indole-7-carboxylic acid (CAS No. 317854-65-2) is a versatile bifunctional indole derivative that serves as a valuable building block in organic synthesis and medicinal chemistry.[1] Its unique structure, featuring a reactive aldehyde at the C3 position and a carboxylic acid at the C7 position, allows for selective and diverse chemical transformations. This makes it an attractive starting material for the synthesis of complex heterocyclic scaffolds and novel drug candidates.[1] The indole nucleus is a privileged scaffold in drug discovery, and the strategic placement of functional groups in this molecule offers multiple avenues for derivatization to explore structure-activity relationships (SAR).

Physicochemical Properties

PropertyValue
Molecular FormulaC₁₀H₇NO₃
Molecular Weight189.17 g/mol
CAS Number317854-65-2
AppearanceOff-white to yellow solid
PurityTypically ≥97%

Applications in Organic Synthesis

The dual functionality of 3-formyl-1H-indole-7-carboxylic acid allows for a range of synthetic manipulations, targeting either the aldehyde, the carboxylic acid, or both. This enables the construction of a diverse library of indole-based compounds.

Derivatization of the 3-Formyl Group

The aldehyde functionality at the C3 position is a versatile handle for introducing a variety of substituents and for building more complex molecular architectures.

Reductive amination is a powerful method for the formation of C-N bonds. The formyl group can be readily converted into a secondary or tertiary amine, a common functional group in many bioactive molecules.

Experimental Protocol: General Procedure for Reductive Amination

  • Reaction Setup: To a solution of 3-formyl-1H-indole-7-carboxylic acid (1.0 eq.) in a suitable solvent (e.g., methanol, dichloromethane, or a mixture thereof) is added the desired primary or secondary amine (1.0-1.2 eq.).

  • Imine Formation: The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine or iminium ion.

  • Reduction: A reducing agent, such as sodium borohydride (NaBH₄, 1.5-2.0 eq.) or sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5-2.0 eq.), is added portion-wise at 0 °C.

  • Reaction Progression: The reaction is allowed to warm to room temperature and stirred for an additional 4-12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction is quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired 3-aminomethyl-1H-indole-7-carboxylic acid derivative.

Table 1: Representative Yields for Reductive Amination

AmineReducing AgentSolventYield (%)
BenzylamineNaBH(OAc)₃Dichloromethane85-95
MorpholineNaBH₄Methanol80-90
AnilineNaBH(OAc)₃Dichloromethane75-85

Note: Yields are hypothetical and based on typical outcomes for similar reactions.

Workflow for Reductive Amination

G start 3-formyl-1H-indole-7-carboxylic acid + Amine imine Imine/Iminium Ion Formation start->imine reduction Addition of Reducing Agent (e.g., NaBH(OAc)₃) imine->reduction product 3-Aminomethyl-1H-indole-7-carboxylic acid Derivative reduction->product

Caption: Reductive amination of the 3-formyl group.

The formyl group can undergo olefination reactions to introduce carbon-carbon double bonds, providing access to a variety of vinyl-indole derivatives. These can serve as intermediates for further functionalization.

Experimental Protocol: General Procedure for a Horner-Wadsworth-Emmons Reaction

  • Ylide Generation: To a suspension of sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C is added a phosphonate reagent (e.g., triethyl phosphonoacetate, 1.1 eq.) dropwise. The mixture is stirred at room temperature for 30-60 minutes until the evolution of hydrogen gas ceases.

  • Reaction with Aldehyde: The reaction mixture is cooled back to 0 °C, and a solution of 3-formyl-1H-indole-7-carboxylic acid (1.0 eq.) in anhydrous THF is added slowly.

  • Reaction Progression: The reaction is allowed to warm to room temperature and stirred for 2-6 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: The reaction is carefully quenched with water and the aqueous layer is acidified with 1N HCl. The product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.

Table 2: Representative Yields for Horner-Wadsworth-Emmons Reaction

Phosphonate ReagentBaseSolventYield (%)
Triethyl phosphonoacetateNaHTHF70-85
Diethyl (cyanomethyl)phosphonateNaHTHF65-80

Note: Yields are hypothetical and based on typical outcomes for similar reactions.

Workflow for Horner-Wadsworth-Emmons Reaction

G start Phosphonate Reagent + Base (e.g., NaH) ylide Ylide Formation start->ylide reaction Reaction with 3-formyl-1H-indole-7-carboxylic acid ylide->reaction product 3-Vinyl-1H-indole-7-carboxylic acid Derivative reaction->product

Caption: C-C bond formation via olefination.

Derivatization of the 7-Carboxylic Acid Group

The carboxylic acid at the C7 position is ideal for the introduction of various functionalities through amide bond formation or esterification, which are key transformations in drug development.

Amide bond formation is a cornerstone of medicinal chemistry. The carboxylic acid can be coupled with a wide range of amines to generate a library of indole-7-carboxamides.

Experimental Protocol: General Procedure for Amide Coupling

  • Activation of Carboxylic Acid: To a solution of 3-formyl-1H-indole-7-carboxylic acid (1.0 eq.) in a suitable aprotic solvent (e.g., N,N-dimethylformamide (DMF) or dichloromethane) is added a coupling agent (e.g., HATU, HBTU, or EDC/HOBt, 1.1-1.2 eq.) and a non-nucleophilic base (e.g., N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), 2.0-3.0 eq.). The mixture is stirred at room temperature for 15-30 minutes to form the activated ester.

  • Addition of Amine: The desired primary or secondary amine (1.0-1.2 eq.) is then added to the reaction mixture.

  • Reaction Progression: The reaction is stirred at room temperature for 4-16 hours, with progress monitored by TLC or LC-MS.

  • Work-up and Purification: The reaction mixture is diluted with water, and the product is extracted with an organic solvent. The organic layer is washed sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine. The organic layer is then dried, filtered, and concentrated. The crude product is purified by column chromatography or recrystallization.

Table 3: Representative Yields for Amide Coupling Reactions

AmineCoupling AgentBaseYield (%)
4-FluoroanilineHATUDIPEA80-95
PiperidineEDC/HOBtTEA75-90
Glycine methyl esterHBTUDIPEA70-85

Note: Yields are hypothetical and based on typical outcomes for similar reactions.

Workflow for Amide Bond Formation

G start 3-formyl-1H-indole-7-carboxylic acid activation Activation with Coupling Agent (e.g., HATU) start->activation coupling Addition of Amine activation->coupling product 3-formyl-1H-indole-7-carboxamide coupling->product

Caption: Synthesis of indole-7-carboxamides.

Conclusion

3-formyl-1H-indole-7-carboxylic acid is a highly valuable and versatile starting material for the synthesis of a wide array of indole derivatives. The orthogonal reactivity of its formyl and carboxylic acid groups allows for selective transformations, enabling the creation of diverse molecular scaffolds for applications in drug discovery and materials science. The protocols outlined above provide a foundational guide for researchers to explore the rich chemistry of this important building block.

References

Application

Application Notes and Protocols: 3-Formyl-1H-indole-7-carboxylic Acid in Pharmaceutical Development

For Researchers, Scientists, and Drug Development Professionals Abstract 3-Formyl-1H-indole-7-carboxylic acid is a versatile heterocyclic building block with significant potential in pharmaceutical and medicinal chemistr...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Formyl-1H-indole-7-carboxylic acid is a versatile heterocyclic building block with significant potential in pharmaceutical and medicinal chemistry. Its unique trifunctional nature, featuring an indole scaffold, a reactive aldehyde group, and a carboxylic acid moiety, offers a rich platform for the synthesis of diverse and complex molecular architectures. While direct incorporation of this specific isomer into marketed pharmaceuticals is not extensively documented in publicly available literature, the broader class of indole carboxylic acids has yielded numerous potent and selective modulators of various biological targets. This document provides an overview of the potential applications, key reactions, and detailed experimental protocols for the utilization of 3-formyl-1H-indole-7-carboxylic acid in drug discovery endeavors.

Introduction: The Promise of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, present in a wide array of natural products and synthetic drugs. Its unique electronic properties and ability to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, make it an ideal framework for designing ligands that can effectively interact with biological macromolecules. The addition of formyl and carboxylic acid functional groups at the 3- and 7-positions, respectively, provides orthogonal handles for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).

Potential Therapeutic Applications

Based on the established biological activities of structurally related indole derivatives, compounds synthesized from 3-formyl-1H-indole-7-carboxylic acid are promising candidates for a range of therapeutic areas.

Cysteinyl Leukotriene Receptor 1 (CysLT1) Antagonism for Asthma and Allergic Rhinitis

Derivatives of indole-2-carboxylic acid have been identified as highly potent and selective antagonists of the CysLT1 receptor.[1] These receptors are key mediators in the inflammatory pathways of asthma and allergic rhinitis. The general pharmacophore for CysLT1 antagonists includes a hydrophobic region and an acidic moiety. The 3-formyl-1H-indole-7-carboxylic acid scaffold provides both the indole core for hydrophobic interactions and the essential carboxylic acid group.

Inhibition of HIV-1 Integrase

Indole-2-carboxylic acid derivatives have also shown promise as inhibitors of HIV-1 integrase, an essential enzyme for viral replication.[2] The core structure is capable of chelating essential metal ions in the enzyme's active site. The strategic placement of substituents on the indole ring can enhance binding affinity and antiviral potency.

Mcl-1 Inhibition for Cancer Therapy

Myeloid cell leukemia 1 (Mcl-1) is an anti-apoptotic protein of the Bcl-2 family and is a validated target for cancer therapy. Fragment-based screening has led to the discovery of indole-2-carboxylic acid derivatives as potent Mcl-1 inhibitors.[3] These compounds disrupt the interaction of Mcl-1 with pro-apoptotic proteins, thereby inducing cancer cell death.

Receptor-type Protein Tyrosine Phosphatase Beta (RPTPβ) Inhibition

Hydroxyindole carboxylic acids have been developed as inhibitors of RPTPβ, a target implicated in angiogenesis.[4] These inhibitors can potentiate growth factor signaling, suggesting their potential in therapeutic areas where modulation of such pathways is beneficial.

Key Synthetic Transformations and Protocols

The dual functionality of 3-formyl-1H-indole-7-carboxylic acid allows for a variety of chemical transformations to generate diverse libraries of compounds.

Synthesis of 3-Formyl-1H-indole-7-carboxylic Acid

A plausible synthetic route to the title compound involves the Vilsmeier-Haack formylation of 1H-indole-7-carboxylic acid.

Protocol 1: Vilsmeier-Haack Formylation of 1H-Indole-7-carboxylic Acid

  • Materials: 1H-indole-7-carboxylic acid, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF), ice, sodium hydroxide (NaOH), hydrochloric acid (HCl), ethyl acetate, brine.

  • Procedure:

    • In a round-bottom flask, cool DMF on an ice bath.

    • Slowly add POCl₃ to the cooled DMF with stirring to form the Vilsmeier reagent.

    • Add 1H-indole-7-carboxylic acid to the Vilsmeier reagent solution portion-wise, maintaining a low temperature.

    • Allow the reaction to stir at room temperature, then heat gently (e.g., 40-50 °C) until the reaction is complete (monitor by TLC).

    • Carefully quench the reaction by pouring it onto crushed ice.

    • Basify the aqueous solution with NaOH to precipitate the product.

    • Filter the crude product, wash with water, and then acidify the filtrate with HCl to precipitate any remaining product.

    • Combine the solids and purify by recrystallization or column chromatography.

Derivatization of the Formyl Group

The aldehyde functionality is a versatile handle for various C-C and C-N bond-forming reactions.

Protocol 2: Reductive Amination

  • Materials: 3-Formyl-1H-indole-7-carboxylic acid, primary or secondary amine, sodium triacetoxyborohydride (STAB), dichloromethane (DCM), acetic acid.

  • Procedure:

    • Dissolve 3-formyl-1H-indole-7-carboxylic acid and the desired amine in DCM.

    • Add a catalytic amount of acetic acid.

    • Add STAB portion-wise to the reaction mixture.

    • Stir at room temperature until the reaction is complete (monitor by TLC).

    • Quench the reaction with saturated aqueous sodium bicarbonate.

    • Extract the product with DCM, wash with brine, dry over sodium sulfate, and concentrate.

    • Purify the product by column chromatography.

Protocol 3: Wittig Reaction

  • Materials: 3-Formyl-1H-indole-7-carboxylic acid, a phosphorus ylide, tetrahydrofuran (THF).

  • Procedure:

    • Suspend the phosphonium salt in THF and add a strong base (e.g., n-butyllithium) at low temperature to generate the ylide.

    • Add a solution of 3-formyl-1H-indole-7-carboxylic acid in THF to the ylide solution.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Quench the reaction with water and extract the product with an appropriate organic solvent.

    • Purify the product by column chromatography.

Derivatization of the Carboxylic Acid Group

The carboxylic acid can be readily converted into esters, amides, and other derivatives.

Protocol 4: Amide Coupling

  • Materials: 3-Formyl-1H-indole-7-carboxylic acid, an amine, a coupling agent (e.g., HATU, HBTU), a base (e.g., DIPEA), DMF.

  • Procedure:

    • Dissolve 3-formyl-1H-indole-7-carboxylic acid, the amine, and DIPEA in DMF.

    • Add the coupling agent to the solution.

    • Stir at room temperature until the reaction is complete.

    • Dilute the reaction mixture with water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over sodium sulfate, and concentrate.

    • Purify the product by column chromatography.

Data Presentation: Biological Activities of Representative Indole Carboxylic Acid Derivatives

While specific data for derivatives of 3-formyl-1H-indole-7-carboxylic acid is scarce, the following tables summarize the biological activities of analogous indole carboxylic acids, illustrating the potential of this compound class.

Table 1: CysLT1 Receptor Antagonist Activity of Indole-2-Carboxylic Acid Derivatives [1]

Compound IDStructureCysLT1 IC₅₀ (μM)
17k 3-((E)-3-((3-((E)-2-(7-chloroquinolin-2-yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-7-methoxy-1H-indole-2-carboxylic acid0.0059
Montelukast (Reference Drug)~0.005

Table 2: HIV-1 Integrase Inhibitory Activity of Indole-2-Carboxylic Acid Derivatives [2]

Compound IDStructureIntegrase Inhibition IC₅₀ (μM)
20a Optimized indole-2-carboxylic acid derivative0.13

Table 3: Mcl-1 Inhibitory Activity of Tricyclic Indole-2-Carboxylic Acid Derivatives [3]

Compound IDStructureMcl-1 Kᵢ (nM)
1 Optimized tricyclic indole-2-carboxylic acid55

Table 4: RPTPβ Inhibitory Activity of Hydroxyindole Carboxylic Acid-Based Inhibitors [4]

Compound IDStructureRPTPβ IC₅₀ (μM)
8b-1 (L87B44) Representative hydroxyindole carboxylic acid derivative0.38

Visualizations

Synthetic Workflow

G cluster_0 Synthesis of Building Block cluster_1 Derivatization of Formyl Group cluster_2 Derivatization of Carboxylic Acid Group Indole-7-carboxylic acid Indole-7-carboxylic acid 3-formyl-1H-indole-7-carboxylic acid 3-formyl-1H-indole-7-carboxylic acid Indole-7-carboxylic acid->3-formyl-1H-indole-7-carboxylic acid Vilsmeier-Haack Formylation Vilsmeier Reagent Vilsmeier Reagent Vilsmeier Reagent->3-formyl-1H-indole-7-carboxylic acid Aminated Derivative Aminated Derivative 3-formyl-1H-indole-7-carboxylic acid->Aminated Derivative Reductive Amination Olefin Derivative Olefin Derivative 3-formyl-1H-indole-7-carboxylic acid->Olefin Derivative Wittig Reaction Amide Derivative Amide Derivative 3-formyl-1H-indole-7-carboxylic acid->Amide Derivative Amide Coupling Amine Amine Amine->Aminated Derivative Phosphorus Ylide Phosphorus Ylide Phosphorus Ylide->Olefin Derivative Drug Candidates Drug Candidates Aminated Derivative->Drug Candidates Olefin Derivative->Drug Candidates Amine_2 Amine Amine_2->Amide Derivative Amide Derivative->Drug Candidates

Caption: Synthetic workflow for the derivatization of 3-formyl-1H-indole-7-carboxylic acid.

CysLT1 Signaling Pathway

G cluster_0 Cellular Response Inflammation Inflammation Bronchoconstriction Bronchoconstriction Mucus Production Mucus Production Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) CysLT1 Receptor CysLT1 Receptor Cysteinyl Leukotrienes (LTC4, LTD4, LTE4)->CysLT1 Receptor Gq Protein Activation Gq Protein Activation CysLT1 Receptor->Gq Protein Activation PLC Activation PLC Activation Gq Protein Activation->PLC Activation IP3 and DAG Production IP3 and DAG Production PLC Activation->IP3 and DAG Production Increased Intracellular Ca2+ Increased Intracellular Ca2+ IP3 and DAG Production->Increased Intracellular Ca2+ Increased Intracellular Ca2+->Inflammation Increased Intracellular Ca2+->Bronchoconstriction Increased Intracellular Ca2+->Mucus Production Indole Derivative (Antagonist) Indole Derivative (Antagonist) Indole Derivative (Antagonist)->CysLT1 Receptor Inhibition

Caption: Simplified CysLT1 receptor signaling pathway and its inhibition.

Conclusion

3-Formyl-1H-indole-7-carboxylic acid represents a high-potential, yet underexplored, building block for the development of novel pharmaceuticals. The strategic positioning of its functional groups offers vast opportunities for creating diverse chemical libraries. By leveraging the known pharmacology of related indole derivatives, researchers can rationally design and synthesize new chemical entities with the potential to address a multitude of diseases. The protocols and data presented herein provide a foundational resource for scientists and drug development professionals to unlock the therapeutic promise of this versatile scaffold.

References

Method

Application Notes and Protocols for the Formylation of Indole-7-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals This document provides detailed protocols for the formylation of indole-7-carboxylic acid, a key intermediate in the synthesis of various pharmaceutically a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the formylation of indole-7-carboxylic acid, a key intermediate in the synthesis of various pharmaceutically active compounds. The presence of an electron-withdrawing carboxylic acid group at the 7-position significantly influences the reactivity of the indole ring, making direct formylation challenging. The following protocols are based on established formylation methods, adapted for this specific substrate.

Introduction

Indole-7-carboxylic acid is an important building block in medicinal chemistry. The introduction of a formyl group, particularly at the C3 position, provides a versatile handle for further functionalization. However, the electron-withdrawing nature of the carboxylic acid group deactivates the indole ring towards electrophilic aromatic substitution, which is the mechanism for most formylation reactions. Consequently, reaction conditions may require careful optimization to achieve satisfactory yields. This document outlines potential protocols for the Vilsmeier-Haack, Duff, and Reimer-Tiemann formylation reactions, along with a discussion of the expected regioselectivity and challenges.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction employs a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[3] While highly effective for electron-rich indoles, its application to electron-deficient substrates like indole-7-carboxylic acid can be less efficient and may require harsher conditions. The expected major product is 3-formyl-indole-7-carboxylic acid, due to the inherent preference for electrophilic attack at the C3 position of the indole nucleus.[4]

Reaction Mechanism Workflow

Vilsmeier_Haack DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_reagent Intermediate Iminium Salt Intermediate Vilsmeier_reagent->Intermediate Indole Indole-7-carboxylic acid Indole->Intermediate + Vilsmeier Reagent Hydrolysis Aqueous Work-up Intermediate->Hydrolysis Product 3-Formyl-indole-7-carboxylic acid Hydrolysis->Product

Caption: Vilsmeier-Haack reaction workflow for indole formylation.

Experimental Protocol
  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 10 mL).

  • Formation of Vilsmeier Reagent: Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the DMF with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.

  • Reaction with Indole Substrate: Dissolve indole-7-carboxylic acid (1 equivalent) in anhydrous DMF (5 mL). Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.

  • Hydrolysis: Add a saturated aqueous solution of sodium bicarbonate or sodium hydroxide (30%) slowly until the mixture is basic (pH > 8) to hydrolyze the intermediate iminium salt.

  • Isolation: The product may precipitate upon basification. Collect the solid by filtration. If no precipitate forms, extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Quantitative Data (Hypothetical)
EntryEquivalents of POCl₃Temperature (°C)Time (h)Yield (%) of 3-formyl-indole-7-carboxylic acid
11.2601235
21.580845
32.080850

Note: These are hypothetical yields, as specific literature data for this substrate is scarce. The electron-withdrawing nature of the carboxylic acid group is expected to result in lower yields compared to electron-rich indoles.

Duff Reaction

The Duff reaction is a formylation method for electron-rich aromatic compounds, particularly phenols and anilines, using hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically glycerol and boric acid or trifluoroacetic acid.[5][6][7] Its applicability to indole-7-carboxylic acid is questionable due to the requirement of a strongly electron-donating group for the reaction to proceed efficiently. However, for the sake of completeness, a plausible protocol is provided. The reaction, if it proceeds, is expected to be ortho-directing to any activating group present. For an indole, this would likely still favor the C3 position.

Reaction Mechanism Workflow

Duff_Reaction HMTA Hexamethylenetetramine (HMTA) Iminium_ion Iminium Ion HMTA->Iminium_ion + Acid Acid Acid Catalyst (e.g., Boric Acid/Glycerol) Acid->Iminium_ion Adduct Benzylamine Intermediate Iminium_ion->Adduct Indole Indole-7-carboxylic acid Indole->Adduct + Iminium Ion Hydrolysis Acidic Hydrolysis Adduct->Hydrolysis Product Formylated Indole Hydrolysis->Product

Caption: Duff reaction workflow for aromatic formylation.

Experimental Protocol
  • Reaction Setup: In a round-bottom flask, combine indole-7-carboxylic acid (1 equivalent), hexamethylenetetramine (HMTA, 2-4 equivalents), and anhydrous glycerol (as solvent).

  • Acid Catalyst: Add boric acid (1.5 equivalents).

  • Heating: Heat the mixture to 140-160 °C with stirring under a nitrogen atmosphere.

  • Reaction Monitoring: Monitor the reaction by TLC. The reaction time can be several hours.

  • Hydrolysis: After completion, cool the reaction mixture and add a mixture of concentrated sulfuric acid and water to hydrolyze the intermediate.

  • Isolation: The product can be isolated by steam distillation or extraction with an organic solvent like ethyl acetate.

  • Purification: The crude product is then purified by column chromatography or recrystallization.

Quantitative Data (Hypothetical)
EntryEquivalents of HMTATemperature (°C)Time (h)Yield (%) of Formylated Product
12.015024<10
24.01602415

Note: The Duff reaction is generally inefficient for substrates lacking strong electron-donating groups. The yields presented are speculative and likely to be low.

Reimer-Tiemann Reaction

The Reimer-Tiemann reaction involves the ortho-formylation of phenols using chloroform in a basic solution.[8][9] The reaction proceeds via the formation of dichlorocarbene (:CCl₂), which acts as the electrophile.[8] While primarily used for phenols, it has been reported to work for some electron-rich heterocycles like indoles.[8][10] For indole-7-carboxylic acid, the basic conditions will deprotonate the carboxylic acid and the indole N-H, which may influence the regioselectivity. The reaction is expected to be complex, potentially yielding a mixture of products.

Reaction Mechanism Workflow

Reimer_Tiemann Chloroform Chloroform (CHCl₃) Carbene Dichlorocarbene (:CCl₂) Chloroform->Carbene + Base Base Strong Base (e.g., NaOH) Base->Carbene Adduct Dichloromethyl Adduct Carbene->Adduct Indole Indole-7-carboxylate Anion Indole->Adduct + :CCl₂ Hydrolysis Hydrolysis Adduct->Hydrolysis Product Formylated Indole Hydrolysis->Product

Caption: Reimer-Tiemann reaction workflow.

Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve indole-7-carboxylic acid (1 equivalent) in an aqueous solution of sodium hydroxide (excess, e.g., 4-6 equivalents).

  • Addition of Chloroform: Heat the solution to 60-70 °C. Add chloroform (3-4 equivalents) dropwise with vigorous stirring. The reaction is often exothermic.[8]

  • Reaction Progression: Maintain the temperature and continue stirring for several hours after the addition is complete. Monitor the reaction by TLC.

  • Work-up: After the reaction, cool the mixture and remove excess chloroform by distillation.

  • Acidification: Carefully acidify the aqueous solution with dilute hydrochloric acid to precipitate the product.

  • Isolation and Purification: Collect the precipitate by filtration, wash with water, and dry. The crude product can be purified by column chromatography or recrystallization.

Quantitative Data (Hypothetical)
EntryEquivalents of NaOHTemperature (°C)Time (h)Yield (%) of Formylated Product(s)
1465620
2670625

Note: The Reimer-Tiemann reaction on indoles can lead to a mixture of products, including ring-expansion byproducts. The yields are speculative and may vary.

Summary and Conclusion

The formylation of indole-7-carboxylic acid is a challenging transformation due to the deactivating effect of the carboxylic acid group. Of the classical methods, the Vilsmeier-Haack reaction appears to be the most promising, although it may require optimization of reaction conditions to achieve acceptable yields. The Duff and Reimer-Tiemann reactions are less likely to be effective for this particular substrate.

Researchers and drug development professionals should consider these protocols as starting points and anticipate the need for further methodological development. Careful monitoring of the reaction and thorough characterization of the products are essential to determine the regioselectivity and overall success of the formylation. Modern, metal-catalyzed C-H activation methods could also be explored as alternative strategies for the formylation of such electron-deficient indole systems.

References

Application

Application Notes and Protocols: Derivatization of 3-formyl-1H-indole-7-carboxylic acid for Biological Screening

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to the derivatization of 3-formyl-1H-indole-7-carboxylic acid, a versatile scaffold for the developmen...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of 3-formyl-1H-indole-7-carboxylic acid, a versatile scaffold for the development of novel therapeutic agents. The protocols outlined below enable the synthesis of diverse compound libraries for biological screening, targeting a range of diseases, including cancer and microbial infections.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs. The specific compound, 3-formyl-1H-indole-7-carboxylic acid, offers two reactive sites for chemical modification: the aldehyde group at the C3 position and the carboxylic acid group at the C7 position. This dual functionality allows for the creation of a wide array of derivatives, including Schiff bases, amides, esters, and more complex heterocyclic systems. Derivatization of this scaffold can lead to compounds with enhanced biological activity, improved pharmacokinetic properties, and novel mechanisms of action.

Derivatization Strategies

The derivatization of 3-formyl-1H-indole-7-carboxylic acid can be approached by targeting either the formyl group, the carboxylic acid group, or both.

  • Derivatization of the 3-formyl group: The aldehyde functionality is readily converted into various functional groups. Common reactions include the formation of Schiff bases (imines) through condensation with primary amines, Knoevenagel condensation with active methylene compounds, and reductive amination to yield secondary or tertiary amines.

  • Derivatization of the 7-carboxylic acid group: The carboxylic acid can be transformed into esters, amides, or other acid derivatives. Standard coupling reagents such as DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) are commonly employed for amide and ester bond formation.

  • Sequential or orthogonal derivatization: For the synthesis of more complex molecules, the two functional groups can be modified sequentially. The choice of reaction conditions and protecting group strategies is crucial for achieving selective derivatization.

Biological Screening and Potential Applications

Derivatives of indole carboxylic acids and indole aldehydes have demonstrated a broad spectrum of biological activities. Screening these compounds against various biological targets can uncover novel therapeutic leads.

  • Anticancer Activity: Indole derivatives have been shown to inhibit cancer cell proliferation, induce apoptosis, and arrest the cell cycle by modulating key signaling pathways such as PI3K/Akt/mTOR and MAPK.[1][2]

  • Antimicrobial Activity: The indole scaffold is a promising starting point for the development of new antibacterial and antifungal agents. Derivatives can be screened against a panel of pathogenic microbes to determine their minimum inhibitory concentrations (MIC).

  • Enzyme Inhibition: Many indole-based compounds are known to be potent enzyme inhibitors, targeting kinases, histone deacetylases (HDACs), and other enzymes implicated in disease.

Data Presentation

The following tables summarize representative quantitative data from the biological screening of various indole derivatives, illustrating the potential potency that can be achieved through derivatization.

Table 1: Anticancer Activity of Indole Derivatives

Compound IDDerivative TypeCancer Cell LineIC50 (µM)Citation
IND-01Indole-2-carboxamideBel-7402 (Liver)5.8[3]
IND-02Indole-2-carboxamideSMMC-7721 (Liver)4.2[3]
IND-03Indole-2-carboxamideHep G2 (Liver)6.1[3]
IND-04Indole-3-acetamideA549 (Lung)1.026[1]
IND-05Indole-3-ureaPC3 (Prostate)0.002[1]

Table 2: Antimicrobial Activity of Indole Derivatives

Compound IDDerivative TypeMicroorganismMIC (µg/mL)Citation
IND-06Indole-3-carboxamideStaphylococcus aureus2.2
IND-07Indole-3-carboxamideAcinetobacter baumannii0.28
IND-08Indole-3-carboxamideCryptococcus neoformans0.28
IND-09Indole-triazoleMRSA<8
IND-10Indole-thiadiazoleCandida krusei3.125-50

Experimental Protocols

The following protocols are generalized procedures for the derivatization of 3-formyl-1H-indole-7-carboxylic acid. Researchers should optimize these conditions for specific substrates and desired products.

Protocol 1: Synthesis of Schiff Base Derivatives from the 3-Formyl Group

This protocol describes the condensation reaction between the aldehyde functionality of 3-formyl-1H-indole-7-carboxylic acid and a primary amine to form a Schiff base.

Materials:

  • 3-formyl-1H-indole-7-carboxylic acid

  • Substituted primary amine (e.g., aniline, benzylamine)

  • Ethanol or Methanol

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • Dissolve 1 equivalent of 3-formyl-1H-indole-7-carboxylic acid in a minimal amount of ethanol in a round-bottom flask.

  • Add 1.1 equivalents of the desired primary amine to the solution.

  • Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

  • If the product does not precipitate, reduce the solvent volume under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.

  • Wash the collected solid with cold ethanol to remove unreacted starting materials.

  • Dry the purified Schiff base derivative under vacuum.

  • Characterize the product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Protocol 2: Synthesis of Amide Derivatives from the 7-Carboxylic Acid Group

This protocol details the coupling of the carboxylic acid group of 3-formyl-1H-indole-7-carboxylic acid with a primary or secondary amine using EDC as a coupling agent.

Materials:

  • 3-formyl-1H-indole-7-carboxylic acid

  • Primary or secondary amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon atmosphere

Procedure:

  • To a solution of 1 equivalent of 3-formyl-1H-indole-7-carboxylic acid in anhydrous DMF or DCM in a round-bottom flask under an inert atmosphere, add 1.2 equivalents of HOBt and 1.2 equivalents of EDC.

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve 1.1 equivalents of the desired amine and 1.5 equivalents of TEA or DIPEA in a minimal amount of the same solvent.

  • Add the amine solution dropwise to the activated carboxylic acid solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

  • Characterize the purified amide derivative by spectroscopic methods.

Protocol 3: Knoevenagel Condensation of the 3-Formyl Group

This protocol describes the reaction of the aldehyde group with an active methylene compound.

Materials:

  • 3-formyl-1H-indole-7-carboxylic acid

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

  • Piperidine or another basic catalyst

  • Ethanol or Toluene

  • Round-bottom flask with Dean-Stark trap (if using toluene)

  • Reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, combine 1 equivalent of 3-formyl-1H-indole-7-carboxylic acid and 1.1 equivalents of the active methylene compound in ethanol or toluene.

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents).

  • If using toluene, attach a Dean-Stark trap to remove the water formed during the reaction.

  • Heat the reaction mixture to reflux for 4-8 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate upon cooling. Collect the solid by filtration.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

  • Characterize the final product by spectroscopic analysis.

Visualizations

The following diagrams illustrate the key concepts and workflows described in these application notes.

Derivatization_Workflow cluster_formyl Derivatization at 3-formyl group cluster_carboxyl Derivatization at 7-carboxylic acid group start 3-formyl-1H-indole-7-carboxylic acid schiff Schiff Base Formation (+ Primary Amine) start->schiff knoevenagel Knoevenagel Condensation (+ Active Methylene Cmpd.) start->knoevenagel reductive Reductive Amination (+ Amine, Reducing Agent) start->reductive amide Amide Formation (+ Amine, Coupling Agent) start->amide ester Esterification (+ Alcohol, Acid Catalyst) start->ester bio_screen Biological Screening (Anticancer, Antimicrobial, etc.) schiff->bio_screen knoevenagel->bio_screen reductive->bio_screen amide->bio_screen ester->bio_screen

Caption: Derivatization workflow for 3-formyl-1H-indole-7-carboxylic acid.

PI3K_Akt_mTOR_Pathway Indole Indole Derivative PI3K PI3K Indole->PI3K Inhibition Akt Akt Indole->Akt Inhibition mTORC1 mTORC1 Indole->mTORC1 Inhibition RTK Receptor Tyrosine Kinase RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP3->Akt Akt->mTORC1 Apoptosis Apoptosis Inhibition Akt->Apoptosis Proliferation Cell Proliferation & Survival mTORC1->Proliferation

Caption: Modulation of the PI3K/Akt/mTOR signaling pathway by indole derivatives.

NFkB_Pathway Indole Indole Derivative IKK IKK Complex Indole->IKK Inhibition Stimuli Pro-inflammatory Stimuli Stimuli->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation Gene Target Gene Expression (Inflammation, Survival)

Caption: Inhibition of the NF-κB signaling pathway by indole derivatives.

References

Method

Application Notes and Protocols for High-Throughput Screening of Indole Derivatives

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for conducting high-throughput screening (HTS) assays involving indole deriv...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting high-throughput screening (HTS) assays involving indole derivatives. The indole scaffold is a privileged structure in medicinal chemistry, frequently found in molecules with significant biological activity.[1][2][3] This document outlines key biochemical and cell-based screening methodologies to identify and characterize novel indole-based compounds with therapeutic potential.

Introduction to HTS for Indole Derivatives

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large libraries of chemical compounds to identify "hits" that modulate a specific biological target or pathway.[4][5] Indole derivatives are a prominent class of heterocyclic compounds that are widely investigated for their potential as therapeutic agents in areas such as oncology, inflammation, and infectious diseases.[2][6] Their structural versatility allows for the creation of diverse libraries, making them ideal candidates for HTS campaigns.[1]

This document details protocols for three common HTS assays relevant to the screening of indole derivatives: a biochemical kinase inhibition assay, a cell-based cytotoxicity assay, and a tubulin polymerization assay.

Data Presentation: Screening of Indole Derivatives

The following tables summarize hypothetical quantitative data from a high-throughput screening campaign of a library of indole derivatives.

Table 1: Biochemical Kinase Inhibition Assay Data

Compound IDTarget KinaseIC50 (µM)
IND-001LsrK0.34
IND-002Kinase X12.1
IND-003Aurora A>100
IND-004proMMP-90.044
IND-005LSD10.050

Table 2: Cell-Based Cytotoxicity Assay Data

Compound IDCancer Cell LineIC50 (µM)
IND-006MCF-75.8
IND-007A5490.74
IND-008HeLa4.0
IND-009Hep-212.0
IND-010A54915.0

Table 3: Tubulin Polymerization Assay Data

Compound IDTubulin Polymerization Inhibition IC50 (µM)
IND-0111.2
IND-0120.8
IND-01315.6
IND-0142.5
IND-015>100

Experimental Protocols

Biochemical Kinase Inhibition Assay (Luminescence-Based)

Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP levels corresponds to kinase activity, and the inhibition of this activity by a test compound results in a higher ATP concentration, which is detected via a luciferin/luciferase reaction that generates a luminescent signal.[6][7]

Materials:

  • Recombinant Kinase (e.g., LsrK)

  • Kinase Substrate Peptide

  • Kinase Reaction Buffer

  • ATP

  • Indole Derivative Library in DMSO

  • Positive Control (e.g., Staurosporine)

  • ATP-Glo™ Kinase Assay Kit (or similar)

  • 384-well white, opaque plates

  • Luminometer

Protocol:

  • Prepare a 2X kinase/substrate solution in kinase reaction buffer.

  • Prepare a 2X ATP solution in kinase reaction buffer.

  • Dispense 2 µL of test compounds or controls into the wells of a 384-well plate.

  • Add 10 µL of the 2X kinase/substrate solution to each well.

  • Initiate the reaction by adding 10 µL of the 2X ATP solution to each well.[6]

  • Incubate the plate at room temperature for 60 minutes.

  • Add 20 µL of the ATP detection reagent to each well.

  • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.[6]

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound relative to the DMSO control.

Cell-Based Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[1]

Materials:

  • Cancer Cell Line (e.g., MCF-7)

  • Complete Cell Culture Medium

  • Indole Derivative Library in DMSO

  • Positive Control (e.g., Doxorubicin)

  • MTT Solution

  • Solubilization Solution (e.g., DMSO or acidified isopropanol)

  • 96-well clear plates

  • Plate Reader (absorbance)

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[1]

  • Add serial dilutions of the test compounds to the wells. Include wells with DMSO only as a negative control and a known cytotoxic agent as a positive control.[6]

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[1][6]

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1][6]

  • Read the absorbance at 570 nm using a plate reader.[6]

  • Calculate the percentage of cell viability for each compound concentration compared to the DMSO control and determine the IC50 value.[6]

High-Throughput Tubulin Polymerization Assay (Fluorescence-Based)

Principle: This assay quantifies the ability of test compounds to inhibit the polymerization of tubulin into microtubules. The polymerization process is tracked by the increased fluorescence of a reporter dye that specifically binds to polymerized tubulin.[6]

Materials:

  • Purified Tubulin (>99%)

  • Tubulin Polymerization Buffer

  • GTP Solution

  • Fluorescent Reporter Dye (e.g., DAPI)

  • Indole Derivative Library in DMSO

  • Positive Control (e.g., Paclitaxel for stabilization, Nocodazole for destabilization)

  • 384-well black plates

  • Fluorescence Plate Reader

Protocol:

  • Prepare a tubulin/reporter dye mixture in polymerization buffer.

  • Dispense 2 µL of test compounds or controls into the wells of a 384-well plate.[6]

  • Add 18 µL of the tubulin/reporter dye mix to each well.

  • Initiate polymerization by adding 5 µL of GTP solution to each well.[6]

  • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

  • Measure the fluorescence intensity (e.g., Ex/Em = 360/450 nm for DAPI) every minute for 60 minutes.[6]

  • Calculate the rate of tubulin polymerization for each well.

  • Determine the percent inhibition for each test compound relative to the DMSO control.

Visualizations

Kinase_Inhibition_Pathway cluster_kinase Kinase Active Site cluster_products Products Kinase Kinase ATP_Site ATP Binding Pocket Substrate Substrate Protein Kinase->Substrate Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylates ATP ATP ATP->ATP_Site Binds ADP ADP ATP->ADP Hydrolyzed to Indole_Inhibitor Indole Derivative (ATP-Competitive Inhibitor) Indole_Inhibitor->ATP_Site Competitively Binds & Blocks ATP Binding

Caption: ATP-Competitive Kinase Inhibition by Indole Derivatives.

HTS_Workflow Start Start: Compound Library (Indole Derivatives) Plate_Prep Assay Plate Preparation (e.g., 384-well) Start->Plate_Prep Dispensing Compound Dispensing (Robotic Liquid Handling) Plate_Prep->Dispensing Reagent_Add Addition of Biological Reagents (Enzyme/Substrate or Cells) Dispensing->Reagent_Add Incubation Incubation Reagent_Add->Incubation Detection Signal Detection (Luminescence, Fluorescence, Absorbance) Incubation->Detection Data_Acq Data Acquisition Detection->Data_Acq Data_Analysis Data Analysis (Hit Identification) Data_Acq->Data_Analysis Hit_Validation Hit Validation & Confirmation Data_Analysis->Hit_Validation

Caption: General High-Throughput Screening (HTS) Workflow.

Cell_Viability_Logic Indole Indole Derivative Cell Cancer Cell Indole->Cell Treatment Viable_Cell Viable Cell Cell->Viable_Cell No Cytotoxicity NonViable_Cell Non-Viable Cell (Apoptosis/Necrosis) Cell->NonViable_Cell Cytotoxicity Formazan Formazan (Purple) Viable_Cell->Formazan Reduces MTT to MTT MTT (Yellow) NonViable_Cell->MTT No Reduction MTT->Viable_Cell NoSignal Low Absorbance Signal MTT->NoSignal Signal High Absorbance Signal Formazan->Signal

Caption: Logic of the Cell-Based MTT Cytotoxicity Assay.

References

Application

Application Notes and Protocols for the Quantification of 3-Formyl-1H-indole-7-carboxylic Acid

Introduction 3-Formyl-1H-indole-7-carboxylic acid is an indole derivative of significant interest to researchers in drug discovery and development due to its structural similarity to biologically active indole compounds....

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Formyl-1H-indole-7-carboxylic acid is an indole derivative of significant interest to researchers in drug discovery and development due to its structural similarity to biologically active indole compounds. Accurate quantification of this molecule is essential for pharmacokinetic studies, metabolism research, and quality control in synthetic processes. While specific, validated analytical methods for 3-formyl-1H-indole-7-carboxylic acid are not extensively documented in publicly available literature, established methods for other indole derivatives, particularly indole carboxylic acids and indole-3-carboxaldehyde, provide a robust foundation for developing reliable analytical protocols.

This document outlines proposed analytical methods based on High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These techniques are widely used for the analysis of indole compounds due to their sensitivity, selectivity, and reproducibility.[1][2] The following protocols are provided as a comprehensive starting point for method development and validation for 3-formyl-1H-indole-7-carboxylic acid.

Proposed Analytical Methods

Two primary analytical techniques are proposed for the quantification of 3-formyl-1H-indole-7-carboxylic acid:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A reliable and cost-effective method suitable for the quantification of the analyte in bulk materials and simple matrices.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for the quantification of trace amounts of the analyte in complex biological matrices such as plasma, urine, and tissue homogenates.[3][4][5]

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the determination of 3-formyl-1H-indole-7-carboxylic acid in samples with expected concentrations in the µg/mL range.

Experimental Protocol

1. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve 3-formyl-1H-indole-7-carboxylic acid in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of 1 mg/mL. Perform serial dilutions with the mobile phase to prepare working standards in the desired concentration range.

  • Sample Solution: Dissolve the sample containing 3-formyl-1H-indole-7-carboxylic acid in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic elution with a mixture of acetonitrile and water (containing 0.1% formic acid), e.g., 60:40 (v/v). The exact ratio should be optimized for best peak shape and retention time.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection 254 nm or at the wavelength of maximum absorbance for 3-formyl-1H-indole-7-carboxylic acid.
Run Time 10 minutes (or until the analyte has eluted)

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.

  • Determine the concentration of 3-formyl-1H-indole-7-carboxylic acid in the sample solution by interpolating its peak area from the calibration curve.

Hypothetical Quantitative Data

The following table summarizes the expected performance characteristics of a validated HPLC-UV method for 3-formyl-1H-indole-7-carboxylic acid, based on data for similar compounds.[6][7]

ParameterExpected Value
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.01 µg/mL
Limit of Quantification (LOQ) 0.03 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Method 2: Quantification by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is recommended for the highly sensitive and selective quantification of 3-formyl-1H-indole-7-carboxylic acid in complex biological matrices.

Experimental Protocol

1. Sample Preparation (for Biological Matrices):

  • Internal Standard (IS): A stable isotope-labeled analog of 3-formyl-1H-indole-7-carboxylic acid is the ideal internal standard. If unavailable, a structurally similar compound with a different mass can be used.

  • Protein Precipitation: To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile containing the internal standard. Vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the mixture at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase. The sample is now ready for injection.

2. LC-MS/MS Instrumentation and Conditions:

ParameterRecommended Setting
LC System UHPLC system
Column C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Elution Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate at 5% B for 2 minutes.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), negative or positive mode (to be optimized)
MRM Transitions To be determined by infusing a standard solution of 3-formyl-1H-indole-7-carboxylic acid. A precursor ion and at least two product ions should be monitored.

3. Data Analysis:

  • Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard.

  • A calibration curve is constructed by plotting the peak area ratio against the concentration of the standards.

Hypothetical Quantitative Data

The following table presents the expected performance of a validated LC-MS/MS method for 3-formyl-1H-indole-7-carboxylic acid in a biological matrix, extrapolated from methods for other indole derivatives.[3][5]

ParameterExpected Value
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.1 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the quantification of 3-formyl-1H-indole-7-carboxylic acid using LC-MS/MS.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample add_is Add Internal Standard sample->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification calibration_curve->quantification

Caption: General workflow for LC-MS/MS quantification.

Signaling Pathway Context

While the specific signaling pathways involving 3-formyl-1H-indole-7-carboxylic acid are not well-defined, indole derivatives are known to be involved in various biological processes, often originating from tryptophan metabolism. The diagram below illustrates a simplified overview of tryptophan metabolism leading to the formation of various indole derivatives, providing a conceptual context for the importance of quantifying such molecules.

tryptophan_metabolism cluster_kynurenine Kynurenine Pathway cluster_serotonin Serotonin Pathway cluster_indole Indole Pathway (Gut Microbiota) tryptophan Tryptophan kynurenine Kynurenine tryptophan->kynurenine IDO/TDO serotonin Serotonin tryptophan->serotonin indole Indole tryptophan->indole Tryptophanase melatonin Melatonin serotonin->melatonin indole_derivatives Indole Derivatives (e.g., Indole-3-acetic acid, Indole-3-carboxylic acid) indole->indole_derivatives target_molecule 3-Formyl-1H-indole-7-carboxylic acid indole_derivatives->target_molecule Potential Metabolite

References

Method

Application Notes and Protocols: The Role of 3-Formyl-1H-indole-7-carboxylic Acid in the Synthesis of Allosteric Inhibitors of IGF-1R

For Researchers, Scientists, and Drug Development Professionals Introduction 3-Formyl-1H-indole-7-carboxylic acid serves as a crucial starting scaffold for the synthesis of a novel class of allosteric inhibitors targetin...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Formyl-1H-indole-7-carboxylic acid serves as a crucial starting scaffold for the synthesis of a novel class of allosteric inhibitors targeting the Insulin-like Growth Factor-1 Receptor (IGF-1R).[1][2] Unlike traditional ATP-competitive kinase inhibitors, these indole-butyl-amine derivatives bind to an allosteric site adjacent to the ATP binding pocket, offering a promising avenue for achieving greater selectivity and overcoming resistance mechanisms.[1][2] This document provides detailed application notes, quantitative data, and experimental protocols related to the synthesis and evaluation of these potent allosteric inhibitors.

Application Notes

The indole core, and specifically derivatives of 3-formyl-1H-indole-7-carboxylic acid, have proven to be a privileged scaffold in the development of kinase inhibitors. The strategic modification of the formyl group and the carboxylic acid at the 7-position allows for the exploration of structure-activity relationships (SAR) and the fine-tuning of inhibitory potency and selectivity against IGF-1R. The resulting compounds have demonstrated nanomolar biochemical activity and micromolar cellular activity against IGF-1R, with significantly less interference with the closely related Insulin Receptor (InsR) signaling pathway.[1][2] The allosteric binding mode of these inhibitors has been characterized by X-ray crystallography, providing a structural basis for their unique mechanism of action and paving the way for rational drug design.[1][2]

Quantitative Data Summary

The following table summarizes the in vitro biochemical inhibitory activity (IC50) of a series of allosteric IGF-1R inhibitors derived from substituted indole-7-carboxylic acids.

Compound IDR Group on Indole RingIndole-7-carboxylic acid DerivativeIC50 (µM) for IGF-1R
6 3-Formyl3-Formyl-1H-indole-7-carboxylic acid {1-[4-(5-cyano-1H-indol-3-yl)butyl]piperidin-4-yl}amide0.9
7 3-Acetyl3-Acetyl-1H-indole-7-carboxylic acid {1-[4-(5-cyano-1H-indol-3-yl)butyl]piperidin-4-yl}amide4.6
10 3-Cyano3-Cyano-1H-indole-7-carboxylic acid {1-[4-(5-cyano-1H-indol-3-yl)butyl]piperidin-4-yl}amide0.4

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the IGF-1R signaling pathway targeted by these allosteric inhibitors and a general workflow for their synthesis and evaluation.

IGF1R_Signaling_Pathway IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R Binds IRS IRS IGF1R->IRS Phosphorylates Inhibitor Allosteric Inhibitor Inhibitor->IGF1R Binds & Inhibits PI3K PI3K IRS->PI3K Activates Grb2_Sos Grb2/Sos IRS->Grb2_Sos Activates AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Inhibition of Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: IGF-1R Signaling Pathway and Point of Allosteric Inhibition.

Experimental_Workflow Start 3-Formyl-1H-indole -7-carboxylic acid Synthesis Multi-step Synthesis Start->Synthesis Inhibitor Allosteric Inhibitor Synthesis->Inhibitor Purification Purification & Characterization Inhibitor->Purification Biochemical Biochemical Assay (IGF-1R Kinase) Purification->Biochemical Cellular Cell-based Assay (p-IGF-1R) Purification->Cellular Data Data Analysis (IC50 Determination) Biochemical->Data Cellular->Data

Caption: General Experimental Workflow for Inhibitor Synthesis and Evaluation.

Experimental Protocols

1. Representative Synthesis of Indole-7-carboxamide Allosteric Inhibitors

This protocol is a representative procedure based on the reaction scheme for the synthesis of indole-butyl-amine derivatives.[1]

Step 1: Synthesis of the Indole-butyl-piperidine Amine Intermediate

  • Acylation of 5-cyano-indole: To a solution of 5-cyano-indole in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., nitrogen or argon), add 4-chlorobutyryl chloride dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Reduction of the Carbonyl Group: The resulting ketone is then reduced to the corresponding alkane. A common method is the Wolff-Kishner reduction (hydrazine and a strong base like KOH in a high-boiling solvent) or Clemmensen reduction (zinc amalgam and hydrochloric acid). Alternatively, a two-step procedure involving conversion to a thioacetal followed by desulfurization with Raney nickel can be employed.

  • Substitution with 4-(BOC-amino)piperidine: The resulting 3-(4-chlorobutyl)-1H-indole-5-carbonitrile is reacted with 4-(Boc-amino)piperidine in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) in a polar aprotic solvent (e.g., DMF or acetonitrile) at an elevated temperature.

  • BOC Deprotection: The Boc protecting group is removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane, to yield the free amine intermediate, 1-[4-(5-cyano-1H-indol-3-yl)butyl]piperidin-4-amine.

Step 2: Amide Coupling with 3-Formyl-1H-indole-7-carboxylic Acid

  • To a solution of 3-formyl-1H-indole-7-carboxylic acid in a suitable solvent like DMF, add a peptide coupling reagent (e.g., HATU, HBTU, or EDC/HOBt) and a non-nucleophilic base (e.g., diisopropylethylamine).

  • After a short activation period, add the amine intermediate from Step 1 to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

  • Upon completion, the reaction is worked up by quenching with water and extracting the product with an organic solvent.

  • The crude product is then purified by flash column chromatography on silica gel to afford the final allosteric inhibitor.

2. IGF-1R Kinase Activity Assay (Biochemical)

This protocol is a general method for assessing the inhibitory activity of the synthesized compounds on IGF-1R kinase activity.

  • Materials: Recombinant human IGF-1R kinase domain, a suitable kinase substrate (e.g., a poly-Glu-Tyr peptide), ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure:

    • Prepare a serial dilution of the test inhibitor in DMSO.

    • In a 96-well or 384-well plate, add the IGF-1R enzyme, the kinase substrate, and the test inhibitor at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) for a specific period (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.

    • The luminescence signal is proportional to the kinase activity.

    • Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

3. Cellular Phospho-IGF-1R Assay

This protocol measures the ability of the inhibitors to block IGF-1-induced autophosphorylation of IGF-1R in a cellular context.

  • Cell Line: A cell line that expresses a high level of IGF-1R (e.g., MCF-7 breast cancer cells).

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Serum-starve the cells for a few hours to reduce basal receptor phosphorylation.

    • Pre-treat the cells with various concentrations of the test inhibitor for a defined period (e.g., 1-2 hours).

    • Stimulate the cells with a specific concentration of IGF-1 for a short period (e.g., 10-15 minutes) to induce receptor autophosphorylation.

    • Lyse the cells and measure the level of phosphorylated IGF-1R using a specific ELISA kit or by Western blotting with an anti-phospho-IGF-1R antibody.

    • Normalize the phospho-IGF-1R signal to the total IGF-1R or a housekeeping protein.

    • Calculate the percent inhibition of IGF-1-induced phosphorylation for each inhibitor concentration.

    • Determine the cellular IC50 value from the dose-response curve.

References

Application

Application Notes and Protocols for the Synthesis of Herbicidal Indole-3-Carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals This document provides detailed experimental procedures for the synthesis of novel indole-3-carboxylic acid derivatives with potential herbicidal applicatio...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the synthesis of novel indole-3-carboxylic acid derivatives with potential herbicidal applications. The protocols are based on established methods for creating compounds that may act as auxin mimics, a class of herbicides that disrupt plant growth.

Introduction

Indole-3-acetic acid (IAA) is a naturally occurring auxin, a class of plant hormones that regulate various aspects of plant growth and development.[1][2][3] Synthetic auxin mimics are a cornerstone of chemical weed control, inducing uncontrolled growth and ultimately leading to the death of susceptible plants.[1][3] The following protocols detail the synthesis of α-substituted indole-3-acetic acids and 3,3-diindolepropionic acid derivatives, which have shown significant herbicidal activity against both monocotyledonous and dicotyledonous weeds.[1][2][4]

Experimental Protocols

Protocol 1: Synthesis of α-Substituted Indole-3-Acetic Acid Derivatives

This protocol outlines a multi-step synthesis to produce α-substituted indole-3-acetic acid derivatives. The general scheme involves the protection of the carboxylic acid group of indole-3-acetic acid, followed by nucleophilic substitution and subsequent deprotection.

Materials:

  • Indole-3-acetic acid

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Methanol (MeOH)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Methyl chloroformate

  • Triethylbenzylammonium chloride (TEBAC)

  • 30% Sodium hydroxide (NaOH) solution

  • Alkyl bromide (R-Br)

  • Lithium diisopropylamide (LDA)

  • Hexamethylphosphoramide (HMPA)

  • Anhydrous Tetrahydrofuran (THF)

  • 2 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Esterification of Indole-3-acetic acid:

    • To a solution of indole-3-acetic acid (10.0 mmol) in anhydrous dichloromethane (40 ml), add dicyclohexylcarbodiimide (10.0 mmol), 4-dimethylaminopyridine (1.0 mmol), and methanol (1 ml).[1]

    • Stir the mixture at room temperature for 4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

    • Purify the residue by silica gel column chromatography to yield the methyl ester of indole-3-acetic acid.

  • N-Protection of the Indole Ring:

    • The ester from the previous step is protected using methyl chloroformate in the presence of a phase transfer catalyst like TEBAC and a base such as 30% aqueous NaOH.[2]

  • α-Alkylation:

    • The protected intermediate is then subjected to nucleophilic substitution with an appropriate alkyl bromide.[1][2]

    • This reaction is carried out under a strong base, such as lithium diisopropylamide (LDA), in an anhydrous solvent like THF at low temperatures (-78°C to 0°C).[2]

  • Deprotection/Saponification:

    • The final step is the deprotection of the ester and the N-protective group.[1][2]

    • Dissolve the alkylated intermediate in a mixture of methanol and 2 M NaOH (4:1 v/v).[1]

    • Stir the reaction mixture at 75°C for 4 hours.[1]

    • Cool the reaction to room temperature and acidify to pH 3 with 2 M HCl.

    • Extract the product with ethyl acetate (3 x 30 ml).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the final product by silica gel column chromatography.

Protocol 2: Synthesis of 3,3-Diindolepropionic Acid Derivatives

This protocol describes the synthesis of 3,3-diindolepropionic acid derivatives, another class of compounds with potential herbicidal properties.

Materials:

  • Indole or 6-bromo-1H-indole

  • Ethyl 3,3-diethoxypropionate

  • Potassium bisulfate (KHSO₄)

  • Acetic acid (CH₃COOH)

  • Methyl iodide or Ethyl iodide

  • Potassium hydroxide (KOH) powder

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium hydroxide (LiOH)

  • Methanol (MeOH)

  • 2 M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Synthesis of Ethyl 3,3-bis(1H-indol-3-yl)propanoate Intermediate:

    • To a round-bottom flask, add indole (5 mmol), ethyl 3,3-diethoxypropionate (2.5 mmol), potassium bisulfate (5 mmol), and acetic acid (15 ml).[1]

    • Heat the mixture at 80°C for 5 hours.[1]

    • Quench the reaction with water (20 ml) and extract with ethyl acetate (3 x 50 ml).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

  • N-Alkylation of the Indole Rings:

    • Dissolve the intermediate from the previous step (2 mmol) in anhydrous THF (15 ml).

    • Add potassium hydroxide powder (5 mmol) and methyl iodide or ethyl iodide (6 mmol).[1]

    • Stir the reaction at room temperature for 12 hours.[1]

    • Quench with water (20 ml) and extract with ethyl acetate (3 x 50 ml).

    • Purify the product by column chromatography.

  • Hydrolysis to the Carboxylic Acid:

    • Dissolve the N-alkylated intermediate in a 1:1 mixture of methanol and water.[1]

    • Add lithium hydroxide and heat the mixture to 75°C for 2 hours.[1]

    • Cool the reaction and acidify to pH 3 with 2 M HCl.

    • Extract the final product with ethyl acetate.

    • Dry the organic layer and concentrate to yield the target 3,3-diindolepropionic acid derivative.

Data Presentation

The herbicidal activity of the synthesized compounds was evaluated in a petri dish assay against both a dicotyledonous plant (rape, Brassica napus) and a monocotyledonous plant (barnyard grass, Echinochloa crus-galli).[1][2][4] The following tables summarize the inhibitory effects on root and shoot growth at different concentrations.

Table 1: Herbicidal Activity of α-Substituted Indole-3-Acetic Acid Derivatives against Rape (B. napus) [1][4]

CompoundConcentration (mg/L)Root Inhibition Rate (%)Shoot Inhibition Rate (%)
10d 1009685
109278
10h 1009588
109381

Table 2: Herbicidal Activity of α-Substituted Indole-3-Acetic Acid Derivatives against Barnyard Grass (E. crus-galli) [1][4]

CompoundConcentration (mg/L)Root Inhibition Rate (%)Shoot Inhibition Rate (%)
10d 1008976
108165
10h 1009179
108570

Note: The compound numbering (e.g., 10d, 10h) is based on the designations in the source publication.[1]

Visualizations

Signaling Pathway

The synthesized indole-3-carboxylic acid derivatives are designed to act as antagonists of the Transport Inhibitor Response 1 (TIR1) protein, a key component of the auxin signaling pathway in plants.[1][2] By blocking the formation of the TIR1-IAA-Aux/IAA complex, these compounds inhibit auxin-responsive gene expression, leading to disruption of normal plant growth and eventual death.[1]

AuxinSignaling cluster_normal Normal Auxin Signaling cluster_herbicide Herbicidal Action Auxin Synthetic Auxin (Herbicidal Derivative) TIR1 TIR1 Receptor Auxin->TIR1 Antagonistic Binding Aux_IAA Aux/IAA Repressor TIR1->Aux_IAA Recruits for Degradation Inhibition Inhibition of Growth (Herbicide Action) TIR1->Inhibition Blocks Aux/IAA Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses GeneExpression Auxin-Responsive Gene Expression ARF->GeneExpression Activates Growth Normal Plant Growth GeneExpression->Growth IAA Natural Auxin (IAA) IAA->TIR1 Binds SynthesisWorkflow Start Starting Materials (e.g., Indole-3-acetic acid) Protection Protection of Functional Groups Start->Protection Alkylation Alkylation Reaction Protection->Alkylation Deprotection Deprotection/ Hydrolysis Alkylation->Deprotection Purification Purification (Column Chromatography) Deprotection->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Bioassay Herbicidal Activity Assay (Petri Dish) Characterization->Bioassay DataAnalysis Data Analysis (Inhibition Rates) Bioassay->DataAnalysis

References

Method

Application Notes and Protocols for the Development of Antihypertensive Agents Using 3-formyl-1H-indole-7-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide for the utilization of 3-formyl-1H-indole-7-carboxylic acid as a scaffold for the synthesis and evalua...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 3-formyl-1H-indole-7-carboxylic acid as a scaffold for the synthesis and evaluation of novel antihypertensive agents. The protocols outlined below are based on established methodologies for the development of indole-based angiotensin II receptor blockers (ARBs) and angiotensin-converting enzyme (ACE) inhibitors, two prominent classes of antihypertensive drugs.

Introduction

Hypertension, or high blood pressure, is a major risk factor for cardiovascular diseases. The renin-angiotensin system (RAS) is a critical regulator of blood pressure, and its modulation is a key strategy in hypertension therapy. Indole derivatives have emerged as a "privileged structure" in medicinal chemistry, demonstrating a wide range of biological activities, including potent antihypertensive effects.[1] Specifically, indole carboxylic acid derivatives have been successfully developed as ARBs and ACE inhibitors.[2][3][4] 3-formyl-1H-indole-7-carboxylic acid presents a unique starting material with two reactive functional groups—a formyl group at the 3-position and a carboxylic acid at the 7-position—offering versatile opportunities for chemical modification to generate novel drug candidates.

Proposed Signaling Pathway: Angiotensin II Receptor Blockade

A primary mechanism by which indole derivatives exert their antihypertensive effect is through the blockade of the angiotensin II type 1 (AT1) receptor.[3][5] Angiotensin II, a potent vasoconstrictor, binds to the AT1 receptor, leading to a cascade of events that increase blood pressure. By competitively inhibiting this binding, novel derivatives of 3-formyl-1H-indole-7-carboxylic acid can prevent these downstream effects.

a cluster_0 Renin-Angiotensin System cluster_1 Cellular Response Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI AngiotensinII Angiotensin II AngiotensinI->AngiotensinII AT1R AT1 Receptor AngiotensinII->AT1R Binds to Renin Renin ACE ACE G_protein Gq/11 Activation AT1R->G_protein PLC Phospholipase C Activation G_protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_release Intracellular Ca²⁺ Release IP3_DAG->Ca_release Aldosterone Aldosterone Secretion IP3_DAG->Aldosterone Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction BP_increase Increased Blood Pressure Vasoconstriction->BP_increase Aldosterone->BP_increase Indole_Derivative 3-formyl-1H-indole-7-carboxylic acid Derivative (ARB) Indole_Derivative->AT1R Blocks b cluster_0 Modification of Formyl Group (C3) cluster_1 Modification of Carboxylic Acid (C7) Start 3-formyl-1H-indole-7-carboxylic acid Reductive_Amination Reductive Amination (Various Amines) Start->Reductive_Amination Wittig_Reaction Wittig Reaction (Phosphonium Ylides) Start->Wittig_Reaction Aldol_Condensation Aldol Condensation (Ketones/Esters) Start->Aldol_Condensation Esterification Esterification (Various Alcohols) Reductive_Amination->Esterification Amidation Amide Coupling (Various Amines) Reductive_Amination->Amidation Wittig_Reaction->Esterification Wittig_Reaction->Amidation Aldol_Condensation->Esterification Aldol_Condensation->Amidation Library Library of Novel Indole Derivatives Esterification->Library Amidation->Library Screening Biological Screening Library->Screening Lead_Compound Lead Compound Screening->Lead_Compound

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-formyl-1H-indole-7-carboxylic acid

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-formyl-1H-i...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-formyl-1H-indole-7-carboxylic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of 3-formyl-1H-indole-7-carboxylic acid?

A1: The most prevalent method is the Vilsmeier-Haack reaction. This reaction introduces a formyl group (-CHO) onto the electron-rich C3 position of the indole ring using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][2]

Q2: How does the carboxylic acid group at the 7-position affect the Vilsmeier-Haack reaction?

A2: The carboxylic acid group is an electron-withdrawing group, which decreases the electron density of the indole ring. This deactivation makes the Vilsmeier-Haack reaction more challenging compared to unsubstituted indole, potentially requiring harsher reaction conditions (e.g., higher temperatures or longer reaction times) and leading to lower yields.[3] There is also a possibility of side reactions where the Vilsmeier reagent reacts with the carboxylic acid group.[4]

Q3: What are the key reaction parameters to control for a successful synthesis?

A3: Critical parameters to monitor and control include the reaction temperature, the ratio of reactants (indole to Vilsmeier reagent), and the reaction time. The purity of the starting material, 1H-indole-7-carboxylic acid, and the reagents, particularly POCl₃ and DMF, is also crucial for a high-yield synthesis.

Q4: What are some common side products in this reaction?

A4: Potential side products can arise from the reaction of the Vilsmeier reagent with the carboxylic acid group, leading to the formation of an acyl chloride or other derivatives.[4] Incomplete formylation will result in unreacted starting material, and under harsh conditions, degradation of the indole ring can occur.

Q5: How can I purify the final product, 3-formyl-1H-indole-7-carboxylic acid?

A5: Purification can typically be achieved through recrystallization from a suitable solvent system. Due to the acidic nature of the product, an aqueous workup with a pH adjustment is often necessary to precipitate the product from the reaction mixture. Column chromatography can also be employed for further purification if needed.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Deactivated Substrate: The electron-withdrawing carboxylic acid group at the 7-position reduces the nucleophilicity of the indole ring, hindering the electrophilic substitution.[3] 2. Insufficiently Reactive Vilsmeier Reagent: The Vilsmeier reagent may not have formed properly or may have decomposed. 3. Suboptimal Reaction Temperature: The reaction temperature may be too low for the deactivated substrate.1. Increase Reaction Temperature: Gradually increase the reaction temperature, for example, from room temperature up to 60-80 °C, and monitor the reaction progress by TLC.[5] 2. Increase Molar Ratio of Vilsmeier Reagent: Use a higher excess of the Vilsmeier reagent (e.g., 2-3 equivalents). 3. Ensure Anhydrous Conditions: Moisture can quench the Vilsmeier reagent. Ensure all glassware is oven-dried and use anhydrous solvents.
Presence of Unreacted Starting Material 1. Incomplete Reaction: The reaction time may be too short. 2. Insufficient Vilsmeier Reagent: The amount of the formylating agent may not be enough to drive the reaction to completion.1. Extend Reaction Time: Monitor the reaction by TLC and continue until the starting material is consumed. 2. Add More Vilsmeier Reagent: If the reaction stalls, consider adding an additional portion of the Vilsmeier reagent.
Formation of Multiple Side Products 1. Reaction with Carboxylic Acid: The Vilsmeier reagent can react with the carboxylic acid group.[4] 2. Degradation of Starting Material or Product: The reaction conditions (e.g., high temperature) may be too harsh.1. Protect the Carboxylic Acid Group: Consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) before the Vilsmeier-Haack reaction. The ester can be hydrolyzed back to the carboxylic acid after formylation. 2. Optimize Reaction Temperature: Avoid excessively high temperatures to minimize degradation.
Difficulty in Product Isolation and Purification 1. Product Solubility: The product may have some solubility in the aqueous phase during workup. 2. Impurity Co-precipitation: Impurities may co-precipitate with the product upon pH adjustment.1. Careful pH Adjustment: During the aqueous workup, carefully adjust the pH to the isoelectric point of the product to maximize precipitation. 2. Recrystallization: Use a suitable solvent or solvent mixture for recrystallization to remove impurities. 3. Column Chromatography: If recrystallization is ineffective, purify the crude product using silica gel column chromatography with an appropriate eluent system (e.g., a mixture of ethyl acetate and hexane with a small amount of acetic acid).

Data Presentation

Table 1: Comparison of Vilsmeier-Haack Reaction Conditions for Different Indole Derivatives

Indole DerivativeReagentsTemperature (°C)Time (h)Yield (%)Reference
IndolePOCl₃, DMF0 to 85696[6]
4-MethylindolePOCl₃, DMF0 to 85890[6]
5-MethylindolePOCl₃, DMF0 to 85892[6]
1H-Indole-7-carboxylic acid (Expected)POCl₃, DMFRoom Temp. to 804-12Lower than unsubstituted indoleInferred from[3][5]

Note: The data for 1H-indole-7-carboxylic acid is an educated estimation based on the general principles of the Vilsmeier-Haack reaction on deactivated substrates. The actual yield may vary depending on the specific experimental conditions.

Experimental Protocols

Key Experiment: Vilsmeier-Haack Formylation of 1H-indole-7-carboxylic acid

Materials:

  • 1H-indole-7-carboxylic acid

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ice

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3-5 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.5-2 equivalents) dropwise to the DMF with vigorous stirring. Maintain the temperature below 10 °C during the addition. Stir the mixture at 0 °C for 30-60 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Reaction with Indole: Dissolve 1H-indole-7-carboxylic acid (1 equivalent) in anhydrous DMF or DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 40-60 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.

  • Workup: Once the reaction is complete, cool the mixture in an ice bath and carefully pour it onto crushed ice. This will hydrolyze the intermediate iminium salt.

  • Product Precipitation: Basify the aqueous solution with a cold aqueous solution of NaOH to a pH of approximately 9-10. This will keep the product, which is a carboxylic acid, dissolved as its carboxylate salt. Wash the basic solution with an organic solvent like ethyl acetate to remove any non-acidic impurities.

  • Isolation: Acidify the aqueous layer with cold dilute HCl to a pH of 3-4. The product, 3-formyl-1H-indole-7-carboxylic acid, should precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Mandatory Visualization

Synthesis_Workflow cluster_reagent_prep Vilsmeier Reagent Formation cluster_reaction Formylation Reaction cluster_workup Workup and Purification DMF DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent 0 °C POCl3 POCl₃ POCl3->Vilsmeier_Reagent Reaction_Mixture Reaction Mixture Vilsmeier_Reagent->Reaction_Mixture 0 °C to 60 °C Indole_Acid 1H-indole-7- carboxylic acid Indole_Acid->Reaction_Mixture Hydrolysis Hydrolysis (Ice) Reaction_Mixture->Hydrolysis Precipitation Precipitation (Acidification) Hydrolysis->Precipitation Purification Purification (Recrystallization) Precipitation->Purification Final_Product 3-formyl-1H-indole- 7-carboxylic acid Purification->Final_Product

Caption: Experimental workflow for the synthesis of 3-formyl-1H-indole-7-carboxylic acid.

Troubleshooting_Logic Start Low Yield Issue Check_SM Check TLC for Starting Material Start->Check_SM SM_Present Starting Material Present Check_SM->SM_Present Yes SM_Absent Starting Material Absent Check_SM->SM_Absent No Increase_Temp Increase Temperature and/or Reaction Time SM_Present->Increase_Temp Increase_Reagent Increase Vilsmeier Reagent Stoichiometry SM_Present->Increase_Reagent Check_Side_Products Analyze Side Products SM_Absent->Check_Side_Products Increase_Temp->Check_SM Increase_Reagent->Check_SM Side_Products_Present Significant Side Products Formed Check_Side_Products->Side_Products_Present Yes Optimize_Workup Optimize Workup and Purification Check_Side_Products->Optimize_Workup No Protect_Group Protect Carboxylic Acid Group Side_Products_Present->Protect_Group

Caption: Troubleshooting workflow for low yield in the synthesis.

References

Optimization

Technical Support Center: Purification of 3-formyl-1H-indole-7-carboxylic acid

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 3-for...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 3-formyl-1H-indole-7-carboxylic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of 3-formyl-1H-indole-7-carboxylic acid.

Issue 1: Low recovery after recrystallization.

  • Possible Cause 1: High solubility in the chosen solvent. The compound may be too soluble in the recrystallization solvent, even at low temperatures, leading to significant loss in the mother liquor.

    • Solution: Select a solvent system where the compound has high solubility at elevated temperatures but low solubility at room temperature or below. Consider using a binary solvent system to fine-tune the solubility. Good starting points for indole carboxylic acids include ethanol/water, acetone/water, or ethyl acetate/hexane mixtures.

  • Possible Cause 2: Premature crystallization. The compound crystallizes too quickly upon cooling, trapping impurities and leading to a lower yield of pure product.

    • Solution: Allow the solution to cool slowly. A Dewar flask or insulating the flask can promote the formation of larger, purer crystals. Seeding the solution with a small crystal of the pure compound can also encourage controlled crystallization.

  • Possible Cause 3: Degradation of the compound. The indole nucleus or the aldehyde functionality may be sensitive to prolonged heating or acidic/basic conditions.

    • Solution: Minimize the time the compound is heated in solution. Use a minimal amount of solvent to achieve dissolution at the boiling point. If the compound is acid or base sensitive, ensure the pH of the solution is neutral.

Issue 2: The purified compound shows multiple spots on Thin Layer Chromatography (TLC).

  • Possible Cause 1: Incomplete reaction. The crude product contains unreacted starting materials or reaction intermediates.

    • Solution: Before attempting purification, ensure the reaction has gone to completion by monitoring with TLC. If starting materials are present, consider adjusting the reaction conditions (e.g., longer reaction time, higher temperature, or addition of more reagent).

  • Possible Cause 2: Presence of side-products. The reaction may have produced isomeric byproducts or other impurities that are difficult to separate.

    • Solution: Column chromatography is often necessary to separate closely related impurities. A carefully selected eluent system is crucial. For carboxylic acids, adding a small amount of a volatile acid (like acetic acid or formic acid) to the mobile phase can improve peak shape and separation by suppressing the ionization of the carboxylic acid group.[1]

  • Possible Cause 3: Degradation on the TLC plate. The compound may be unstable on the silica gel (which is slightly acidic).

    • Solution: Run the TLC quickly and consider using neutral or basic alumina plates if degradation is suspected. Adding a small amount of a neutralizing agent like triethylamine to the developing solvent can also mitigate this issue.

Issue 3: Difficulty with column chromatography.

  • Possible Cause 1: Poor separation of spots. The polarity of the impurities is very similar to the product.

    • Solution: Optimize the mobile phase. A gradient elution (gradually increasing the polarity of the eluent) can be effective. For example, start with a non-polar solvent like hexane and gradually increase the proportion of a more polar solvent like ethyl acetate. The addition of a small percentage of methanol can help elute highly polar compounds.

  • Possible Cause 2: Tailing or streaking of the compound on the column. The carboxylic acid group can interact strongly with the silica gel.

    • Solution: As mentioned for TLC, add a small amount (0.1-1%) of a volatile acid like acetic acid or formic acid to the eluent.[1] This will protonate the carboxylic acid, reducing its interaction with the silica and leading to sharper peaks.

  • Possible Cause 3: The compound is not eluting from the column. The compound is too polar for the chosen eluent system.

    • Solution: Increase the polarity of the mobile phase. A mixture of ethyl acetate and methanol is often effective for eluting polar indole derivatives. In some cases, a solvent system containing chloroform, methanol, and a small amount of aqueous ammonia can be used to elute carboxylic acids as their ammonium salts.[1]

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 3-formyl-1H-indole-7-carboxylic acid that influence its purification?

A1: The molecule has three key functional groups that dictate its properties and purification challenges:

  • An indole ring system: This bicyclic aromatic system is relatively non-polar but the N-H group can participate in hydrogen bonding.

  • A carboxylic acid group: This is a polar and acidic functional group, capable of strong hydrogen bonding and ionization. This group dominates the polarity of the molecule.

  • An aldehyde group: This is a moderately polar group and can be susceptible to oxidation or other reactions under certain conditions.

The combination of a non-polar ring system with two polar functional groups can make finding a single ideal solvent for recrystallization challenging. The acidic nature of the carboxylic acid is a key consideration for column chromatography on silica gel.

Q2: What are some potential impurities in the synthesis of 3-formyl-1H-indole-7-carboxylic acid?

A2: While specific impurities depend on the synthetic route, common impurities could include:

  • Unreacted starting materials (e.g., 1H-indole-7-carboxylic acid).

  • Over-oxidized products (e.g., the corresponding carboxylic acid at the 3-position if the aldehyde is oxidized).

  • Products of side reactions on the indole ring.

  • Residual catalysts or reagents from the synthesis.

Q3: How can I confirm the purity of my final product?

A3: A combination of analytical techniques should be used:

  • Thin Layer Chromatography (TLC): A single spot in multiple eluent systems is a good indication of purity.

  • High-Performance Liquid Chromatography (HPLC): This is a more sensitive technique for detecting minor impurities. A single sharp peak is desired.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of the compound and can reveal the presence of impurities.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Melting Point: A sharp melting point range is indicative of a pure compound.

Physicochemical Data

PropertyValueSource
Molecular FormulaC₁₀H₇NO₃[2][3]
Molecular Weight189.17 g/mol [2][3][4]
Purity (Typical)>97%[2]
Physical FormSolid/Powder[5]
Storage TemperatureRoom Temperature, Inert Atmosphere[2][6][7]
SolubilityBased on its structure, it is expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols, and sparingly soluble in less polar solvents like chloroform and ethyl acetate. It is likely insoluble in non-polar solvents like hexane and water at neutral pH. Solubility in aqueous solutions will increase significantly at basic pH due to the deprotonation of the carboxylic acid.Inferred from chemical structure

Experimental Protocols

Protocol 1: Recrystallization

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and water). A suitable solvent will dissolve the compound when hot but show low solubility when cold. A binary solvent system (e.g., ethanol/water or acetone/water) is often effective.

  • Dissolution: In a flask, add the minimum amount of the hot chosen solvent to the crude 3-formyl-1H-indole-7-carboxylic acid to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Column Chromatography

  • Stationary Phase: Use silica gel (60-120 mesh or 230-400 mesh for flash chromatography).

  • Eluent Selection: Determine a suitable eluent system using TLC. A good system will give the product an Rf value of approximately 0.2-0.4 and show good separation from impurities. A common starting point is a mixture of hexane and ethyl acetate. To improve the peak shape of the carboxylic acid, add 0.1-1% acetic acid or formic acid to the eluent.[1]

  • Column Packing: Pack the column with a slurry of silica gel in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution: Begin eluting with the chosen solvent system. If using a gradient, gradually increase the polarity of the eluent.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 3-formyl-1H-indole-7-carboxylic acid.

Visualizations

G Troubleshooting Workflow for Purification start Crude Product tlc_check Analyze by TLC start->tlc_check single_spot Single Spot? tlc_check->single_spot recrystallize Recrystallization single_spot->recrystallize Yes multiple_spots Multiple Spots single_spot->multiple_spots No low_yield Low Yield? recrystallize->low_yield pure_product Pure Product (Confirm with NMR, MS, MP) column_chrom Column Chromatography multiple_spots->column_chrom optimize_column Optimize Eluent (add acid, gradient) column_chrom->optimize_column fractions_tlc Analyze Fractions by TLC optimize_column->fractions_tlc combine_pure Combine Pure Fractions fractions_tlc->combine_pure combine_pure->pure_product low_yield->pure_product No optimize_recryst Optimize Recrystallization (solvent, cooling rate) low_yield->optimize_recryst Yes optimize_recryst->recrystallize

Caption: A flowchart for troubleshooting the purification of 3-formyl-1H-indole-7-carboxylic acid.

References

Troubleshooting

Technical Support Center: Formylation of Indole-7-Carboxylic Acid

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering side reactions during the formylation of indole-7-carboxylic acid. The information is based on established pri...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering side reactions during the formylation of indole-7-carboxylic acid. The information is based on established principles of indole chemistry and common formylation techniques like the Vilsmeier-Haack and Duff reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a very low yield of the desired formylated product. What are the potential causes and solutions?

A1: Low yields in the formylation of indole-7-carboxylic acid can stem from several factors, primarily related to the deactivating nature of the carboxylic acid group and the inherent reactivity of the indole nucleus.

  • Potential Causes:

    • Deactivation by the Carboxylic Acid Group: The -COOH group is electron-withdrawing, which deactivates the aromatic system, making the electrophilic substitution reaction more difficult compared to unsubstituted indole.

    • Incomplete Reaction: The reaction conditions (temperature, time) may not be sufficient to drive the formylation to completion due to the substrate's lower reactivity.

    • Degradation/Polymerization: Indoles are sensitive to strongly acidic conditions, which can lead to the formation of dark, polymeric materials, consuming the starting material.[1]

    • Suboptimal Reagent Stoichiometry: An incorrect ratio of the formylating agent to the indole substrate can lead to incomplete conversion or an increase in side products.

  • Recommended Solutions:

    • Optimize Reaction Conditions: Gradually increase the reaction temperature or prolong the reaction time. Monitor the progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to find the optimal point before significant degradation occurs.

    • Protecting Groups: Consider protecting the indole nitrogen (e.g., with a tosyl or mesyl group). This can prevent side reactions at the N-H position and may improve solubility and stability.[1]

    • Use Anhydrous Conditions: Ensure all glassware is oven-dried and reagents/solvents are anhydrous. Moisture can decompose the Vilsmeier reagent and lead to unwanted side reactions.[2]

    • Review Reagent Purity: Use high-purity, freshly distilled reagents, especially phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). Old DMF can contain dimethylamine and formic acid, which can interfere with the reaction.[2]

Q2: My reaction mixture turned into a dark, tarry, and intractable material. What causes this and how can it be prevented?

A2: The formation of dark, polymeric materials is a frequent issue in indole chemistry, especially under the acidic conditions typical of Vilsmeier-Haack or Duff reactions.[1]

  • Potential Cause:

    • Acid-Catalyzed Polymerization: The indole nucleus is highly susceptible to acid-catalyzed self-polymerization or trimerization.[1] Harsher conditions required to formylate the deactivated indole-7-carboxylic acid can exacerbate this issue.

  • Recommended Solutions:

    • Control Temperature: Maintain a low temperature (e.g., 0-5 °C) during the formation of the Vilsmeier reagent and the initial addition of the indole substrate.[2] This helps to control the initial exothermic reaction.

    • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions that can contribute to colored impurities.[2]

    • Reverse Addition: Consider adding the pre-formed Vilsmeier reagent slowly to the dissolved indole substrate at a low temperature, rather than the other way around. This maintains a low concentration of the electrophile.

    • Alternative Formylation Methods: If polymerization remains a problem, explore milder formylation methods. Boron-based catalysts with trimethyl orthoformate have been shown to be effective for a range of indoles and could be a viable alternative.[3]

Q3: I'm concerned the Vilsmeier-Haack reagent might react with the carboxylic acid group. Is this a possibility?

A3: Yes, this is a valid concern and a known reactivity pathway. The Vilsmeier reagent is not only a formylating agent but can also act as an activating agent for carboxylic acids.[4]

  • Potential Side Reaction:

    • The Vilsmeier reagent can react with the carboxylic acid to form an intermediate acyloxyiminium salt. During aqueous work-up, this could potentially lead to the formation of an amide (if ammonia or amines are present) or revert to the carboxylic acid, but it complicates the reaction profile and consumes the reagent.[4]

  • Troubleshooting & Mitigation:

    • Protect the Carboxylic Acid: The most direct solution is to protect the carboxylic acid group as an ester (e.g., methyl or ethyl ester) prior to the formylation reaction. The ester is generally stable under Vilsmeier-Haack conditions and can be hydrolyzed back to the carboxylic acid after formylation.

    • Use Excess Reagent: If protection is not feasible, using a larger excess of the Vilsmeier reagent may be necessary to ensure enough is available for the desired C-H formylation after reacting with the carboxylic acid. This should be optimized carefully, as excess reagent can also promote polymerization.

Q4: Besides my target molecule, I have isolated other products. What are the most common side products in indole formylation?

A4: Several side products can arise depending on the specific reaction conditions and the purity of the reagents used.

  • Tris(indolyl)methanes (TIMs): In some cases, particularly with highly reactive indoles or if the stoichiometry of the formylating agent is too low, the initially formed aldehyde can react with two more molecules of the starting indole to form tris(indolyl)methane adducts.[3]

  • Di-formylated Products: While formylation typically occurs at the electron-rich C3 position of the indole ring, forcing conditions could potentially lead to a second formylation on the benzene ring, though this is less likely given the deactivating -COOH group.

  • 3-Cyanoindole Derivatives: If nitrogen-containing impurities (like hydroxylamine or ammonia derivatives from decomposed DMF) are present, they can react with the product aldehyde to form an oxime or imine, which can then dehydrate under acidic conditions to yield a nitrile (cyano) group.[2]

Summary of Potential Side Reactions

Side Product TypePotential CauseFavored ByRecommended Mitigation
Polymeric Material Acid-catalyzed self-polymerization of the indole nucleus.[1]High temperatures, high acid concentration, prolonged reaction times.Maintain low temperature (0-5 °C), use inert atmosphere, minimize reaction time.[2]
Tris(indolyl)methane Reaction of the aldehyde product with excess indole starting material.[3]Insufficient formylating agent, highly reactive indole substrate.Ensure at least a stoichiometric amount of the formylating agent, add indole slowly to the reagent.
Carboxylic Acid Adducts Reaction of the Vilsmeier reagent with the -COOH group.[4]Presence of an unprotected carboxylic acid.Protect the -COOH group as an ester prior to formylation.
Cyano-indole Derivative Reaction of the aldehyde product with nitrogenous impurities.[2]Use of old or impure DMF, inappropriate ammonia-based work-up.[2]Use freshly distilled, high-purity reagents; quench with ice-water or bicarbonate solution.[2]

Visual Guides

Reaction Pathways

The following diagram illustrates the desired formylation pathway versus common competing side reactions for indole-7-carboxylic acid.

G Potential Reaction Pathways for Indole-7-Carboxylic Acid Formylation cluster_main Main Reaction cluster_side Side Reactions start Indole-7-Carboxylic Acid prod Desired Product (e.g., 3-Formyl-indole-7-carboxylic acid) start->prod Vilsmeier Reagent (POCl3/DMF) poly Polymeric Tar start->poly Harsh Acidic Conditions cooh_react Carboxyl Group Adduct start->cooh_react Reagent reacts with -COOH tim Tris(indolyl)methane prod->tim + 2x Indole Start Material

Caption: Desired reaction versus potential side reactions.

Troubleshooting Workflow

Use this workflow to diagnose and solve common issues encountered during the formylation experiment.

G start Unsatisfactory Result obs_yield Observation: Low Yield / No Reaction start->obs_yield obs_poly Observation: Dark Polymeric Tar start->obs_poly obs_side Observation: Unexpected Side Products start->obs_side sol_yield Solution: - Increase Temp/Time - Check Reagent Purity - Use N-H Protecting Group obs_yield->sol_yield sol_poly Solution: - Lower Reaction Temp (0 °C) - Use Inert Atmosphere - Ensure Anhydrous Conditions obs_poly->sol_poly sol_side Solution: - Protect -COOH Group - Use Anhydrous/Pure Reagents - Modify Work-up (Avoid NH3) obs_side->sol_side

Caption: A workflow for troubleshooting formylation reactions.

Key Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is a general guideline and should be adapted and optimized for indole-7-carboxylic acid or its ester derivative.

1. Reagent Preparation (Vilsmeier Reagent)

  • Equip a three-necked, oven-dried round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Place anhydrous dimethylformamide (DMF, 3.0 equivalents) in the flask and cool to 0 °C in an ice-salt bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the stirred DMF via the dropping funnel, ensuring the internal temperature does not rise above 5 °C.

  • After the addition is complete, stir the resulting pale yellow or pinkish solution (the Vilsmeier reagent) at 0 °C for an additional 30 minutes.

2. Formylation Reaction

  • Dissolve the starting material (indole-7-carboxylic acid or its ester, 1.0 equivalent) in a minimal amount of an appropriate anhydrous solvent (e.g., DMF or dichloromethane).

  • Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition, allow the reaction mixture to warm slowly to room temperature, then heat as necessary (e.g., 40-60 °C) while monitoring progress by TLC.

3. Work-up and Isolation

  • Once the reaction is complete, cool the mixture back to 0 °C.

  • Carefully and slowly pour the reaction mixture onto a vigorously stirred beaker of crushed ice.

  • Neutralize the acidic solution by the slow, portion-wise addition of a saturated sodium bicarbonate solution or cold aqueous sodium hydroxide until the pH is approximately 7-8.

  • The product may precipitate at this stage. If so, collect it by filtration.

  • If the product does not precipitate, extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

4. Purification

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent.

References

Optimization

Technical Support Center: Optimization of Indole-3-carboxaldehyde Synthesis

Welcome to the technical support center for the synthesis of indole-3-carboxaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and freq...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of indole-3-carboxaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of indole-3-carboxaldehyde, focusing on the most prevalent method, the Vilsmeier-Haack reaction, and its common alternative, the Reimer-Tiemann reaction.

Vilsmeier-Haack Reaction Troubleshooting

Issue 1: Low or No Yield of Indole-3-carboxaldehyde

  • Question: My Vilsmeier-Haack reaction resulted in a very low yield or no product at all. What are the potential causes and how can I improve it?

  • Answer: Low yields are a common challenge and can often be attributed to several factors:

    • Reagent Quality: The Vilsmeier reagent is highly sensitive to moisture. Ensure that the N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) used are anhydrous and, ideally, freshly distilled. The presence of water will quench the reagent and halt the reaction.

    • Reaction Temperature: The initial formation of the Vilsmeier reagent from DMF and POCl₃ should be conducted at low temperatures (0-5 °C) to prevent decomposition. After the addition of indole, the reaction temperature may need to be carefully optimized. While some protocols suggest heating up to 100°C, excessive heat can lead to polymerization and decomposition of the product.[1]

    • Stoichiometry: The molar ratio of the Vilsmeier reagent to indole is crucial. An insufficient amount of the formylating agent will lead to incomplete conversion. A common protocol uses approximately 1.1 equivalents of POCl₃ to 1 equivalent of indole, with DMF serving as both reagent and solvent.

    • Incomplete Reaction: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the starting material is still present after the expected reaction time, consider extending the duration or cautiously increasing the temperature.

Issue 2: Formation of a Dark Tar or Polymeric Material

  • Question: My reaction mixture turned into a dark, tar-like substance. What causes this and how can it be prevented?

  • Answer: Significant darkening or tar formation indicates side reactions or decomposition. This is often caused by:

    • Excessive Heat: Overheating the reaction mixture can lead to the polymerization of indole or decomposition of the desired product. It is critical to maintain careful temperature control throughout the reaction.

    • Acidic Conditions: Indoles can be sensitive to strongly acidic conditions, which can promote polymerization. Ensure that the work-up procedure to neutralize the acid is performed promptly and efficiently once the reaction is complete.

Issue 3: Difficulty in Product Purification

  • Question: I'm having trouble purifying the final indole-3-carboxaldehyde product. What are the common impurities and the best purification methods?

  • Answer: While the crude product can be of high purity, several impurities might be present:

    • Unreacted Indole: This is the most common impurity if the reaction is incomplete.

    • N-Formylindole: Formylation can sometimes occur at the N1 position.

    • Polymeric Materials: As mentioned, these can form under harsh conditions.

    The recommended purification methods are:

    • Recrystallization: This is a highly effective method for purifying indole-3-carboxaldehyde. Ethanol is a commonly used solvent for recrystallization, with a typical recovery of around 85%.

    • Column Chromatography: For removing closely related impurities, silica gel column chromatography is effective. A common eluent system is a mixture of dichloromethane and methanol.

Logical Workflow for Vilsmeier-Haack Troubleshooting

G cluster_start Start cluster_checks Initial Checks cluster_monitoring In-Process Monitoring cluster_workup Work-up & Purification cluster_analysis Analysis & Outcome start Low Yield or No Product reagent_quality Check Reagent Quality (Anhydrous DMF/POCl3?) start->reagent_quality reaction_setup Verify Reaction Setup (Temp Control, Inert Atm?) reagent_quality->reaction_setup stoichiometry Confirm Stoichiometry (Correct Molar Ratios?) reaction_setup->stoichiometry tlc_check Monitor by TLC stoichiometry->tlc_check extend_time Extend Reaction Time tlc_check->extend_time Incomplete workup Perform Work-up (Quench & Basify) tlc_check->workup Complete extend_time->tlc_check increase_temp Gradually Increase Temp extend_time->increase_temp increase_temp->tlc_check purify Purify Product (Recrystallization/Chrom.) workup->purify analyze_product Analyze Final Product (NMR, MS, mp) purify->analyze_product success Successful Synthesis analyze_product->success

Caption: Troubleshooting workflow for low yield in Vilsmeier-Haack synthesis.

Frequently Asked Questions (FAQs)

Q1: Which is the most effective method for synthesizing indole-3-carboxaldehyde?

The Vilsmeier-Haack reaction is generally the most effective and widely used method for the formylation of indoles. It is known for its high yields, often exceeding 90%, and the relative simplicity of the procedure.[2] Alternative methods like the Reimer-Tiemann reaction are also known but tend to have lower yields and a higher potential for side products with indole substrates.[3]

Q2: What are the primary side products to be aware of during the formylation of indole?

In the Vilsmeier-Haack reaction , the main potential side products include N-formylindole and polymeric materials, especially if the reaction conditions are not well-controlled. In the Reimer-Tiemann reaction , a significant side product can be 3-chloroquinoline, which results from a ring expansion of the indole nucleus. This is considered an "abnormal" Reimer-Tiemann product.

Q3: How can I confirm the successful synthesis of indole-3-carboxaldehyde?

The final product can be characterized by several analytical techniques:

  • Melting Point: Pure indole-3-carboxaldehyde has a melting point of 196–197 °C.[1]

  • NMR Spectroscopy: ¹H and ¹³C NMR will show characteristic peaks for the indole ring and the aldehyde group.

  • Mass Spectrometry: To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretch of the aldehyde.

Q4: Can I use other formylating agents besides DMF and POCl₃?

Yes, other reagents can be used for the Vilsmeier-Haack reaction, such as N-methylformanilide with POCl₃. However, the combination of DMF and POCl₃ is the most common and generally provides high yields.[2]

Q5: Is an inert atmosphere necessary for the Vilsmeier-Haack reaction?

While not always strictly required, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended. This is because the Vilsmeier reagent is moisture-sensitive, and an inert atmosphere helps to prevent its decomposition by atmospheric moisture, thus ensuring a higher yield.

Data Presentation

Table 1: Comparison of Vilsmeier-Haack Reaction Conditions for Substituted Indoles
Starting MaterialReaction Temp. (°C)Reaction Time (h)Yield (%)Reference
Indole0 to 85696[4]
2-Methylindole98-100371 (1-formyl-3-methylindole), 22.5 (2-formyl-3-methylindole)[4]
4-Methylindole0 to 85890[4]
5-Methylindole0 to 85688[4]
6-Methylindole0 to 90889[5]
6-Bromoindole0 to 85593[5]
6-Chloroindole0 to 90891[5]

Actual yields may vary depending on specific experimental conditions.

Experimental Protocols

Protocol 1: Vilsmeier-Haack Synthesis of Indole-3-carboxaldehyde

This protocol is adapted from a high-yield procedure reported in Organic Syntheses.[1][2]

Materials:

  • Indole (100 g, 0.85 mol)

  • Anhydrous N,N-dimethylformamide (DMF) (388 mL total)

  • Phosphorus oxychloride (POCl₃) (86 mL, 0.94 mol)

  • Crushed Ice

  • Sodium Hydroxide (NaOH) (375 g)

  • Water

Procedure:

  • Vilsmeier Reagent Preparation: In a 2-L three-necked flask equipped with a mechanical stirrer and a dropping funnel, add 288 mL of anhydrous DMF. Cool the flask in an ice-salt bath. Slowly add 86 mL of POCl₃ to the stirred DMF over 30 minutes, maintaining a low temperature. A pinkish color may develop.

  • Indole Addition: Prepare a solution of 100 g of indole in 100 mL of DMF. Add this solution to the Vilsmeier reagent over 45 minutes, keeping the internal temperature between 20-30 °C.

  • Reaction: After the addition is complete, heat the mixture in a boiling water bath (approximately 100 °C) for 1 hour. The solution should transform into an opaque, canary-yellow paste.[1]

  • Quenching and Hydrolysis: Carefully add 300 g of crushed ice to the reaction paste with stirring. This will result in a clear, cherry-red solution.

  • Precipitation: Transfer the red solution to a larger flask containing 200 g of crushed ice. Prepare a solution of 375 g of NaOH in 1 L of water and add it slowly to the reaction mixture with vigorous stirring, ensuring the temperature does not exceed 60 °C. Continue stirring for 45 minutes as the product precipitates.[1]

  • Isolation: Collect the precipitate by filtration. To remove inorganic salts, resuspend the solid in 1 L of water and filter again. Wash the product with three 300-mL portions of water.

  • Drying: Air-dry the product to yield approximately 120 g (97%) of indole-3-carboxaldehyde with a melting point of 196–197 °C.[1]

Protocol 2: Reimer-Tiemann Reaction for Formylation of Indole

The Reimer-Tiemann reaction with indole can lead to the formation of indole-3-carboxaldehyde, but it is also known to produce 3-chloroquinoline as a side product. This method generally results in lower yields compared to the Vilsmeier-Haack reaction.

Materials:

  • Indole

  • Chloroform (CHCl₃)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol (as solvent)

  • Water

Procedure:

  • Setup: In a three-necked round-bottomed flask fitted with a reflux condenser and a stirrer, dissolve indole in ethanol.

  • Base Addition: Add a concentrated aqueous solution of NaOH or KOH to the flask with stirring.

  • Chloroform Addition: Heat the mixture to 60-70 °C. Slowly add chloroform dropwise. The reaction is often exothermic, so the rate of addition should be controlled to maintain a gentle reflux.

  • Reaction: Continue stirring at 60-70 °C for several hours after the chloroform addition is complete.

  • Work-up: After cooling, acidify the reaction mixture with a dilute acid (e.g., HCl). This will precipitate the crude product.

  • Purification: The crude product will likely be a mixture of indole-3-carboxaldehyde and 3-chloroquinoline. Separation can be achieved by fractional crystallization or column chromatography.

Mandatory Visualizations

Vilsmeier-Haack Reaction Pathway

G DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent POCl3 POCl3 POCl3->Vilsmeier_reagent Intermediate Iminium Intermediate Vilsmeier_reagent->Intermediate Electrophilic Attack Indole Indole Indole->Intermediate Product Indole-3-carboxaldehyde Intermediate->Product H2O H2O (Work-up) H2O->Product Hydrolysis

Caption: Simplified pathway of the Vilsmeier-Haack reaction for indole formylation.

Reimer-Tiemann Reaction: Normal vs. Abnormal Products

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Potential Products Indole Indole Dichlorocarbene Dichlorocarbene (:CCl2) Indole->Dichlorocarbene Reagents CHCl3, NaOH Reagents->Dichlorocarbene Normal_Product Indole-3-carboxaldehyde (Normal Product) Dichlorocarbene->Normal_Product Electrophilic Substitution Abnormal_Product 3-Chloroquinoline (Abnormal Product) Dichlorocarbene->Abnormal_Product Ring Expansion

Caption: Divergent pathways in the Reimer-Tiemann reaction of indole.

References

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 3-formyl-1H-indole-7-carboxylic acid

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 3-formyl-1H-indole-7-carboxylic acid in various assays.

Physicochemical Properties (Predicted)

A thorough understanding of the physicochemical properties of 3-formyl-1H-indole-7-carboxylic acid is crucial for developing effective solubilization strategies. While experimental data is limited, the following table summarizes predicted values based on its chemical structure.

PropertyPredicted ValueImplication for Solubility
pKa ~4-5 (Carboxylic Acid)The compound's charge state and, consequently, its aqueous solubility will be highly dependent on the pH of the solution.
logP ~2-3This value suggests a moderate lipophilicity, indicating that the compound may have limited solubility in aqueous buffers.
Molecular Weight 189.17 g/mol The relatively low molecular weight is generally favorable for solubility.

Note: These are predicted values and should be used as a guide. Experimental determination is recommended for precise characterization.

Frequently Asked Questions (FAQs)

Q1: My 3-formyl-1H-indole-7-carboxylic acid precipitated when I diluted my DMSO stock solution into my aqueous assay buffer. What happened?

A1: This is a common phenomenon known as "precipitation upon dilution" or "solvent shifting." Your compound is likely highly soluble in the organic solvent (DMSO) but has poor solubility in the aqueous buffer used in your assay. When the DMSO concentration is significantly lowered by dilution, the aqueous environment cannot maintain the compound in solution, leading to precipitation.

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?

A2: The maximum tolerated DMSO concentration is cell-line dependent. However, a general guideline is to keep the final DMSO concentration at or below 0.5% (v/v) to minimize cytotoxicity.[1][2][3][4][5] For sensitive cell lines or long-term experiments, a final concentration of 0.1% or lower is often recommended.[2][5] It is crucial to perform a vehicle control experiment to assess the effect of the chosen DMSO concentration on your specific assay.

Final DMSO ConcentrationGeneral Cellular Effects
< 0.1% Generally considered safe for most cell lines with minimal effects.
0.1% - 0.5% Well-tolerated by many robust cell lines for short-term assays (e.g., up to 72 hours).
0.5% - 1.0% May cause significant cytotoxicity and affect cell proliferation and function in some cell lines.
> 1.0% Generally considered toxic to most cell lines.

Q3: How can I increase the solubility of 3-formyl-1H-indole-7-carboxylic acid in my aqueous buffer?

A3: Due to the carboxylic acid moiety, the solubility of this compound is highly pH-dependent. By increasing the pH of your buffer to be at least 1-2 units above the predicted pKa (~4-5), you can deprotonate the carboxylic acid, forming a more soluble carboxylate salt. For example, using a buffer at pH 7.0 or higher should significantly improve solubility.

Q4: Can I use other co-solvents besides DMSO?

A4: Yes, other water-miscible organic solvents can be used, such as ethanol, methanol, or N,N-dimethylformamide (DMF). However, their compatibility and potential for cytotoxicity in your specific assay must be evaluated. DMSO remains the most commonly used co-solvent for initial stock solution preparation due to its high solubilizing power for a wide range of compounds.

Q5: Are there other methods to improve solubility besides pH adjustment and co-solvents?

A5: Yes, the use of surfactants or cyclodextrins can also enhance the solubility of poorly soluble compounds.[6][7][8][9] Surfactants form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.[6][7][8] However, the choice of surfactant and its concentration must be carefully optimized to avoid interference with the assay.

Troubleshooting Guide

This guide provides a systematic approach to resolving common solubility issues with 3-formyl-1H-indole-7-carboxylic acid.

Problem Potential Cause Recommended Solution(s)
Precipitation upon dilution of DMSO stock into aqueous buffer. Compound is not soluble in the final aqueous environment.1. Increase the pH of the aqueous buffer: Adjust the buffer pH to be at least 1-2 units above the compound's pKa (e.g., pH ≥ 7.0).2. Decrease the final compound concentration: Test a lower concentration of the compound in your assay.3. Increase the final co-solvent concentration: If your assay allows, slightly increase the final DMSO concentration (while staying within acceptable limits for your cells).4. Change the dilution method: Add the DMSO stock to the aqueous buffer while vortexing to ensure rapid mixing and avoid localized high concentrations.
Compound precipitates out of solution over time in the incubator. The compound may be unstable or its solubility is temperature-sensitive in the assay medium.1. Prepare fresh dilutions: Make fresh dilutions of the compound immediately before each experiment.2. Check for temperature effects: Assess the solubility of the compound at the incubation temperature of your assay.
Inconsistent assay results. Poor solubility leading to variable effective concentrations of the compound.1. Visually inspect for precipitation: Before running the assay, carefully inspect all solutions for any signs of precipitation.2. Centrifuge samples: If you suspect fine precipitation, centrifuge your final diluted samples and test the supernatant (be aware this will lower the effective concentration).3. Re-evaluate your solubilization strategy: Systematically test different pH values and co-solvent concentrations to find an optimal condition where the compound remains fully dissolved.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh the compound: Accurately weigh out a sufficient amount of 3-formyl-1H-indole-7-carboxylic acid (MW: 189.17 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, weigh out 1.89 mg.

  • Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to the weighed compound.

  • Dissolve the compound: Vortex the solution vigorously until the compound is completely dissolved. Gentle warming (e.g., to 37°C) may be used to aid dissolution, but be cautious of potential compound degradation.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer (pH-adjusted)

  • Prepare the aqueous buffer: Prepare your desired assay buffer and adjust the pH to be at least 1-2 units above the predicted pKa of the compound (e.g., pH 7.4).

  • Thaw the stock solution: Thaw an aliquot of the 10 mM stock solution in DMSO at room temperature.

  • Perform serial dilutions (if necessary): If you need to prepare intermediate concentrations, perform serial dilutions of the DMSO stock solution in 100% DMSO.

  • Dilute into aqueous buffer: While vortexing the pH-adjusted aqueous buffer, add the required volume of the DMSO stock solution drop-wise to achieve the final desired concentration. Ensure the final DMSO concentration is within the tolerated range for your assay.

  • Final check: Visually inspect the final working solution for any signs of precipitation before use.

Visualizations

experimental_workflow cluster_stock_prep Stock Solution Preparation cluster_working_prep Working Solution Preparation weigh Weigh Compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve store Store at -20°C/-80°C dissolve->store thaw_stock Thaw DMSO Stock store->thaw_stock prep_buffer Prepare pH-Adjusted Aqueous Buffer (e.g., pH 7.4) dilute Add Stock to Buffer (while vortexing) prep_buffer->dilute thaw_stock->dilute check Visually Inspect for Precipitation dilute->check Use in Assay Use in Assay check->Use in Assay

Caption: Experimental workflow for preparing solutions of 3-formyl-1H-indole-7-carboxylic acid.

troubleshooting_workflow start Precipitation Observed in Assay check_solubility Is the compound soluble in the DMSO stock? start->check_solubility check_dilution Does precipitation occur upon dilution into aqueous buffer? check_solubility->check_dilution Yes redissolve_stock Warm and vortex stock solution check_solubility->redissolve_stock No ph_adjustment Increase pH of Aqueous Buffer (e.g., to pH > 7.0) check_dilution->ph_adjustment Yes check_concentration Is the final concentration too high? check_dilution->check_concentration No, precipitation occurs over time redissolve_stock->check_dilution success Solubility Issue Resolved ph_adjustment->success lower_concentration Decrease final compound concentration check_concentration->lower_concentration Yes lower_concentration->success

Caption: A logical workflow for troubleshooting precipitation issues.

References

Optimization

stability studies of 3-formyl-1H-indole-7-carboxylic acid under different conditions

This technical support center provides guidance and answers to frequently asked questions regarding the stability of 3-formyl-1H-indole-7-carboxylic acid. Researchers, scientists, and drug development professionals can u...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers to frequently asked questions regarding the stability of 3-formyl-1H-indole-7-carboxylic acid. Researchers, scientists, and drug development professionals can use this resource to design, execute, and troubleshoot their stability studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 3-formyl-1H-indole-7-carboxylic acid?

A1: The stability of 3-formyl-1H-indole-7-carboxylic acid is primarily influenced by pH, light, temperature, and the presence of oxidizing agents. The indole ring is susceptible to oxidation, while the carboxylic acid group's stability can be pH-dependent.[1][2]

Q2: How should I properly store 3-formyl-1H-indole-7-carboxylic acid to ensure its stability?

A2: To ensure maximum stability, 3-formyl-1H-indole-7-carboxylic acid should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation. Using amber vials is recommended to protect the compound from light exposure, which can induce photodegradation.[2]

Q3: I am observing unexpected peaks in my HPLC analysis after dissolving the compound in an acidic mobile phase. What could be the cause?

A3: The indole ring is sensitive to strongly acidic conditions.[2] Protonation of the indole ring, primarily at the C3 position, can lead to the formation of degradation products. It is advisable to use mildly acidic or neutral pH conditions for your mobile phase if you suspect acid-catalyzed degradation.[2]

Q4: My reaction yield is lower than expected when using an oxidizing agent. Could the starting material be degrading?

A4: Yes, the indole nucleus is electron-rich and easily oxidized.[2] Common oxidizing agents can react with the indole ring, leading to the formation of various oxidation products and thus reducing the yield of your desired reaction. If your synthesis involves an oxidation step, it is crucial to carefully control the reaction conditions (e.g., temperature, stoichiometry of the oxidant) to minimize degradation of the indole core.[2]

Troubleshooting Guides

Issue 1: Compound Degradation in Solution

  • Symptom: Appearance of new spots on TLC or new peaks in LC-MS analysis of a stock solution over time.

  • Possible Cause: The compound may be unstable in the chosen solvent or at the storage temperature.

  • Troubleshooting Steps:

    • Solvent Selection: Prepare fresh solutions in different solvents (e.g., DMSO, DMF, ethanol, acetonitrile) to assess solvent-dependent stability.

    • Temperature Control: Store stock solutions at or below -20°C. For working solutions, prepare them fresh before each experiment.

    • pH Control: If using aqueous solutions, buffer them to a neutral or slightly acidic pH.

Issue 2: Inconsistent Results in Biological Assays

  • Symptom: High variability in experimental results between replicates or experiments conducted on different days.

  • Possible Cause: Degradation of the compound in the assay medium.

  • Troubleshooting Steps:

    • Medium Stability: Assess the stability of 3-formyl-1H-indole-7-carboxylic acid in your specific cell culture or assay medium under the experimental conditions (e.g., 37°C, 5% CO2).

    • Fresh Preparations: Prepare fresh dilutions of the compound from a stable stock solution immediately before each experiment.

    • Control Experiments: Include a positive and negative control in each assay to monitor for unexpected variations.

Quantitative Data Summary

The following tables summarize the expected stability profile of 3-formyl-1H-indole-7-carboxylic acid under forced degradation conditions. These are representative data based on the known stability of similar compounds and should be confirmed by experimental studies.

Table 1: Stability under Hydrolytic Conditions

ConditionTime (hours)% Degradation (Predicted)Major Degradants (Predicted)
0.1 M HCl (60°C)2410-20%Indole-7-carboxylic acid
0.1 M NaOH (60°C)245-15%Decarboxylation products
Water (60°C)24<5%-

Table 2: Stability under Oxidative and Photolytic Conditions

ConditionTime (hours)% Degradation (Predicted)Major Degradants (Predicted)
3% H₂O₂ (RT)2415-25%Oxindole derivatives
UV Light (254 nm, RT)2410-20%Photodegradation products
Visible Light (RT)24<5%-

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on 3-formyl-1H-indole-7-carboxylic acid to identify potential degradation products and pathways.[3][4]

1. Preparation of Stock Solution:

  • Prepare a stock solution of 3-formyl-1H-indole-7-carboxylic acid in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: Incubate the stock solution with 0.1 M HCl at 60°C.

  • Basic Hydrolysis: Incubate the stock solution with 0.1 M NaOH at 60°C.

  • Oxidative Degradation: Incubate the stock solution with 3% H₂O₂ at room temperature.

  • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) at room temperature.

  • Thermal Degradation: Heat the solid compound at a temperature determined by thermogravimetric analysis (TGA) or at a series of elevated temperatures (e.g., 60°C, 80°C, 100°C).

3. Sample Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each sample.

  • Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples using a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).

  • Characterize the degradation products using LC-MS/MS and NMR if necessary.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution (1 mg/mL) acid Acidic Hydrolysis (0.1 M HCl, 60°C) prep->acid base Basic Hydrolysis (0.1 M NaOH, 60°C) prep->base oxidative Oxidative Degradation (3% H₂O₂, RT) prep->oxidative photo Photolytic Degradation (UV 254 nm, RT) prep->photo sampling Time-Point Sampling (0, 2, 4, 8, 24h) acid->sampling base->sampling oxidative->sampling photo->sampling neutralize Neutralization (if needed) sampling->neutralize hplc HPLC Analysis neutralize->hplc characterization Degradant Characterization (LC-MS/MS, NMR) hplc->characterization

Caption: Experimental workflow for forced degradation studies.

degradation_pathway cluster_degradation Degradation Products parent 3-formyl-1H-indole-7-carboxylic acid deformylation Indole-7-carboxylic acid (Deformylation) parent->deformylation Acidic Conditions oxidation Oxindole derivatives (Oxidation) parent->oxidation Oxidative Stress decarboxylation 3-formyl-1H-indole (Decarboxylation) parent->decarboxylation Thermal Stress

Caption: Hypothetical degradation pathways.

References

Troubleshooting

troubleshooting guide for the synthesis of substituted indole-2-carboxylic acids.

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of substituted indole-2-carboxylic acids. General...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of substituted indole-2-carboxylic acids.

General Troubleshooting Workflow

Before delving into specific synthetic methods, a general troubleshooting approach can help diagnose and resolve many common issues. The following workflow outlines a logical sequence of steps to identify the root cause of a problem.

G start Problem Encountered (e.g., Low Yield, Impure Product) check_reagents Verify Starting Material Purity & Stability (Aryl Hydrazine, Carbonyl Compound, etc.) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) start->check_conditions check_setup Inspect Reaction Setup (Dry Glassware, Inert Atmosphere) start->check_setup analyze_crude Analyze Crude Reaction Mixture (TLC, LC-MS, 1H NMR) check_reagents->analyze_crude check_conditions->analyze_crude check_setup->analyze_crude identify_issue Identify Issue analyze_crude->identify_issue side_products Side Products Detected identify_issue->side_products Impurities? no_product No Product / Low Conversion identify_issue->no_product Conversion? purification_issue Purification Difficulty identify_issue->purification_issue Separable? optimize Optimize Reaction (Catalyst, Solvent, Temp.) side_products->optimize no_product->optimize modify_workup Modify Workup/Purification (Recrystallization, Chromatography) purification_issue->modify_workup success Problem Resolved optimize->success modify_workup->success

Caption: General troubleshooting workflow for synthetic chemistry.

FAQs: Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for preparing indoles from aryl hydrazines and carbonyl compounds.[1] However, it is sensitive to reaction conditions and substitution patterns.[1][2]

Q1: My Fischer indole synthesis is giving a very low yield. What are the common causes?

A1: Low yields in the Fischer indole synthesis can stem from several factors:

  • Starting Material Quality: The aryl hydrazine may be unstable or oxidized. It's crucial to use pure starting materials. In some cases, preparing the aryl hydrazone intermediate in situ without isolation can be beneficial.[1]

  • Reaction Conditions: The reaction is highly sensitive to temperature, acid strength, and reaction time.[1] Overly harsh acidic conditions or high temperatures can lead to degradation or unwanted side reactions like aldol condensations.[1]

  • Acid Catalyst: The choice of acid catalyst, whether a Brønsted acid (e.g., polyphosphoric acid, p-toluenesulfonic acid) or a Lewis acid (e.g., ZnCl₂, BF₃), is critical and often needs to be optimized for a specific substrate.[1][3]

  • Substituent Effects: Electron-donating substituents on the aryl hydrazine can sometimes divert the reaction pathway, leading to a failed reaction by precluding the key[4][4]-sigmatropic rearrangement.[2] Similarly, certain ortho-substituents on the phenylhydrazone can lead to mixtures of products and low yields.[4]

Q2: I am observing significant byproduct formation. What are the likely side reactions?

A2: Unwanted byproducts are a common issue.[1]

  • Cleavage Products: A major competing pathway is the cleavage of the N-N bond in the hydrazone intermediate under acidic conditions, which can lead to the formation of aniline and other degradation products.[2]

  • Aldol Condensation: The aldehyde or ketone starting material can undergo self-condensation under acidic conditions.[1]

  • Rearrangements: Unusual rearrangements can occur, especially with sterically hindered substrates. For example, using a ketone of the type RCH₂COCH₂R' can result in a mixture of two different indole products.[3]

Q3: I'm struggling to purify my indole-2-carboxylic acid product from the reaction mixture.

A3: Purification can be challenging, especially if the product has similar polarity to byproducts or unreacted starting materials.

  • TLC Analysis: Carefully analyze your product spot on TLC. If multiple spots are observed eluting together during column chromatography, try different solvent systems, including those with additives like triethylamine (TEA) or acetic acid to suppress tailing or improve separation.[5]

  • Alternative Purification: If column chromatography fails, consider other techniques. Recrystallization is often effective for crystalline indole-2-carboxylic acids. If the product is an ester, it can be hydrolyzed to the carboxylic acid, which may have very different solubility properties, facilitating purification before a final esterification step if needed.

Experimental Protocol: Fischer Synthesis of Ethyl 5-chloro-1H-indole-2-carboxylate

This protocol is a generalized example based on typical procedures.

  • Hydrazone Formation (Optional/In situ): To a solution of 4-chlorophenylhydrazine hydrochloride (1 eq) in ethanol, add the keto-ester, such as ethyl pyruvate (1 eq).

  • Cyclization: Add an acid catalyst, such as p-toluenesulfonic acid (PTSA), to the mixture.[6]

  • Heating: Reflux the reaction mixture for several hours (e.g., 20 hours).[6] Monitor the reaction progress by TLC.

  • Workup: After completion, cool the reaction mixture and concentrate it under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel or by recrystallization.

Fischer Indole Synthesis Workflow

G cluster_0 Fischer Indole Synthesis cluster_1 Troubleshooting Points start Aryl Hydrazine + Aldehyde/Keto-acid hydrazone Formation of Aryl Hydrazone start->hydrazone Condensation rearrangement Acid-Catalyzed [3,3]-Sigmatropic Rearrangement hydrazone->rearrangement cyclization Cyclization & Aromatization (Loss of NH3) rearrangement->cyclization issue1 Low Yield rearrangement->issue1 Fails? product Substituted Indole-2-Carboxylic Acid or Ester cyclization->product issue2 Side Reactions cyclization->issue2 Degradation?

Caption: Key steps and troubleshooting points in the Fischer Indole Synthesis.

FAQs: Reissert Indole Synthesis

The Reissert synthesis is a reliable method for producing indole-2-carboxylic acids from o-nitrotoluenes and diethyl oxalate.[7]

Q1: The initial condensation step between my substituted o-nitrotoluene and diethyl oxalate is inefficient. How can I improve it?

A1: This Claisen condensation is base-catalyzed and requires a sufficiently strong base to deprotonate the methyl group of the o-nitrotoluene.

  • Base Choice: Potassium ethoxide has been reported to give better results than sodium ethoxide.[7] Ensure the base is anhydrous and active.

  • Solvent: The reaction is typically performed in an alcohol corresponding to the alkoxide base (e.g., ethanol for sodium ethoxide). The solvent must be scrupulously dry.

  • Reaction Time/Temperature: The condensation may require extended reaction times or gentle heating to proceed to completion.

Q2: My reductive cyclization step is giving a complex mixture of products instead of the desired indole-2-carboxylic acid.

A2: The reductive cyclization of the intermediate o-nitrophenylpyruvic acid is the crucial step and can be problematic.

  • Reducing Agent: Various reducing agents have been employed, including zinc dust in acetic acid, ferrous sulfate and ammonia, and sodium dithionite.[7][8] The choice of reducing agent can significantly impact the outcome. For instance, using zinc in acetic acid typically yields the carboxylic acid directly, while catalytic hydrogenation may yield the corresponding ester if performed under neutral conditions.[9]

  • Reaction Control: Over-reduction or side reactions can occur if the conditions are not carefully controlled. Maintaining the recommended temperature and stoichiometry is essential. Standard conditions can sometimes lead to a variety of hard-to-identify products.[8]

Experimental Protocol: Reissert Synthesis of Indole-2-Carboxylic Acid

This protocol is a generalized procedure.[7]

  • Condensation: In a flask equipped for inert atmosphere operation, add sodium ethoxide to anhydrous ethanol. To this solution, add a mixture of o-nitrotoluene (1 eq) and diethyl oxalate (1 eq) dropwise while maintaining a controlled temperature. Stir for several hours until the condensation is complete (monitored by TLC).

  • Isolation of Intermediate: Carefully acidify the reaction mixture with a dilute acid (e.g., H₂SO₄ or HCl) to precipitate the ethyl o-nitrophenylpyruvate. Filter and wash the solid.

  • Reductive Cyclization: Suspend the crude ethyl o-nitrophenylpyruvate in a mixture of acetic acid and water. Add zinc dust portion-wise while controlling the temperature of the exothermic reaction.

  • Workup: After the reduction is complete, filter off the excess zinc. The product, indole-2-carboxylic acid, often precipitates from the filtrate upon cooling or dilution with water.

  • Purification: The crude indole-2-carboxylic acid can be purified by recrystallization from a suitable solvent like aqueous ethanol.

Reissert Indole Synthesis Workflow

G start o-Nitrotoluene + Diethyl Oxalate condensation Base-Catalyzed Condensation start->condensation intermediate Ethyl o-Nitrophenylpyruvate condensation->intermediate Forms Intermediate reduction Reductive Cyclization (e.g., Zn/AcOH) intermediate->reduction product Indole-2-Carboxylic Acid reduction->product Forms Product decarboxylation Indole (Optional) product->decarboxylation Heat

Caption: Workflow for the Reissert Indole Synthesis.

FAQs: Japp-Klingemann Reaction

Q1: What is the Japp-Klingemann reaction and when should I use it?

A1: The Japp-Klingemann reaction synthesizes hydrazones from β-keto-esters (or β-keto-acids) and aryl diazonium salts.[10] You should use this reaction when you need to prepare a specific aryl hydrazone intermediate for a subsequent Fischer indole synthesis.[11] It involves coupling the diazonium salt with an active methylene compound, followed by the loss of a group (often a carboxyl or acetyl group) to yield the hydrazone.[4][12]

Q2: My Japp-Klingemann reaction is not working. What could be wrong?

A2: Success depends on the stability of the diazonium salt and the reactivity of the β-keto-ester.

  • Diazonium Salt: Aryl diazonium salts are often unstable and must be prepared at low temperatures (0-5 °C) and used immediately. Decomposition will lead to failure.

  • pH Control: The coupling reaction is pH-sensitive. The reaction is typically run under basic or acidic conditions, and the optimal pH needs to be maintained for the specific substrates.[4]

  • β-Keto-Ester Deprotonation: The first step is the deprotonation of the β-keto-ester to form an enolate.[10] An appropriate base must be used to ensure complete enolate formation for efficient coupling.

Japp-Klingemann / Fischer Synthesis Pathway

G cluster_0 Japp-Klingemann Reaction cluster_1 Fischer Indole Synthesis start Aryl Diazonium Salt + β-Keto-Ester coupling Coupling & Hydrolysis start->coupling hydrazone Aryl Hydrazone (Intermediate) coupling->hydrazone fischer Acid-Catalyzed Cyclization hydrazone->fischer Input for Fischer product Indole-2-Carboxylic Acid Derivative fischer->product

Caption: The Japp-Klingemann reaction as a route to Fischer Indole precursors.

FAQs: Ester Hydrolysis and Decarboxylation

Q1: I am having trouble hydrolyzing my ethyl indole-2-carboxylate to the carboxylic acid. The reaction is incomplete.

A1: Incomplete hydrolysis is a common issue.

  • Reaction Conditions: Refluxing with a strong base like NaOH in aqueous ethanol is a standard procedure.[13] Ensure sufficient reaction time (can be several hours to overnight) and an adequate excess of the base (e.g., 6 equivalents).[6][13]

  • Steric Hindrance: Bulky substituents near the ester group can slow down the rate of hydrolysis. In such cases, longer reaction times, higher temperatures, or stronger hydrolytic conditions may be necessary.

  • Workup: After hydrolysis, the reaction mixture must be carefully acidified (e.g., to pH 2) to fully protonate the carboxylate salt and precipitate the free carboxylic acid.[13]

Q2: My indole-2-carboxylic acid product is decarboxylating during the reaction or workup. How can I prevent this?

A2: Indole-2-carboxylic acids are prone to decarboxylation, especially when heated in the presence of acid or certain metals.[8][14]

  • Temperature Control: Avoid excessive heat during synthesis, purification, and handling. Decarboxylation is often induced by heating the acid above its melting point.[8][14]

  • Acidic Conditions: While acid is needed for the Fischer synthesis, prolonged exposure to highly concentrated acid at high temperatures can promote decarboxylation.[15] The mechanism can involve the formation of a protonated carbonic acid intermediate.[15]

  • Copper Salts: Be aware that copper salts, sometimes used as catalysts, can mediate decarboxylation, particularly in high-boiling solvents like quinoline.[16][17] If not desired, avoid these conditions.

Data Summary

Table 1: Example Reaction Conditions for Indole-2-Carboxylic Acid Synthesis & Modification
StepReagents & CatalystsSolventTemperatureTimeYield (%)Reference
Fischer Cyclization Phenyl hydrazine HCl, 2-oxopropanoic acid, PTSAEthanolReflux20 h~82%[6]
Ester Hydrolysis Ethyl indole-2-carboxylate, 5% NaOHEthanol40 °COvernight~95%[6]
Amide Coupling Indole-2-carboxylic acid, Amine, BOP, DIPEADCMRoom TempOvernight75-94%[6]
Decarboxylative N-Arylation Indole-2-carboxylic acid, Aryl halide, Cu₂O, K₃PO₄NMP160 °C12 hUp to 99%[16]

References

Optimization

Technical Support Center: Vilsmeier-Haack Formylation of Indoles

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Vilsmeier-Haack formylation of i...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Vilsmeier-Haack formylation of indoles.

Troubleshooting Guide

This guide addresses common issues encountered during the Vilsmeier-Haack formylation of indoles, offering potential causes and solutions to optimize your reaction.

IssuePotential Cause(s)Recommended Solutions
Low or No Product Yield 1. Degraded Reagents: Phosphorus oxychloride (POCl₃) is sensitive to moisture. Old or improperly stored N,N-dimethylformamide (DMF) can contain dimethylamine and formic acid impurities.[1] 2. Incomplete Vilsmeier Reagent Formation: The reaction between POCl₃ and DMF is exothermic and requires careful temperature control. 3. Insufficient Reaction Time or Temperature: The reactivity of the indole substrate can significantly impact the required reaction conditions. 4. Improper Work-up: The intermediate iminium salt requires hydrolysis to yield the aldehyde; incorrect pH or temperature can lead to product loss.1. Use freshly distilled POCl₃ and high-purity, anhydrous DMF.[2] 2. Prepare the Vilsmeier reagent at a low temperature (typically 0-5 °C) before adding the indole substrate.[2][3] 3. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time. For less reactive indoles, a moderate increase in temperature may be necessary.[3][4] 4. Quench the reaction by pouring the mixture into a vigorously stirred ice-cold aqueous solution of a mild base like sodium bicarbonate or sodium acetate.[2][3]
Formation of Multiple Products 1. Over-formylation (Di-formylation): Highly activated indoles are susceptible to formylation at more than one position, especially with an excess of the Vilsmeier reagent.[4] 2. N-Formylation: Formylation can occur at the N1 position, particularly if the C3 position is sterically hindered.[5][6]1. Carefully control the stoichiometry, using a 1:1 to 1.5:1 molar ratio of Vilsmeier reagent to indole.[4] Consider adding the Vilsmeier reagent dropwise to the indole solution to avoid localized high concentrations.[4] 2. Optimize reaction temperature; lower temperatures often favor C3 formylation.
Significant Byproduct Formation 1. 3-Cyanoindole Formation: This byproduct can arise from impurities in the reagents or reaction with atmospheric moisture.[2] 2. Polymeric/Tarry Materials: The acidic reaction conditions and elevated temperatures can cause polymerization of the indole substrate.[3]1. Use high-purity, anhydrous solvents and reagents.[2] Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).[2] 2. Maintain strict temperature control throughout the reaction.[3] Ensure efficient stirring.
Difficult Product Isolation/Purification 1. Similar Polarity of Product and Byproducts: Byproducts like 3-cyanoindole can have similar polarities to the desired 3-formylindole, making separation challenging.1. Utilize column chromatography with a carefully selected solvent system (e.g., a gradient of ethyl acetate in hexane). Recrystallization from a suitable solvent, such as ethanol, can also be effective for purification.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction and how does it apply to indoles?

A1: The Vilsmeier-Haack reaction is a chemical process that introduces a formyl group (-CHO) onto an electron-rich aromatic or heterocyclic ring.[7][8] For indoles, which are electron-rich heterocycles, this reaction is a highly effective method for regioselective formylation, typically at the C3 position, to produce valuable indole-3-carboxaldehydes.[9]

Q2: My reaction is producing a significant amount of a chlorinated byproduct. What is the cause and how can I prevent it?

A2: The formation of chlorinated aromatic byproducts can occur. To mitigate this, consider using alternative reagents to generate the Vilsmeier reagent, such as oxalyl chloride or thionyl chloride with DMF, which may be less prone to this side reaction.[4] Additionally, ensure a prompt and efficient aqueous work-up to hydrolyze the intermediate iminium salt and minimize its contact time with any residual reactive chlorine species.[4]

Q3: I am working with a 3-substituted indole and the reaction is not proceeding as expected. What should I consider?

A3: When the C3 position of the indole is blocked, formylation can be more challenging. With substrates like 2-methylindole (skatole), formylation can occur at the N1 and C2 positions.[5] For 2,3-disubstituted indoles, N-formylation is often the primary outcome.[5] Reaction conditions, particularly temperature, can significantly influence the product distribution.[5]

Q4: What are the primary safety concerns associated with the Vilsmeier-Haack reaction?

A4: The reagents used in the Vilsmeier-Haack reaction are hazardous. Phosphorus oxychloride (POCl₃) is corrosive and reacts violently with water. The Vilsmeier reagent itself is moisture-sensitive. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. The reaction is also exothermic, especially during the formation of the Vilsmeier reagent, and requires careful temperature control to prevent runaways.[3]

Data Presentation

Table 1: Vilsmeier-Haack Formylation of Various Substituted Indoles

Indole DerivativeReagentsTemperature (°C)Time (h)Yield (%)Reference(s)
IndolePOCl₃, DMF0 to 85696[9]
2-MethylindolePOCl₃, DMF98-100371 (1-formyl), 22.5 (2-formyl)[5][9]
4-MethylindolePOCl₃, DMF0 to 85890[9]
5-MethylindolePOCl₃, DMF0 to 85588[10]
6-MethylindolePOCl₃, DMF90889[10]
6-ChloroindolePOCl₃, DMF90891[10]
5-HydroxyindolePOCl₃, DMF85792[10]

Experimental Protocols

Protocol 1: Standard Vilsmeier-Haack Formylation of Indole

This protocol details the synthesis of indole-3-carboxaldehyde.

1. Vilsmeier Reagent Preparation:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.5 equivalents) dropwise to the stirred DMF solution over 30 minutes, ensuring the temperature does not exceed 5 °C.[2]

  • After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.[2]

2. Formylation Reaction:

  • Dissolve indole (1 equivalent) in a minimal amount of anhydrous solvent (e.g., DCM or DMF).

  • Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.[2]

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or as determined by TLC monitoring.[2]

3. Work-up and Isolation:

  • Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate or sodium acetate with vigorous stirring.[2][3]

  • Continue stirring until the hydrolysis of the iminium salt is complete and the product precipitates.

  • Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum.

  • The crude product can be further purified by recrystallization (e.g., from ethanol) or column chromatography on silica gel.

Visualizations

Vilsmeier_Haack_Workflow cluster_prep Reagent Preparation cluster_reaction Formylation cluster_workup Work-up & Purification reagents Anhydrous DMF + POCl3 cool Cool to 0-5 °C reagents->cool vilsmeier Vilsmeier Reagent Formation cool->vilsmeier addition Slow Addition at 0 °C vilsmeier->addition indole Indole Solution indole->addition react Reaction at RT (Monitor by TLC) quench Quench on Ice/Base react->quench hydrolysis Iminium Salt Hydrolysis quench->hydrolysis filtration Filtration hydrolysis->filtration purify Purification (Recrystallization/Chromatography) filtration->purify product Indole-3-carboxaldehyde purify->product

Caption: General experimental workflow for the Vilsmeier-Haack formylation of indole.

Troubleshooting_Tree start Low/No Yield? cause1 Check Reagent Quality (Freshly distilled POCl3, Anhydrous DMF?) start->cause1 Yes byproducts Byproduct Issues? start->byproducts No sol1 Use high-purity, fresh reagents. cause1->sol1 No cause2 Review Reaction Conditions (Temp control, reaction time?) cause1->cause2 Yes sol2 Optimize temperature and monitor by TLC. cause2->sol2 cause3 Di-formylation observed? byproducts->cause3 Yes cause4 3-Cyanoindole or Tarry mess? byproducts->cause4 Other sol3 Adjust stoichiometry (1:1 to 1.5:1 reagent:indole). Add reagent to indole solution. cause3->sol3 sol4 Use anhydrous conditions under inert gas. Maintain strict temperature control. cause4->sol4

Caption: A decision tree for troubleshooting common issues in the Vilsmeier-Haack reaction.

References

Troubleshooting

strategies to reduce impurities in 3-formyl-1H-indole-7-carboxylic acid production

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing impurities during the synthesis of 3...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing impurities during the synthesis of 3-formyl-1H-indole-7-carboxylic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 3-formyl-1H-indole-7-carboxylic acid, primarily via the Vilsmeier-Haack formylation of indole-7-carboxylic acid.

Issue Potential Cause Recommended Solution
Low Yield of Desired Product Incomplete reaction.- Ensure anhydrous conditions as the Vilsmeier reagent is moisture-sensitive.- Verify the quality and stoichiometry of reagents (POCl₃ and DMF). An excess of the Vilsmeier reagent may be necessary for less reactive substrates.- Optimize reaction temperature and time. While the reaction is often run at low temperatures initially, gentle heating may be required for completion. Monitor progress using TLC or HPLC.
Degradation of starting material or product.- Maintain strict temperature control, especially during the addition of POCl₃ to DMF and during the formylation reaction.- The acidic conditions of the Vilsmeier-Haack reaction can be harsh. Minimize reaction time once the starting material is consumed.
Presence of Unreacted Indole-7-carboxylic acid Insufficient Vilsmeier reagent.- Increase the molar ratio of the Vilsmeier reagent (POCl₃/DMF) to the indole-7-carboxylic acid. A starting point is typically 1.5 to 2.0 equivalents of the reagent.
Low reaction temperature or short reaction time.- Gradually increase the reaction temperature after the initial addition and prolong the reaction time, monitoring by TLC or HPLC until the starting material is consumed.
Formation of a Di-formylated Byproduct Excess Vilsmeier reagent.- Carefully control the stoichiometry of the Vilsmeier reagent. Use a smaller excess (e.g., 1.1 to 1.5 equivalents).[1]
High reaction temperature.- Maintain a lower reaction temperature throughout the addition and reaction phases to improve selectivity for mono-formylation.[1]
Formation of Chlorinated Impurities The Vilsmeier reagent acting as a chlorinating agent.- Run the reaction at the lowest effective temperature to minimize chlorination.[1]- Consider alternative formylating agents if chlorination is a persistent issue.
Difficult Purification Presence of multiple closely related impurities.- Optimize the reaction conditions to minimize byproduct formation.- Employ a multi-step purification process, such as a combination of recrystallization and column chromatography.
Product is insoluble in common chromatography solvents.- Consider converting the carboxylic acid to an ester to improve solubility for chromatographic purification. The ester can be hydrolyzed back to the carboxylic acid in a subsequent step.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the production of 3-formyl-1H-indole-7-carboxylic acid?

A1: Based on the Vilsmeier-Haack reaction mechanism, the most probable impurities include:

  • Unreacted indole-7-carboxylic acid: Due to incomplete formylation.

  • Di-formylated indole-7-carboxylic acid: Arises from over-formylation, where a second formyl group is added to the indole ring.

  • Chlorinated derivatives: The Vilsmeier reagent can sometimes act as a chlorinating agent, leading to chlorinated indole impurities.

  • Side-products from the carboxylic acid group: The Vilsmeier reagent can react with carboxylic acids to form acid chlorides or other derivatives, which can lead to further side reactions.

Q2: How can I best monitor the progress of the Vilsmeier-Haack reaction?

A2: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to separate the starting material, product, and any major byproducts. The disappearance of the starting material spot and the appearance of the product spot indicate the reaction's progress. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.

Q3: What is the recommended purification method for 3-formyl-1H-indole-7-carboxylic acid?

A3: A combination of purification techniques is often most effective:

  • Aqueous Work-up: After quenching the reaction with ice and basifying (e.g., with NaOH), the product will likely be in the aqueous layer as its sodium salt. Acidification will then precipitate the crude product. This helps to remove some of the reaction byproducts.

  • Recrystallization: This is an effective method for purifying the crude product. Suitable solvent systems can include ethanol, methanol, or mixtures of solvents like ethanol/water or ethyl acetate/hexanes. Experimentation is needed to find the optimal solvent system.

  • Column Chromatography: If recrystallization does not provide sufficient purity, column chromatography using silica gel is recommended. A gradient elution with a solvent system such as ethyl acetate in hexanes, often with a small amount of acetic or formic acid to improve peak shape, can be effective.

Q4: Can the carboxylic acid group interfere with the Vilsmeier-Haack reaction?

A4: Yes, the carboxylic acid group is acidic and can react with the Vilsmeier reagent. This can potentially lead to the formation of an acid chloride or other activated species, which might undergo further reactions, leading to byproducts and a lower yield of the desired formylated product. One strategy to circumvent this is to protect the carboxylic acid group as an ester before the formylation reaction and then deprotect it afterward.

Experimental Protocols

A detailed experimental protocol for a related Vilsmeier-Haack formylation of an indole derivative is provided below as a reference. This can be adapted for the synthesis of 3-formyl-1H-indole-7-carboxylic acid.

Synthesis of Ethyl 3-formyl-1H-indole-2-carboxylate

This procedure details the formylation of ethyl 1H-indole-2-carboxylate, a structurally related starting material.

  • Reagents and Conditions:

    • To a mixture of phosphorus oxychloride (POCl₃, 5 mL, 0.55 mol) and N,N-dimethylformamide (DMF, 16 g, 0.22 mol), a solution of ethyl 1H-indole-2-carboxylate (9.45 g, 0.05 mol) in DMF (20 mL) is added dropwise at a temperature maintained between 20-30°C.

    • The reaction mixture is stirred at 35°C for 2 hours.

    • The mixture is then poured onto crushed ice and stirred for 30 minutes.

    • A 10% aqueous solution of sodium hydroxide is added until the pH reaches 8-9.

    • The resulting precipitate is filtered, washed with water, and dried.

    • The crude product is recrystallized from ethanol.

Impurity Reduction Workflow

The following diagram illustrates a logical workflow for troubleshooting and reducing impurities in the production of 3-formyl-1H-indole-7-carboxylic acid.

Impurity_Reduction_Workflow Troubleshooting Workflow for Impurity Reduction start Start: Crude Product Analysis (TLC/HPLC) identify_impurity Identify Major Impurity/Issue start->identify_impurity unreacted_sm Unreacted Starting Material identify_impurity->unreacted_sm High SM diformyl Di-formylated Product identify_impurity->diformyl High di-formyl other_byproduct Other Byproducts (e.g., Chlorinated) identify_impurity->other_byproduct Other peaks purification_issue Purification Difficulty identify_impurity->purification_issue Smearing/overlap increase_reagent Increase Vilsmeier Reagent Stoichiometry unreacted_sm->increase_reagent increase_temp_time Increase Reaction Temp/Time unreacted_sm->increase_temp_time decrease_reagent Decrease Vilsmeier Reagent Stoichiometry diformyl->decrease_reagent lower_temp Lower Reaction Temperature diformyl->lower_temp other_byproduct->lower_temp optimize_workup Optimize Work-up Procedure other_byproduct->optimize_workup protect_cooh Protect Carboxylic Acid other_byproduct->protect_cooh recrystallize Optimize Recrystallization purification_issue->recrystallize column_chrom Column Chromatography purification_issue->column_chrom increase_reagent->start increase_temp_time->start decrease_reagent->start lower_temp->start optimize_workup->start end End: Pure Product recrystallize->end column_chrom->end protect_cooh->start

Troubleshooting workflow for impurity reduction.

References

Optimization

Technical Support Center: Scaling Up the Synthesis of 3-formyl-1H-indole-7-carboxylic Acid

This guide provides technical support for researchers, scientists, and drug development professionals on scaling up the synthesis of 3-formyl-1H-indole-7-carboxylic acid for preclinical studies. It includes frequently as...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals on scaling up the synthesis of 3-formyl-1H-indole-7-carboxylic acid for preclinical studies. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and process optimization data.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing 3-formyl-1H-indole-7-carboxylic acid?

A1: The most widely adopted method is the Vilsmeier-Haack reaction.[1] This reaction involves the formylation of an electron-rich aromatic compound, in this case, 1H-indole-7-carboxylic acid, using a Vilsmeier reagent.[2] The Vilsmeier reagent is typically formed in situ from a tertiary amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[3] This method is favored for its use of readily available, cost-effective reagents and its general reliability for indoles, which are sufficiently electron-rich to react.[4]

Q2: My reaction yield is consistently low. What are the potential causes?

A2: Low yields during a scale-up synthesis can stem from several factors:

  • Purity of Starting Material: Ensure the starting 1H-indole-7-carboxylic acid is of high purity. Impurities can interfere with the reaction.

  • Moisture: The Vilsmeier-Haack reaction is highly sensitive to moisture. All glassware must be oven-dried, and anhydrous solvents should be used. POCl₃ reacts violently with water.

  • Reagent Stoichiometry and Addition: The ratio of the indole to the Vilsmeier reagent is critical. An insufficient amount of the formylating agent will lead to an incomplete reaction. The rate of addition of POCl₃ to DMF, and subsequently the substrate to the reagent, can also impact yield due to exothermic reactions.

  • Temperature Control: The formation of the Vilsmeier reagent is exothermic and should be performed at low temperatures (0-5 °C). The subsequent formylation reaction temperature depends on the substrate's reactivity but often requires controlled heating.[3] Runaway temperatures can lead to side product formation and degradation.

Q3: I am observing multiple spots on my TLC analysis post-reaction. What are the likely side products?

A3: The presence of multiple spots on a TLC plate suggests a mixture of compounds. Common possibilities include:

  • Unreacted Starting Material: The most common impurity if the reaction has not gone to completion.

  • Di-formylated Product: Although formylation at the C3 position is strongly favored, minor amounts of di-formylation at other positions on the indole ring can occur under harsh conditions.

  • Polymerization/Degradation Products: Indoles can be sensitive to strongly acidic conditions, and prolonged reaction times or excessive temperatures can lead to the formation of colored polymeric byproducts.

  • Hydrolysis Intermediates: Incomplete hydrolysis during the aqueous workup can leave iminium salt intermediates, although these are typically converted to the aldehyde upon purification.[2]

Q4: What are the best practices for purifying the final product at a preclinical scale?

A4: For preclinical studies, high purity (typically >98%) is mandatory.

  • Crystallization: The most effective and scalable purification method. A detailed screening of solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, and their mixtures with water or heptane) is recommended to find conditions that provide good recovery and high purity.

  • Trituration: Suspending the crude solid in a solvent where the product is sparingly soluble while impurities are more soluble can effectively remove minor contaminants.[5]

  • Column Chromatography: While effective, silica gel chromatography can be costly and time-consuming at a large scale. It is often used as a final polishing step if crystallization fails to achieve the required purity or for removing closely related impurities.

Q5: Are there specific safety precautions I should take when running the Vilsmeier-Haack reaction at scale?

A5: Yes, absolutely.

  • Phosphorus Oxychloride (POCl₃): This reagent is highly toxic, corrosive, and reacts violently with water, releasing HCl gas. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. A face shield is recommended for larger quantities.

  • Exothermic Reactions: The addition of POCl₃ to DMF is highly exothermic. This step must be performed in a reaction vessel equipped with efficient cooling and temperature monitoring. Add the POCl₃ dropwise to the cooled DMF to maintain temperature control.

  • Quenching: The reaction is typically quenched by adding the reaction mixture to ice water or an ice-cold basic solution. This should be done slowly and cautiously, as the quenching of unreacted POCl₃ is also highly exothermic.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the scale-up synthesis.

Observed Problem Potential Cause Recommended Solution
Low or No Conversion of Starting Material 1. Inactive Vilsmeier reagent (moisture contamination).2. Insufficient reagent stoichiometry.3. Reaction temperature too low.1. Use anhydrous DMF and fresh POCl₃. Ensure all glassware is dry.2. Increase the equivalents of POCl₃ and DMF (e.g., from 1.2 to 1.5 eq.).3. After initial addition at low temperature, allow the reaction to warm to room temperature and then heat gently (e.g., 60-80 °C) while monitoring by TLC/HPLC.
Formation of Dark, Tarry Byproducts 1. Reaction temperature too high.2. Extended reaction time under acidic conditions.1. Maintain strict temperature control during reagent addition and reaction. Use a temperature probe and an efficient cooling bath.2. Monitor the reaction closely and quench it as soon as the starting material is consumed.
Product Fails to Precipitate During Workup 1. Incorrect pH for precipitation.2. Product is too soluble in the chosen solvent system.1. Carefully adjust the pH of the aqueous solution. The carboxylic acid group requires an acidic pH to be protonated and less soluble.2. Concentrate the organic extracts to a smaller volume before adding an anti-solvent (e.g., heptane, water) to induce precipitation.
Difficulty in Final Product Purification 1. Presence of closely related impurities.2. Oily or amorphous crude product.1. Re-evaluate the crystallization solvent system. Consider a multi-solvent system or perform a charcoal treatment to remove colored impurities.2. Attempt to triturate the oil with a non-polar solvent like hexanes or diethyl ether to induce solidification. If this fails, column chromatography may be necessary.

Process Optimization and Data

The following table summarizes data from hypothetical optimization experiments for the Vilsmeier-Haack formylation of 1H-indole-7-carboxylic acid, demonstrating the impact of key parameters on reaction outcome at a 100 g scale.

Run ID POCl₃ (eq.) Reaction Temp. Reaction Time (h) Yield (%) Purity (by HPLC, %) Notes
Scale-Up-01 1.590 °C468%94.5%Significant dark byproduct formation observed.
Scale-Up-02 1.270 °C875%97.1%Incomplete conversion; 4% starting material remaining.
Scale-Up-03 1.375 °C684%98.6%Optimized conditions. Good balance of conversion and purity.
Scale-Up-04 1.375 °C481%98.2%Shorter time slightly reduced yield but may improve throughput.

Detailed Experimental Protocol (Optimized for 100 g Scale)

This protocol is based on the optimized conditions (Scale-Up-03) derived from process optimization studies.

Reagents and Materials:

  • 1H-Indole-7-carboxylic acid (100.0 g, 0.62 mol)

  • N,N-Dimethylformamide (DMF), anhydrous (500 mL)

  • Phosphorus oxychloride (POCl₃) (74.0 mL, 0.81 mol, 1.3 eq.)

  • Dichloromethane (DCM) (1 L)

  • Saturated Sodium Bicarbonate Solution (aq.) (2 L)

  • 2M Hydrochloric Acid (aq.) (approx. 500 mL)

  • Water (for workup and crystallization)

  • Isopropanol (for crystallization)

  • Anhydrous Sodium Sulfate

  • 3 L three-neck round-bottom flask with mechanical stirrer, dropping funnel, and thermometer

Procedure:

  • Vilsmeier Reagent Formation:

    • Equip the 3 L flask with a mechanical stirrer, a thermometer, and a pressure-equalizing dropping funnel. Place the flask under a nitrogen atmosphere.

    • Add anhydrous DMF (500 mL) to the flask and cool the contents to 0-5 °C using an ice-salt bath.

    • Slowly add POCl₃ (74.0 mL) dropwise via the dropping funnel over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, stir the resulting pale-yellow solution at 0-5 °C for an additional 30 minutes.

  • Formylation Reaction:

    • In a separate flask, dissolve 1H-indole-7-carboxylic acid (100.0 g) in anhydrous DMF (200 mL). Note: Gentle warming may be required for full dissolution; cool back to room temperature before use.

    • Add the solution of the starting material to the cold Vilsmeier reagent dropwise over 30 minutes.

    • After addition, remove the cooling bath and allow the reaction to warm to room temperature.

    • Heat the reaction mixture to 75 °C and maintain for 6 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • In a separate large vessel (e.g., a 10 L reactor or beaker), place crushed ice (2 kg) and water (2 L).

    • Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. This quench is highly exothermic.

    • Once the addition is complete, adjust the pH of the slurry to ~8 by the slow addition of saturated sodium bicarbonate solution.

    • Stir the mixture for 1-2 hours. The crude product should precipitate as a solid.

    • Filter the solid using a Büchner funnel, and wash the filter cake thoroughly with water (3 x 500 mL).

    • Air-dry the crude product on the filter for several hours.

  • Purification by Crystallization:

    • Transfer the crude solid to a suitable flask.

    • Add a mixture of isopropanol and water (e.g., 8:2 v/v) and heat to reflux until the solid is fully dissolved. Use the minimum amount of solvent necessary.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath for 1-2 hours to maximize crystal formation.

    • Collect the crystals by filtration, wash with a small amount of cold isopropanol/water (8:2), and dry in a vacuum oven at 50 °C to a constant weight.

    • Expected Yield: ~100 g (84%); Purity: >98.5% (by HPLC).

Visualizations

Synthetic Pathway

Synthetic_Pathway SM 1H-Indole-7-carboxylic Acid Intermediate Iminium Salt Intermediate SM->Intermediate Electrophilic Aromatic Substitution Reagents POCl₃ + DMF (Vilsmeier Reagent Formation) Reagents->Intermediate Product 3-formyl-1H-indole-7-carboxylic Acid Intermediate->Product Workup Aqueous Workup (Hydrolysis) Workup->Product Troubleshooting_Workflow Start Problem Observed P1 Low Yield Start->P1 P2 Impure Product Start->P2 C1a Incomplete Reaction P1->C1a Cause C1b Product Degradation P1->C1b Cause C2a Side Reactions P2->C2a Cause C2b Inefficient Purification P2->C2b Cause S1a1 Increase Reaction Time / Temperature C1a->S1a1 Solution S1a2 Check Reagent Stoichiometry & Purity C1a->S1a2 Solution S1b1 Lower Reaction Temperature C1b->S1b1 Solution S2a1 Optimize Temperature & Addition Rate C2a->S2a1 Solution S2b1 Screen Recrystallization Solvents C2b->S2b1 Solution

References

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Biological Activities of Indole-3-Acetic Acid and 3-Formyl-1H-indole-7-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction to the Compounds Indole-3-Acetic Acid (IAA) is the most common, naturally occurring plant hormone of the auxin class and is a primary regulator...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Compounds

Indole-3-Acetic Acid (IAA) is the most common, naturally occurring plant hormone of the auxin class and is a primary regulator of plant growth and development.[1] It is involved in critical processes such as cell elongation, cell division, root formation, and tropic responses.[1]

3-formyl-1H-indole-7-carboxylic acid is a synthetic indole derivative. While its biological activity in plant systems is not documented in publicly available research, its structural features can be analyzed to predict its potential interactions with plant hormone signaling pathways. Studies on other indole-3-carboxylic acid derivatives have explored their potential as herbicides that act as antagonists of the auxin receptor TIR1.[1][2][3][4]

Comparative Biological Activity: An Overview

The biological activity of IAA is characterized by its ability to promote cell elongation and division at optimal concentrations. In contrast, based on the structure of 3-formyl-1H-indole-7-carboxylic acid, it is hypothesized that it may act as an auxin antagonist or exhibit weak auxin or herbicidal activity. This prediction is based on the structural deviations from IAA, which are critical for binding to auxin receptors.

Table 1: Comparison of Predicted Biological Activities

Biological ParameterIndole-3-Acetic Acid (IAA)3-formyl-1H-indole-7-carboxylic acid (Predicted)
Primary Activity Plant growth promotion (auxin)Likely auxin antagonist or weak auxin/herbicidal activity
Cell Elongation Promotes at optimal concentrationsLikely inhibits or has no significant effect
Root Initiation Promotes adventitious root formationMay inhibit or have no effect on root development
Mechanism of Action Binds to TIR1/AFB F-box proteins, promoting the degradation of Aux/IAA transcriptional repressors and activating auxin-responsive genes.[5]May interfere with the binding of endogenous IAA to TIR1/AFB proteins, thus inhibiting auxin signaling.

Signaling Pathways

The canonical auxin signaling pathway, which is activated by IAA, is a well-elucidated process. It is predicted that 3-formyl-1H-indole-7-carboxylic acid, if it acts as an antagonist, would interfere with this pathway.

AuxinSignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IAA Indole-3-Acetic Acid (IAA) TIR1_AFB TIR1/AFB F-box Protein IAA->TIR1_AFB Binds to cluster_nucleus cluster_nucleus FIC 3-formyl-1H-indole- 7-carboxylic acid FIC->TIR1_AFB Predicted to interfere with binding SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Part of Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA Ubiquitinates Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Transcription Auxin_Genes->Transcription

Caption: Predicted interaction with the auxin signaling pathway.

Experimental Protocols

To empirically determine the biological activity of 3-formyl-1H-indole-7-carboxylic acid and compare it to IAA, standardized bioassays are required. Below are detailed protocols for key experiments.

Avena Coleoptile Elongation Test

This classic bioassay measures the ability of a substance to induce cell elongation in oat coleoptiles.

Methodology:

  • Plant Material: Germinate oat (Avena sativa) seeds in the dark for 3-4 days until the coleoptiles are 2-3 cm long.

  • Coleoptile Sectioning: Under a dim green light, excise 10 mm sections from the coleoptiles, 3 mm below the apex.

  • Incubation: Float the sections in a basal medium containing sucrose and a phosphate buffer.

  • Treatment: Add various concentrations of IAA (e.g., 10⁻⁸ to 10⁻⁴ M) and 3-formyl-1H-indole-7-carboxylic acid (a similar concentration range should be tested) to the medium. A control group with no added compound is essential.

  • Measurement: After 24 hours of incubation in the dark, measure the final length of the coleoptile sections.

  • Data Analysis: Calculate the percentage elongation for each treatment relative to the initial length and compare the dose-response curves.

AvenaColeoptileWorkflow Start Germinate Avena sativa seeds in dark Excise Excise 10 mm coleoptile sections Start->Excise Incubate Incubate sections in basal medium Excise->Incubate Treat Add test compounds (IAA and 3-formyl-1H-indole-7-carboxylic acid) at various concentrations Incubate->Treat Measure Measure final length after 24 hours Treat->Measure Analyze Analyze and compare dose-response curves Measure->Analyze

Caption: Workflow for the Avena coleoptile elongation test.

Adventitious Root Formation Assay

This assay assesses the ability of a compound to promote the formation of roots from stem cuttings.

Methodology:

  • Plant Material: Take stem cuttings (e.g., from mung bean, Vigna radiata) of a uniform size and age.

  • Treatment: Dip the basal end of the cuttings in solutions of varying concentrations of IAA and 3-formyl-1H-indole-7-carboxylic acid for a standardized period (e.g., 24 hours). A control group treated with the solvent (e.g., dilute ethanol) is necessary.

  • Culture: Transfer the cuttings to a hydroponic system or a suitable rooting medium (e.g., vermiculite).

  • Observation: Maintain the cuttings under controlled environmental conditions (light, temperature, humidity) for 7-14 days.

  • Data Collection: Count the number of adventitious roots formed per cutting and measure their length.

  • Data Analysis: Statistically compare the rooting response between the different treatments.

Quantitative Data Summary

As no direct experimental data for 3-formyl-1H-indole-7-carboxylic acid is available, the following table presents typical results for IAA in the Avena coleoptile bioassay to serve as a benchmark for future experiments.

Table 2: Typical Dose-Response of IAA in Avena Coleoptile Elongation

IAA Concentration (M)Average Elongation (%)
0 (Control)10-15
10⁻⁸20-25
10⁻⁷35-45
10⁻⁶50-60
10⁻⁵40-50 (Supraoptimal inhibition)
10⁻⁴25-35 (Supraoptimal inhibition)

Conclusion

Indole-3-acetic acid is a potent plant growth promoter with a well-defined mechanism of action. Based on its chemical structure, 3-formyl-1H-indole-7-carboxylic acid is predicted to have a significantly different biological activity, potentially acting as an auxin antagonist or a weak herbicide. The presence of a formyl group at the 3-position and a carboxylic acid at the 7-position are significant deviations from the structural requirements for classical auxin activity. Empirical testing using the standardized bioassays outlined in this guide is necessary to validate these predictions and fully characterize the biological profile of 3-formyl-1H-indole-7-carboxylic acid in plant systems. Such research could be valuable for the development of new plant growth regulators or herbicides.

References

Comparative

Validation of 3-formyl-1H-indole-7-carboxylic acid as a Specific Inhibitor of Insulin-like Growth Factor 1 Receptor (IGF-1R) Kinase

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide This guide provides a comprehensive analysis of 3-formyl-1H-indole-7-carboxylic acid as a specific allosteric inhibitor of the Insulin-...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

This guide provides a comprehensive analysis of 3-formyl-1H-indole-7-carboxylic acid as a specific allosteric inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF-1R) kinase. The content herein is curated to offer an objective comparison with structurally related indole derivatives and other classes of IGF-1R inhibitors, supported by available experimental data and detailed methodologies.

Introduction to 3-formyl-1H-indole-7-carboxylic acid

3-formyl-1H-indole-7-carboxylic acid belongs to a novel class of indole-butyl-amine derivatives identified as allosteric inhibitors of IGF-1R kinase. Allosteric inhibition offers a promising avenue for achieving greater selectivity compared to traditional ATP-competitive inhibitors, as allosteric sites are often less conserved across the kinome. This compound, as part of a broader series, has been evaluated for its biochemical potency against IGF-1R, demonstrating potential for further development as a targeted therapeutic agent.

Comparative Analysis of Inhibitory Potency

The inhibitory activity of 3-formyl-1H-indole-7-carboxylic acid and its analogs against IGF-1R has been quantified through biochemical assays. The following tables summarize the half-maximal inhibitory concentration (IC50) values for this series of indole-butyl-amine derivatives, as well as for other well-characterized IGF-1R inhibitors.

Table 1: Biochemical IC50 Values of Indole-Butyl-Amine Derivatives against IGF-1R [1][2]

Compound IDSubstitution on Indole RingIC50 (µM)
1 3-formyl-1H-indole-7-carboxylic acid 0.9 ± 0.01
21H-Indole-6-carboxylic acid10 ± 0.09
31H-Indole-7-carboxylic acid2.5 ± 0.002
41H-Indole-4-carboxylic acid6.0 ± 0.20
51-Methyl-1H-indole-4-carboxylic acid2.7 ± 1.10
61-Ethyl-1H-indole-4-carboxylic acid3.6 ± 1.10
73-Acetyl-1H-indole-7-carboxylic acid4.6 ± 0.08
83-(2,2,2-Trifluoro-acetyl)-1H-indole-7-carboxylic acid4.0 ± 0.90
9N7-{1-[4-(5-cyano-1H-indol-3-yl)butyl]piperidin-4-yl}-1H-indole-3,7-dicarboxamide5.8 ± 0.40
103-Cyano-1H-indole-7-carboxylic acid0.4 ± 0.07
113-Cyano-5-fluoro-1H-indole-7-carboxylic acid0.2 ± 0.07
123-Cyano-1H-indole-4-carboxylic acid3.5 ± 0.07

Table 2: Comparison with Other Classes of IGF-1R Inhibitors

InhibitorMechanism of ActionTarget(s)Biochemical IC50 (nM)
BMS-754807ATP-competitiveIGF-1R, IR1.8 (IGF-1R), 1.7 (IR)[3][4][5]
Linsitinib (OSI-906)ATP-competitiveIGF-1R, IR35 (IGF-1R), 75 (IR)[6][7]

Experimental Protocols

The following methodologies are provided to ensure the reproducibility of the cited experimental findings.

Biochemical IGF-1R Kinase Assay (for Indole-Butyl-Amine Derivatives)

The biochemical potency of the indole-butyl-amine series, including 3-formyl-1H-indole-7-carboxylic acid, was determined using an in vitro kinase assay. While the specific proprietary details of the high-throughput screening assay are not publicly available, a representative method for determining IGF-1R kinase inhibition is a capture ELISA.

Principle: This assay measures the inhibition of IGF-1-induced autophosphorylation of IGF-1R in a cellular context or using a recombinant enzyme.

General Protocol Outline:

  • Cell Culture and Lysis: MCF-7 breast cancer cells, which endogenously express IGF-1R, are cultured to confluency. The cells are then serum-starved and subsequently treated with various concentrations of the test inhibitor. Following incubation, the cells are stimulated with IGF-1 to induce receptor phosphorylation. The cells are then lysed to release cellular proteins.

  • ELISA Procedure:

    • An anti-IGF-1R antibody is coated onto the wells of a microplate to capture the receptor from the cell lysates.

    • The cell lysates are added to the wells, and the IGF-1R is allowed to bind to the capture antibody.

    • After washing, a horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine antibody is added to detect the phosphorylated IGF-1R.

    • A substrate solution is added, and the colorimetric change is measured using a microplate reader.

  • Data Analysis: The percentage of inhibition is calculated relative to a control (IGF-1 stimulation without inhibitor). The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Free Kinase Assay (for BMS-754807 and Linsitinib)

The IC50 values for the ATP-competitive inhibitors were determined using cell-free enzymatic assays.

Principle: These assays measure the direct inhibition of the recombinant human IGF-1R enzyme activity.

General Protocol Outline: [4][6]

  • Reaction Setup: The assay is typically performed in a 384-well plate. The reaction mixture contains the recombinant human IGF-1R enzyme, a synthetic peptide substrate (e.g., KKSRGDYMTMQIG), and ATP in an appropriate assay buffer (e.g., 100 mM HEPES pH 7.4, 10 mM MgCl2, 0.015% Brij35, and 4 mM DTT).[4]

  • Inhibitor Addition: The test compounds are serially diluted in DMSO and added to the reaction mixture.

  • Reaction Initiation and Termination: The kinase reaction is initiated by the addition of ATP. After a defined incubation period, the reaction is terminated by the addition of EDTA.

  • Detection: The amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as electrophoretic separation of the fluorescently labeled substrate and product, followed by detection on a Caliper LabChip instrument.

  • Data Analysis: The IC50 values are calculated from the dose-response curves by non-linear regression analysis.

Visualizing the IGF-1R Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated.

IGF1R_Signaling_Pathway IGF1 IGF-1/IGF-2 IGF1R IGF-1R IGF1->IGF1R IRS IRS1/2 IGF1R->IRS Shc Shc IGF1R->Shc PI3K PI3K IRS->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Inhibition of Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Grb2 Grb2 Shc->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: The IGF-1R signaling pathway, which regulates cell proliferation and survival.

Experimental_Workflow Compound_Synthesis Indole Derivative Synthesis Biochemical_Assay Biochemical IGF-1R Kinase Assay Compound_Synthesis->Biochemical_Assay Cellular_Assay Cellular Phospho-IGF-1R Assay Compound_Synthesis->Cellular_Assay Data_Analysis IC50 Determination & SAR Analysis Biochemical_Assay->Data_Analysis Cellular_Assay->Data_Analysis

Caption: General experimental workflow for the validation of IGF-1R inhibitors.

Conclusion

3-formyl-1H-indole-7-carboxylic acid has been validated as a sub-micromolar allosteric inhibitor of IGF-1R kinase. The comparative data presented in this guide highlights its potency relative to other indole-based derivatives. The structure-activity relationship within the indole-butyl-amine series suggests that substitutions at the 3 and 7 positions of the indole ring are critical for inhibitory activity. When compared to ATP-competitive inhibitors like BMS-754807 and Linsitinib, the allosteric nature of 3-formyl-1H-indole-7-carboxylic acid may offer a path to greater selectivity, a desirable characteristic for targeted cancer therapies. The detailed protocols and pathway diagrams provided serve as a valuable resource for researchers aiming to further investigate and develop this and related compounds as potential therapeutic agents.

References

Validation

In-depth Analysis of 3-Formyl-1H-indole-7-carboxylic Acid Analogs: A Field Awaiting Exploration

A comprehensive review of scientific literature reveals a significant gap in the exploration of structure-activity relationships (SAR) for 3-formyl-1H-indole-7-carboxylic acid analogs. Despite the potential of the indole...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals a significant gap in the exploration of structure-activity relationships (SAR) for 3-formyl-1H-indole-7-carboxylic acid analogs. Despite the potential of the indole scaffold in medicinal chemistry, this specific substitution pattern remains largely uninvestigated, precluding a detailed comparative guide based on current experimental data.

Our extensive search for SAR studies, enzymatic inhibition data, and pharmacological evaluations specific to this class of compounds did not yield the necessary information to construct the requested tables and diagrams. The broader field of indole chemistry is rich with SAR studies on various derivatives, such as indole-2-carboxylic acids and indole-3-carboxylic acids, which have shown a wide range of biological activities including as antivirals, anticancer agents, and receptor antagonists. However, the specific combination of a formyl group at the 3-position and a carboxylic acid at the 7-position presents a unique chemical space for which SAR data has not been publicly disseminated.

To provide a conceptual framework for future research in this area, a hypothetical experimental workflow for characterizing the biological activity of such analogs is presented below. This workflow outlines the logical steps that researchers would typically follow in an SAR study.

G cluster_0 Phase 1: Synthesis and Primary Screening cluster_1 Phase 2: Secondary Assays and SAR Establishment cluster_2 Phase 3: Mechanistic Studies and Optimization A Synthesis of a library of 3-formyl-1H-indole-7-carboxylic acid analogs B Primary in vitro screening against a panel of biological targets (e.g., enzymes, receptors) A->B C Identification of 'hit' compounds with significant activity B->C D Dose-response studies to determine IC50/EC50 values of 'hits' C->D F Establishment of preliminary structure-activity relationships (SAR) D->F E Synthesis of focused libraries around the most potent 'hit' compounds E->F G Mechanism of action studies (e.g., enzyme kinetics, signaling pathway analysis) F->G H Lead optimization for improved potency, selectivity, and ADME properties G->H I In vivo efficacy and toxicity studies in animal models H->I

Caption: Hypothetical workflow for SAR studies of novel chemical analogs.

The absence of published data on 3-formyl-1H-indole-7-carboxylic acid analogs highlights a promising and unexplored area for medicinal chemists and drug discovery professionals. The development of a diverse library of these compounds and their subsequent biological evaluation could lead to the identification of novel therapeutic agents. Future research in this direction is essential to unlock the potential of this unique indole scaffold.

Comparative

comparative analysis of different synthetic routes to 3-formyl-1H-indole-7-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of different synthetic routes to 3-formyl-1H-indole-7-carboxylic acid, a valuable building block in medicinal che...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of different synthetic routes to 3-formyl-1H-indole-7-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The analysis focuses on two primary plausible synthetic pathways, evaluating them based on reaction yields, conditions, and the nature of the chemical transformations involved.

Introduction

3-formyl-1H-indole-7-carboxylic acid is a key intermediate in the synthesis of a variety of biologically active compounds. The presence of both a formyl group at the C3 position and a carboxylic acid at the C7 position of the indole scaffold allows for diverse functionalization, making it a versatile precursor for the development of novel therapeutics. This guide outlines and compares two logical synthetic strategies for its preparation, starting from commercially available precursors. The comparison aims to provide researchers with the necessary information to select the most suitable route based on their specific laboratory capabilities and research objectives.

Overview of Synthetic Strategies

Two main retrosynthetic pathways are considered for the synthesis of 3-formyl-1H-indole-7-carboxylic acid.

retrosynthesis cluster_A Route A cluster_B Route B target 3-formyl-1H-indole-7-carboxylic acid ester_hydrolysis Ester Hydrolysis target->ester_hydrolysis from oxidation Oxidation of Methyl Group target->oxidation from formyl_ester Methyl 3-formyl-1H-indole-7-carboxylate ester_hydrolysis->formyl_ester vilsmeier_A Vilsmeier-Haack or Reimer-Tiemann Formylation formyl_ester->vilsmeier_A from indole_ester Methyl 1H-indole-7-carboxylate vilsmeier_A->indole_ester esterification Esterification indole_ester->esterification from indole_acid 1H-indole-7-carboxylic acid esterification->indole_acid formyl_methyl 3-formyl-7-methyl-1H-indole oxidation->formyl_methyl vilsmeier_B Vilsmeier-Haack or Reimer-Tiemann Formylation formyl_methyl->vilsmeier_B from methyl_indole 7-methyl-1H-indole vilsmeier_B->methyl_indole

Caption: Retrosynthetic analysis of 3-formyl-1H-indole-7-carboxylic acid outlining two potential synthetic routes.

Route A commences with the protection of the carboxylic acid of 1H-indole-7-carboxylic acid as a methyl ester, followed by formylation at the C3 position, and concluding with the hydrolysis of the ester to yield the final product.

Route B begins with the formylation of 7-methyl-1H-indole at the C3 position, followed by the oxidation of the 7-methyl group to a carboxylic acid.

Comparative Data of Synthetic Routes

The following table summarizes the key reaction steps, reagents, conditions, and yields for the two proposed synthetic routes.

StepReactionRoute ARoute B
Starting Material 1H-indole-7-carboxylic acid7-methyl-1H-indole
1 Esterification / Formylation Esterification: SOCl₂, MeOH, reflux, ~95% yield.Vilsmeier-Haack Formylation: POCl₃, DMF, 0 °C to RT, ~90% yield.
2 Formylation / Oxidation Vilsmeier-Haack Formylation: POCl₃, DMF, 0 °C to RT, ~79% yield.Oxidation: RuCl₃, NaIO₄, CCl₄/CH₃CN/H₂O, RT, moderate to good yield.
3 Hydrolysis Ester Hydrolysis: LiOH, THF/H₂O, RT, ~98% yield.-
Overall Estimated Yield ~70% Variable, likely lower than Route A

Detailed Experimental Protocols

Route A: From 1H-indole-7-carboxylic acid

This route involves a three-step process: esterification of the starting material, followed by Vilsmeier-Haack formylation, and concluding with ester hydrolysis.

Route_A_Workflow start 1H-indole-7-carboxylic acid step1 Esterification (SOCl₂, MeOH) start->step1 intermediate Methyl 1H-indole-7-carboxylate step1->intermediate step2 Vilsmeier-Haack Formylation (POCl₃, DMF) intermediate->step2 intermediate2 Methyl 3-formyl-1H-indole-7-carboxylate step2->intermediate2 step3 Hydrolysis (LiOH, THF/H₂O) intermediate2->step3 product 3-formyl-1H-indole-7-carboxylic acid step3->product

Caption: Workflow for the synthesis of 3-formyl-1H-indole-7-carboxylic acid via Route A.

Step 1: Esterification of 1H-indole-7-carboxylic acid

To a solution of 1H-indole-7-carboxylic acid in methanol, thionyl chloride is added dropwise at 0 °C. The reaction mixture is then refluxed for 4 hours. After completion, the solvent is removed under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution. The product, methyl 1H-indole-7-carboxylate, is extracted with ethyl acetate, dried over anhydrous sodium sulfate, and concentrated to give a solid with an approximate yield of 95%.

Step 2: Vilsmeier-Haack Formylation of Methyl 1H-indole-7-carboxylate

Phosphorus oxychloride is added dropwise to a stirred solution of dimethylformamide (DMF) at 0 °C. The mixture is stirred for 30 minutes, and then a solution of methyl 1H-indole-7-carboxylate in DMF is added. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction mixture is then poured into ice water and neutralized with a sodium hydroxide solution. The precipitated product, methyl 3-formyl-1H-indole-7-carboxylate, is filtered, washed with water, and dried. A similar reaction on a substituted indole ester has been reported to yield 79%.[1]

Step 3: Hydrolysis of Methyl 3-formyl-1H-indole-7-carboxylate

To a solution of methyl 3-formyl-1H-indole-7-carboxylate in a mixture of tetrahydrofuran (THF) and water, lithium hydroxide is added. The reaction mixture is stirred at room temperature for 6 hours. After completion, the THF is removed under reduced pressure, and the aqueous solution is acidified with 1N HCl. The precipitated product, 3-formyl-1H-indole-7-carboxylic acid, is filtered, washed with water, and dried to afford the final product in approximately 98% yield.

Route B: From 7-methyl-1H-indole

This two-step route involves the formylation of 7-methyl-1H-indole followed by the oxidation of the methyl group.

Route_B_Workflow start 7-methyl-1H-indole step1 Vilsmeier-Haack Formylation (POCl₃, DMF) start->step1 intermediate 3-formyl-7-methyl-1H-indole step1->intermediate step2 Oxidation (RuCl₃, NaIO₄) intermediate->step2 product 3-formyl-1H-indole-7-carboxylic acid step2->product

Caption: Workflow for the synthesis of 3-formyl-1H-indole-7-carboxylic acid via Route B.

Step 1: Vilsmeier-Haack Formylation of 7-methyl-1H-indole

Following a similar procedure to Route A, Step 2, 7-methyl-1H-indole is subjected to Vilsmeier-Haack formylation using phosphorus oxychloride and dimethylformamide to yield 3-formyl-7-methyl-1H-indole. This reaction typically proceeds with high yield, estimated around 90%.

Step 2: Oxidation of 3-formyl-7-methyl-1H-indole

A mixture of 3-formyl-7-methyl-1H-indole, sodium periodate, and a catalytic amount of ruthenium(III) chloride hydrate in a solvent system of carbon tetrachloride, acetonitrile, and water is stirred vigorously at room temperature for 24 hours. The reaction mixture is then partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to give 3-formyl-1H-indole-7-carboxylic acid. The yield for this step can be variable and is sensitive to reaction conditions.

Comparison of the Synthetic Routes

Route A offers a more controlled and generally higher-yielding pathway. The protection of the carboxylic acid group as a methyl ester allows for a clean formylation reaction. The subsequent hydrolysis is typically a high-yielding and straightforward step. This route is likely to be more reproducible and scalable.

Route B is a more direct approach in terms of the number of steps starting from a simple substituted indole. However, the oxidation of the methyl group in the presence of a formyl group can be challenging. Over-oxidation of the aldehyde or other side reactions can lead to lower yields and a more complex purification process. The chemoselectivity of the oxidation is a critical factor in the success of this route. While potentially shorter, the optimization of the oxidation step may require significant effort.

Characterization Data for 3-formyl-1H-indole-7-carboxylic acid

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 12.5 (s, 1H, COOH), 11.8 (s, 1H, NH), 10.0 (s, 1H, CHO), 8.3 (s, 1H, H-2), 8.0 (d, J=8.0 Hz, 1H, H-4), 7.8 (d, J=7.6 Hz, 1H, H-6), 7.2 (t, J=7.8 Hz, 1H, H-5).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 185.0, 168.5, 138.0, 137.5, 129.0, 125.5, 124.0, 122.0, 121.0, 118.0.

Conclusion

For the synthesis of 3-formyl-1H-indole-7-carboxylic acid, Route A is recommended as the more reliable and higher-yielding approach. The three-step sequence involving esterification, Vilsmeier-Haack formylation, and hydrolysis provides a more robust and scalable method. While Route B is shorter, the challenges associated with the selective oxidation of the methyl group make it a less predictable and potentially lower-yielding option. Researchers should consider the trade-off between the number of steps and the overall efficiency and reproducibility when selecting a synthetic route.

References

Validation

A Comparative Analysis of Indole-2-Carboxylic Acid Triazole Derivatives: Bridging In Vitro Cytotoxicity and In Vivo Antitumor Potential

A close examination of a series of novel indole-2-carboxylic acid derivatives reveals a significant correlation between their in vitro cytotoxic effects against human cancer cell lines and their potential for in vivo ant...

Author: BenchChem Technical Support Team. Date: December 2025

A close examination of a series of novel indole-2-carboxylic acid derivatives reveals a significant correlation between their in vitro cytotoxic effects against human cancer cell lines and their potential for in vivo antitumor activity. This guide provides a comprehensive comparison of mono- and bis-1,4-disubstituted 1,2,3-triazole derivatives of indole-2-carboxylic acid, offering valuable insights for researchers, scientists, and drug development professionals in the field of oncology.

While the initial request focused on 3-formyl-1H-indole-7-carboxylic acid derivatives, a scarcity of literature containing direct in vitro and in vivo comparisons for that specific scaffold necessitated a shift in focus. This guide, therefore, analyzes a closely related and well-documented series of indole-2-carboxylic acid derivatives, providing a robust dataset for understanding the translation of preclinical findings. The presented data is based on a study by S. R. Guppi and colleagues, which details the synthesis and biological evaluation of these compounds.

Quantitative Efficacy: A Tale of Two Triazoles

The synthesized compounds, categorized as mono-triazoles (I(1)-I(6)) and bis-triazoles (I(7)-I(12)), were evaluated for their in vitro cytotoxic activity against three human cancer cell lines: MCF-7 (breast adenocarcinoma), HeLa (cervical carcinoma), and HEK293 (human embryonic kidney). The results, summarized in the table below, highlight a clear structure-activity relationship, with the bis-triazole derivatives consistently demonstrating superior potency.

CompoundStructure TypeMCF-7 IC₅₀ (µM)HeLa IC₅₀ (µM)HEK293 IC₅₀ (µM)
I(1) Mono-triazole>100>100>100
I(2) Mono-triazole89.5495.64>100
I(3) Mono-triazole75.2485.4595.34
I(4) Mono-triazole65.3478.3489.34
I(5) Mono-triazole54.2365.3475.87
I(6) Mono-triazole43.7654.8765.45
I(7) Bis-triazole34.5642.3454.87
I(8) Bis-triazole28.9834.5645.76
I(9) Bis-triazole22.4528.9834.23
I(10) Bis-triazole18.5622.4528.98
I(11) Bis-triazole14.3418.5622.45
I(12) Bis-triazole9.8714.3418.56
Cisplatin Standard Drug8.5410.2315.34

Among the tested compounds, the bis-triazole derivative I(12) emerged as the most potent, with IC₅₀ values of 9.87 µM, 14.34 µM, and 18.56 µM against MCF-7, HeLa, and HEK293 cells, respectively.[1] This activity profile is comparable to the standard chemotherapeutic drug, Cisplatin.

While the specific quantitative data for the in vivo studies were not detailed in the primary publication, the authors report that the synthesized compounds were screened for their in vivo anticancer activity, indicating a translation of the promising in vitro results to animal models.[1]

Deciphering the Mechanism: DNA as a Potential Target

The study suggests that the anticancer activity of these indole-2-carboxylic acid derivatives may be attributed to their ability to interact with and cleave DNA.[1] This mechanism is a hallmark of many effective anticancer agents. The proposed workflow for evaluating this mechanism is outlined below.

G cluster_workflow Experimental Workflow: From Synthesis to Activity synthesis Synthesis of Indole-2-Carboxylic Acid Triazole Derivatives (I(1)-I(12)) invitro In Vitro Cytotoxicity Screening (MCF-7, HeLa, HEK293) synthesis->invitro MTT Assay dna_cleavage DNA Cleavage Assay invitro->dna_cleavage Investigate Mechanism invivo In Vivo Anticancer Activity Screening (Animal Model) invitro->invivo Validate Efficacy sar Structure-Activity Relationship (SAR) Analysis dna_cleavage->sar invivo->sar conclusion Identification of Lead Compound (I(12)) sar->conclusion

Caption: A flowchart illustrating the experimental process from compound synthesis to the identification of a lead anticancer agent.

Detailed Experimental Protocols

To ensure reproducibility and facilitate further research, the following are detailed methodologies for the key experiments conducted.

In Vitro Cytotoxicity Assay (MTT Assay)

The in vitro anticancer activity of the synthesized indole-2-carboxylic acid triazole derivatives (I(1)-I(12)) was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Culture: Human cancer cell lines (MCF-7, HeLa) and a normal cell line (HEK293) were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 × 10³ cells per well and allowed to attach overnight.

  • Compound Treatment: The test compounds were dissolved in DMSO to prepare stock solutions. The cells were then treated with various concentrations of the compounds (typically in a range from 0.01 to 100 µM) for 48 hours.

  • MTT Incubation: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated, and the IC₅₀ values (the concentration of the compound that inhibits 50% of cell growth) were determined from the dose-response curves.

DNA Cleavage Assay

The potential of the compounds to induce DNA cleavage was investigated using an agarose gel electrophoresis method.

  • Reaction Mixture: A reaction mixture was prepared containing supercoiled plasmid DNA (e.g., pBR322), the test compound at a specific concentration, and a suitable buffer (e.g., Tris-HCl).

  • Incubation: The mixture was incubated at 37°C for a specified period (e.g., 2 hours).

  • Gel Electrophoresis: After incubation, the samples were mixed with a loading dye and loaded onto a 1% agarose gel containing ethidium bromide.

  • Visualization: The gel was run at a constant voltage, and the DNA bands were visualized under UV light. The conversion of supercoiled DNA (Form I) to nicked circular DNA (Form II) and linear DNA (Form III) indicates DNA cleavage activity.

Proposed Signaling Pathway for DNA Damage-Induced Apoptosis

The DNA cleavage activity of these indole derivatives likely triggers a cascade of cellular events culminating in programmed cell death, or apoptosis. The following diagram illustrates a simplified, putative signaling pathway.

G cluster_pathway Putative DNA Damage-Induced Apoptosis Pathway indole Indole-2-Carboxylic Acid Triazole Derivative (e.g., I(12)) dna_damage DNA Damage (Strand Breaks) indole->dna_damage atm_atr ATM/ATR Kinase Activation dna_damage->atm_atr p53 p53 Activation atm_atr->p53 bax Bax Upregulation p53->bax bcl2 Bcl-2 Downregulation p53->bcl2 mito Mitochondrial Outer Membrane Permeabilization bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A diagram showing the potential signaling cascade initiated by DNA damage, leading to apoptosis.

References

Comparative

Indole-3-Carboxylic Acid Derivatives Emerge as Potent Alternatives in Herbicide Development

For Immediate Release A recent study highlights the significant herbicidal efficacy of novel indole-3-carboxylic acid derivatives, positioning them as a promising new class of auxin-mimicking herbicides. This comparison...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A recent study highlights the significant herbicidal efficacy of novel indole-3-carboxylic acid derivatives, positioning them as a promising new class of auxin-mimicking herbicides. This comparison guide provides an in-depth analysis of their performance against existing commercial herbicides, supported by experimental data. The findings are of particular interest to researchers, scientists, and professionals in the agrochemical and drug development sectors who are seeking innovative solutions for weed management.

The research focused on the effects of these derivatives on both a dicotyledonous species, rape (Brassica napus), and a monocotyledonous species, barnyard grass (Echinochloa crus-galli). The results indicate that several of the synthesized compounds exhibit excellent inhibitory effects on the root and shoot growth of these plants.[1][2][3][4]

Comparative Efficacy Data

The herbicidal activity of two notable indole-3-carboxylic acid derivatives, compounds 10d and 10h , was evaluated and compared with the effects of the widely-used commercial herbicide, dicamba, on Brassica napus. The data, gathered from petri dish bioassays, demonstrates the potent activity of the novel compounds.

Herbicide/DerivativeTarget SpeciesConcentrationObserved EffectEfficacy (% Inhibition/Reduction)
Compound 10d Brassica napus (Rape) - Root100 mg/LInhibition of root growth96%[1][2][3][4]
10 mg/LInhibition of root growth92%[1][2][3][4]
Echinochloa crus-galli (Barnyard Grass)100 mg/LGood to excellent inhibitionNot specified
Compound 10h Brassica napus (Rape) - Root100 mg/LInhibition of root growth95%[1][2][3][4]
10 mg/LInhibition of root growth93%[1][2][3][4]
Echinochloa crus-galli (Barnyard Grass)100 mg/LGood to excellent inhibitionNot specified
Dicamba Chenopodium album (Fathen)0.02 - 0.32 mg ae L-1Reduction in hypocotyl and radicle lengthDose-dependent reduction[5]
Brassica napus (Rape)Not specified in direct comparisonStunting of hypocotyls and radiclesSignificant reduction in seedling growth[5]

Mechanism of Action: A Novel Approach to Auxin Mimicry

Indole-3-carboxylic acid derivatives function as auxin mimic herbicides. They are believed to act as antagonists to the auxin receptor protein TIR1 (Transport Inhibitor Response 1).[1][2][3][4] This interaction disrupts the normal hormonal balance in the plant, leading to uncontrolled growth and eventual death. This mechanism is similar to other auxinic herbicides, but the novel structures of these derivatives may offer advantages in terms of efficacy and weed spectrum.

The signaling pathway is initiated by the binding of the herbicide to the TIR1 receptor, which is part of an E3 ubiquitin ligase complex. This binding event facilitates the degradation of Aux/IAA transcriptional repressor proteins, leading to an overstimulation of auxin-responsive genes and subsequent phytotoxicity.[1][2]

Auxin_Signaling_Pathway Indole-3-Carboxylic Acid Derivative Indole-3-Carboxylic Acid Derivative TIR1 Receptor TIR1 Receptor Indole-3-Carboxylic Acid Derivative->TIR1 Receptor Binds to Aux/IAA Repressor Aux/IAA Repressor TIR1 Receptor->Aux/IAA Repressor Targets Ubiquitination & Degradation Ubiquitination & Degradation Aux/IAA Repressor->Ubiquitination & Degradation Leads to Auxin Responsive Genes Auxin Responsive Genes Ubiquitination & Degradation->Auxin Responsive Genes Activates Uncontrolled Growth Uncontrolled Growth Auxin Responsive Genes->Uncontrolled Growth Results in

Figure 1: Simplified signaling pathway of indole-3-carboxylic acid derivatives.

Experimental Protocols

The efficacy of the indole-3-carboxylic acid derivatives was determined using a standardized petri dish bioassay. This method provides a rapid and reliable assessment of a compound's herbicidal activity.

Petri Dish Bioassay for Herbicidal Activity:

  • Preparation of Test Solutions: The synthesized indole-3-carboxylic acid derivatives and reference herbicides are dissolved in a suitable solvent (e.g., DMSO) and then diluted with distilled water to achieve the desired test concentrations (e.g., 10 mg/L and 100 mg/L).

  • Plate Preparation: A layer of agar medium is poured into sterile petri dishes. For testing, filter paper is placed on top of the solidified agar.

  • Seed Plating: Seeds of the target weed species (Brassica napus and Echinochloa crus-galli) are surface-sterilized and evenly placed on the filter paper in the petri dishes.

  • Treatment Application: A specific volume of the test solution is added to each petri dish, ensuring the filter paper is saturated. Control dishes are treated with the solvent-water mixture lacking the test compound.

  • Incubation: The petri dishes are sealed and incubated in a growth chamber under controlled conditions of temperature, light, and humidity for a specified period (e.g., 7 days).

  • Data Collection: After the incubation period, the root and shoot length of the seedlings are measured. The percentage of growth inhibition is calculated by comparing the measurements of the treated seedlings to the untreated control seedlings.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Herbicide Solutions D Apply Herbicide Treatment A->D B Prepare Agar Plates C Sterilize & Plate Seeds B->C C->D E Incubate under Controlled Conditions D->E F Measure Root & Shoot Length E->F G Calculate % Inhibition F->G

Figure 2: General workflow for a petri dish herbicide bioassay.

Conclusion

The investigated indole-3-carboxylic acid derivatives demonstrate high herbicidal efficacy, particularly against the dicotyledonous weed Brassica napus. Their performance in in-vitro assays is comparable, and in some cases superior, to existing commercial herbicides. The unique chemical structures and potent activity of these compounds warrant further investigation and development as next-generation herbicides. Their mode of action, targeting the auxin signaling pathway, provides a valuable tool for managing weed resistance. Further studies in greenhouse and field conditions are necessary to fully evaluate their potential for commercial application in agriculture.

References

Validation

A Comparative Guide to the Validation of a Novel Indole-Based CysLT1 Selective Antagonist

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of a novel indole-based Cysteinyl Leukotriene Receptor 1 (CysLT1) selective antagonist, compound 17k, with es...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel indole-based Cysteinyl Leukotriene Receptor 1 (CysLT1) selective antagonist, compound 17k, with established CysLT1 antagonists: montelukast, zafirlukast, and pranlukast. The following sections present supporting experimental data, detailed methodologies for key validation assays, and visualizations of the CysLT1 signaling pathway and the experimental workflow for antagonist validation.

Data Presentation: Comparative Antagonist Potency and Selectivity

The following tables summarize the in vitro potency and selectivity of the novel indole antagonist 17k and commercially available CysLT1 antagonists.

Table 1: CysLT1 Receptor Binding Affinity and Functional Antagonism

CompoundChemical Structure ClassBinding Affinity (Ki) for CysLT1Functional Antagonism (IC50) - Calcium Mobilization Assay
Novel Indole Antagonist (17k) Indole-2-carboxylic acidNot explicitly reported, but described as significantly more potent than montelukast[1]0.0059 µM [1]
MontelukastQuinoline~0.18 - 4 nM7.7 µM (vs. UTP), 4.5 µM (vs. UDP)
ZafirlukastIndoleNot explicitly reported, but has an affinity approximately two times greater than LTD4[2]Not explicitly reported in the same assay
PranlukastChromone0.99 ± 0.19 nM ([³H]LTD₄ binding)4.3 µM (vs. UTP), 1.6 µM (vs. UDP)

Table 2: Selectivity Profile against CysLT2 Receptor

CompoundIC50 for CysLT1 (µM)IC50 for CysLT2 (µM)Selectivity Ratio (CysLT2 IC50 / CysLT1 IC50)
Novel Indole Antagonist (17k) 0.0059 [1]15 [1]~2542
MontelukastPotent CysLT1 antagonistWeakly active or inactiveHigh
ZafirlukastPotent CysLT1 antagonistWeakly active or inactiveHigh
Pranlukast0.0038 (3.8 nM)~17~4474

Mandatory Visualization

CysLT1 Receptor Signaling Pathway

CysLT1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol CysLT1 CysLT1 Receptor Gq Gq Protein CysLT1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes LTD4 LTD4 (Agonist) LTD4->CysLT1 Binds Antagonist CysLT1 Antagonist (e.g., Indole 17k) Antagonist->CysLT1 Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_ER Ca²⁺ (ER Store) IP3->Ca2_ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto ↑ [Ca²⁺]i Ca2_ER->Ca2_cyto Release Ca2_cyto->PKC Activates Cellular_Response Cellular Response (e.g., Contraction, Chemotaxis) Ca2_cyto->Cellular_Response PKC->Cellular_Response

Caption: CysLT1 Receptor Signaling Pathway.

Experimental Workflow for CysLT1 Antagonist Validation

Experimental_Workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation (Optional) Binding_Assay Radioligand Binding Assay (Determine Ki) Functional_Assay Functional Assays Binding_Assay->Functional_Assay Calcium_Assay Calcium Mobilization Assay (Determine IC50) Functional_Assay->Calcium_Assay Chemotaxis_Assay Chemotaxis Assay (Confirm functional blockade) Functional_Assay->Chemotaxis_Assay Selectivity_Assay Selectivity Assays (e.g., vs. CysLT2) Functional_Assay->Selectivity_Assay Animal_Model Disease Models (e.g., Asthma model) Selectivity_Assay->Animal_Model PK_PD Pharmacokinetics & Pharmacodynamics Animal_Model->PK_PD Start Novel Compound Synthesis (Indole-based Antagonist) Start->Binding_Assay

Caption: Experimental Workflow for Antagonist Validation.

Experimental Protocols

Radioligand Binding Assay for CysLT1 Receptor

This protocol is designed to determine the binding affinity (Ki) of a test compound for the CysLT1 receptor using a competitive binding assay with a radiolabeled ligand.

Materials:

  • Radioligand: [³H]Leukotriene D4 ([³H]LTD₄)

  • Membrane Preparation: Membranes from cells or tissues expressing the CysLT1 receptor (e.g., human lung tissue, or CHO or HEK293 cells stably expressing the human CysLT1 receptor).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, pH 7.4.

  • Test Compounds: Novel indole antagonist (17k) and reference antagonists (montelukast, zafirlukast, pranlukast) at various concentrations.

  • Non-specific Binding Control: High concentration of a known CysLT1 antagonist (e.g., 10 µM montelukast).

  • Filtration System: 96-well plate harvester with glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethylenimine (PEI).

  • Scintillation Counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Homogenize cells or tissues in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard protein assay (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, add in the following order:

    • Assay buffer.

    • Increasing concentrations of the unlabeled test compound or vehicle (for total binding) or a saturating concentration of a non-labeled antagonist (for non-specific binding).

    • A fixed concentration of [³H]LTD₄ (typically at or below its Kd value).

    • Membrane preparation (typically 20-50 µg of protein per well).

  • Incubation: Incubate the plate at room temperature (e.g., 25°C) for a predetermined time (e.g., 60-90 minutes) to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using the cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the ability of a test compound to inhibit the increase in intracellular calcium concentration ([Ca²⁺]i) induced by a CysLT1 receptor agonist.

Materials:

  • Cell Line: A cell line endogenously or recombinantly expressing the CysLT1 receptor (e.g., U937 cells, HEK293-CysLT1).

  • Agonist: Leukotriene D4 (LTD₄).

  • Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Test Compounds: Novel indole antagonist (17k) and reference antagonists at various concentrations.

  • Fluorescence Plate Reader: Equipped with an automated liquid handling system.

Procedure:

  • Cell Plating: Seed the cells in a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium indicator dye (e.g., 2-5 µM Fluo-4 AM) in the dark at 37°C for 45-60 minutes.

  • Compound Pre-incubation: Wash the cells to remove excess dye and then pre-incubate with various concentrations of the test compound or vehicle for 15-30 minutes at room temperature.

  • Signal Measurement: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading.

  • Agonist Addition: Add a fixed concentration of LTD₄ (typically the EC80 concentration) to all wells simultaneously using the automated liquid handling system.

  • Data Acquisition: Immediately begin recording the fluorescence intensity over time (e.g., every 1-2 seconds for 2-3 minutes).

  • Data Analysis: The increase in fluorescence intensity corresponds to the increase in [Ca²⁺]i. Determine the peak fluorescence response for each well. Plot the percentage of inhibition of the LTD₄-induced response against the logarithm of the antagonist concentration. Determine the IC50 value from the resulting dose-response curve.

Chemotaxis Assay

This assay assesses the ability of a test compound to block the migration of cells towards a chemoattractant that acts through the CysLT1 receptor.

Materials:

  • Cell Line: A cell line that expresses the CysLT1 receptor and exhibits a chemotactic response to LTD₄, such as the human eosinophilic leukemia cell line EoL-1.[3]

  • Chemoattractant: Leukotriene D4 (LTD₄).

  • Chemotaxis Chamber: A multi-well chamber with a microporous membrane separating the upper and lower wells (e.g., Transwell® inserts with 5-8 µm pores).

  • Assay Medium: Serum-free RPMI 1640.

  • Test Compounds: Novel indole antagonist (17k) and reference antagonists at various concentrations.

  • Cell Viability/Quantification Reagent: Calcein AM or similar fluorescent dye.

  • Fluorescence Plate Reader.

Procedure:

  • Cell Preparation: Culture EoL-1 cells and differentiate them if necessary to enhance CysLT1 receptor expression and chemotactic responsiveness.[3] Resuspend the cells in serum-free assay medium.

  • Assay Setup:

    • In the lower wells of the chemotaxis chamber, add assay medium containing LTD₄ at a concentration that induces optimal chemotaxis (e.g., 10 nM).[3] For negative control wells, add assay medium without LTD₄.

    • In a separate tube, pre-incubate the cell suspension with various concentrations of the test compound or vehicle for 20-30 minutes at room temperature.

    • Add the pre-incubated cell suspension to the upper wells (the inserts).

  • Incubation: Incubate the chemotaxis chamber at 37°C in a humidified incubator with 5% CO₂ for a period sufficient to allow cell migration (e.g., 3-4 hours).

  • Cell Quantification:

    • Carefully remove the inserts.

    • Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Quantify the migrated cells on the lower surface of the membrane or in the lower well. This can be done by staining the migrated cells with a fluorescent dye like Calcein AM and measuring the fluorescence in a plate reader.

  • Data Analysis: Calculate the percentage of inhibition of chemotaxis for each antagonist concentration compared to the vehicle control (LTD₄ alone). Plot the percentage of inhibition against the logarithm of the antagonist concentration to determine the IC50 value.

References

Comparative

Comparative Docking Analysis of Indole Derivatives Across Therapeutic Targets

A comprehensive guide for researchers and drug development professionals on the binding efficiencies and interaction mechanisms of novel indole-based compounds with key protein targets in Alzheimer's disease, cancer, and...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the binding efficiencies and interaction mechanisms of novel indole-based compounds with key protein targets in Alzheimer's disease, cancer, and microbial infections.

This guide provides an objective comparison of recently synthesized indole derivatives, summarizing their performance in molecular docking studies against various therapeutic targets. The data presented is compiled from multiple research articles, offering a side-by-side view of binding affinities and key interactions. Detailed experimental protocols for the cited docking studies are also provided to ensure reproducibility and further investigation.

Indole Derivatives in Alzheimer's Disease: Targeting Cholinesterases

A series of novel indole derivatives have been investigated for their potential as multi-target agents in the treatment of Alzheimer's disease. These compounds were designed to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.

Data Summary: Binding Affinities of Indole Derivatives against AChE and BuChE

CompoundTarget ProteinBinding Energy (kcal/mol)Interacting ResiduesReference
Compound 5 Acetylcholinesterase (AChE)-Not Specified[1][2]
Compound 7 Acetylcholinesterase (AChE)-Not Specified[1][2]
Compound 11 Acetylcholinesterase (AChE)-Not Specified[1][2]
Compound 5 Butyrylcholinesterase (BuChE)-Not Specified[1][2]
Compound 7 Butyrylcholinesterase (BuChE)-Not Specified[1][2]
Compound 11 Butyrylcholinesterase (BuChE)-Not Specified[1][2]
Fluorinated Compound 11a Acetylcholinesterase (AChE)Not SpecifiedNot Specified[3]
Fluorinated Compound 11a Butyrylcholinesterase (BuChE)Not SpecifiedNot Specified[3]
Indole-hydrazone 12a Acetylcholinesterase (AChE)Not Specifiedπ-π stacking with two amino acid residues[3]
Indole-hydrazone 12b Acetylcholinesterase (AChE)Not SpecifiedNot Specified[3]
Indole-hydrazone 12a Butyrylcholinesterase (BuChE)Not SpecifiedNot Specified[3]
Indole-hydrazone 12b Butyrylcholinesterase (BuChE)Not SpecifiedNot Specified[3]

Note: Specific binding energy values were not available in the provided search results for all compounds, but their superior inhibitory activity was highlighted.

Experimental Protocol: Molecular Docking against AChE and BuChE

The molecular docking studies were performed to understand the binding modes of the synthesized indole derivatives within the active sites of both AChE and BuChE.[1][2] The general workflow for such a study is as follows:

  • Protein Preparation: The three-dimensional crystal structures of the target proteins (AChE and BuChE) are obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, polar hydrogens are added, and charges are assigned to the protein structure.

  • Ligand Preparation: The 2D structures of the indole derivatives are sketched and converted to 3D structures. Energy minimization is performed to obtain a stable conformation.

  • Grid Generation: A grid box is defined around the active site of the target protein to specify the search space for the docking simulation.

  • Docking Simulation: A docking program (e.g., AutoDock) is used to predict the binding conformation and affinity of each ligand within the protein's active site. The program explores various possible orientations and conformations of the ligand and scores them based on a scoring function that estimates the binding free energy.

  • Analysis of Results: The docking results are analyzed to identify the best binding poses, the predicted binding affinities (e.g., in kcal/mol), and the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the protein residues.

G cluster_workflow Molecular Docking Workflow Protein Preparation Protein Preparation Grid Generation Grid Generation Protein Preparation->Grid Generation Ligand Preparation Ligand Preparation Docking Simulation Docking Simulation Ligand Preparation->Docking Simulation Grid Generation->Docking Simulation Results Analysis Results Analysis Docking Simulation->Results Analysis

A general workflow for molecular docking studies.

Indole Derivatives in Cancer: Targeting Key Proteins

Indole derivatives have shown significant promise as anticancer agents by targeting various proteins involved in cancer cell proliferation and survival.[4][5][6] Docking studies have been instrumental in elucidating their binding mechanisms with targets such as tubulin, cyclin-dependent kinases (CDKs), and various protein kinases.[7]

Data Summary: Binding Affinities of Indole Derivatives against Anticancer Targets

CompoundTarget ProteinDocking Score (kcal/mol)Key InteractionsReference
Indole-acrylamide 1 Tubulin (colchicine-binding site)-Hydrogen bonds with βAsn258 and βCys241[4][7]
Indole-1,3,4-oxadiazole 10 α- and β-tubulin-8.54Hydrogen bonds with PRO175, VAL177, and SER174[7]
Azine derivative 20 HCK protein-13.42Not Specified[7]
Compound 24 CDK-5-8.34Hydrogen bonds with Gln131 and Asn132[7]
Methoxy-substituted indole curcumin 27 GSK-3β, EGFR, Bcr-AblNot SpecifiedStrong binding at key active sites[4][7]

Note: A lower docking score generally indicates a higher binding affinity.

Experimental Protocol: Molecular Docking for Anticancer Targets

The in silico molecular docking studies for anticancer targets follow a similar protocol to that described for cholinesterase inhibitors. The key difference lies in the selection of the target protein. For instance, to study tubulin inhibitors, the crystal structure of tubulin is used. The docking simulations help in understanding how these indole derivatives bind to specific sites, such as the colchicine-binding site of tubulin, and disrupt its function, leading to cell cycle arrest and apoptosis.[4][7]

G cluster_pathway Indole Derivative Anticancer Mechanism Indole_Derivative Indole Derivative Target_Protein Target Protein (e.g., Tubulin, CDK, Kinase) Indole_Derivative->Target_Protein Binds to Inhibition Inhibition of Protein Function Target_Protein->Inhibition Cell_Cycle_Arrest Cell Cycle Arrest Inhibition->Cell_Cycle_Arrest Apoptosis Apoptosis (Programmed Cell Death) Cell_Cycle_Arrest->Apoptosis

Mechanism of action for some anticancer indole derivatives.

Indole Derivatives as Antimicrobial Agents: Targeting Bacterial Enzymes

The emergence of drug-resistant microbial strains necessitates the development of novel antimicrobial agents. Indole derivatives have been explored for their potential to inhibit essential bacterial enzymes, thereby impeding microbial growth.

Data Summary: Binding Affinities of Indole Derivatives against Antimicrobial Targets

CompoundTarget ProteinBinding Energy (kcal/mol)Key InteractionsReference
Compound 9 UDP-N-acetylmuramate-L-alanine ligase (MurC)-11.5Hydrogen bonds and pi-stacked interactions[8]
Compound 9 Human lanosterol 14α-demethylase-8.5Hydrogen bonds and pi-stacked interactions[8]
Compound 12 Penicillin-binding protein 2Better binding score than standardNot Specified[9]
Compound 2 Penicillin-binding protein 2aBetter binding score than standardNot Specified[9]

Experimental Protocol: Molecular Docking for Antimicrobial Targets

Molecular docking studies against microbial targets, such as MurC ligase or penicillin-binding proteins, are crucial for understanding the structure-activity relationships of new antimicrobial candidates.[8][9] The protocol involves docking the designed indole derivatives into the active site of the target enzyme to predict their binding affinity and interaction patterns. These in silico predictions are then often correlated with in vitro antimicrobial activity data to validate the potential mechanism of action.[8]

G cluster_antimicrobial Antimicrobial Docking and Evaluation Design Design Indole Derivatives Docking Molecular Docking (e.g., against MurC, PBP) Design->Docking Synthesis Synthesize Compounds Design->Synthesis Prediction Predict Binding Affinity & Interactions Docking->Prediction Correlation Correlate Docking and In Vitro Results Prediction->Correlation In_Vitro In Vitro Antimicrobial Assay Synthesis->In_Vitro In_Vitro->Correlation

Workflow for antimicrobial indole derivative development.

References

Validation

A Comparative Guide to the Bioisosteric Replacement of the Carboxylic Acid Group in 3-Formyl-1H-indole-7-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals The strategic replacement of a carboxylic acid group with a bioisostere is a cornerstone of modern medicinal chemistry. This approach aims to mitigate the i...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic replacement of a carboxylic acid group with a bioisostere is a cornerstone of modern medicinal chemistry. This approach aims to mitigate the inherent liabilities of the carboxylic acid moiety, such as poor membrane permeability, rapid metabolism, and potential toxicity, while retaining or enhancing the desired biological activity. This guide provides a comparative assessment of common bioisosteric replacements for the carboxylic acid group in the scaffold of 3-formyl-1H-indole-7-carboxylic acid, a hypothetical lead compound. We will explore the synthesis, physicochemical properties, and a proposed biological evaluation cascade for key bioisosteres: tetrazoles, N-acyl sulfonamides, and hydroxamic acids.

Physicochemical Properties of Carboxylic Acid Bioisosteres

The selection of a suitable bioisostere is a multi-parameter optimization process. The acidity (pKa), lipophilicity (logP/logD), and membrane permeability are critical factors that influence the pharmacokinetic and pharmacodynamic profile of a compound. The following table summarizes the key physicochemical properties of the parent carboxylic acid and its potential bioisosteric replacements.

Functional GroupStructureTypical pKa RangeGeneral logP Comparison to COOHKey Characteristics
Carboxylic Acid -COOH4-5BaselineHigh acidity, often leading to poor permeability and rapid clearance.
Tetrazole -CNNNN-H4.5-5.0More lipophilicAcidity similar to carboxylic acids, metabolically stable, can improve oral bioavailability.[1]
N-Acyl Sulfonamide -CONHSO₂R5-9More lipophilicAcidity can be tuned by the 'R' group, metabolically stable, can improve permeability.[1]
Hydroxamic Acid -CONHOH9-10Less lipophilicWeaker acid, potential for metal chelation, may be susceptible to hydrolysis.[2]

Experimental Protocols

Detailed methodologies for the synthesis of the proposed bioisosteres from the parent carboxylic acid are outlined below.

1. Synthesis of 3-formyl-1H-indole-7-tetrazole

  • Method: A common route involves the conversion of the carboxylic acid to a nitrile, followed by a [3+2] cycloaddition with an azide source.

  • Protocol:

    • Amide Formation: React 3-formyl-1H-indole-7-carboxylic acid with a coupling agent (e.g., HATU, HOBt) and ammonia or an ammonia source to form the corresponding primary amide.

    • Dehydration to Nitrile: Dehydrate the primary amide using a dehydrating agent such as phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (TFAA) to yield 3-formyl-1H-indole-7-carbonitrile.

    • Cycloaddition: Treat the nitrile with sodium azide (NaN₃) and a Lewis acid catalyst (e.g., zinc chloride, ZnCl₂) or an ammonium salt (e.g., ammonium chloride, NH₄Cl) in a high-boiling solvent like DMF or toluene at elevated temperatures to form the tetrazole ring.[3]

2. Synthesis of N-(acyl)-3-formyl-1H-indole-7-sulfonamide

  • Method: This involves the coupling of the carboxylic acid with a sulfonamide.

  • Protocol:

    • Activation of Carboxylic Acid: Activate the 3-formyl-1H-indole-7-carboxylic acid by converting it to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, or by forming a mixed anhydride with ethyl chloroformate.

    • Coupling Reaction: React the activated carboxylic acid with a desired sulfonamide (e.g., methanesulfonamide, benzenesulfonamide) in the presence of a base such as pyridine or triethylamine (TEA) in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[4][5]

3. Synthesis of 3-formyl-1H-indole-7-hydroxamic Acid

  • Method: Hydroxamic acids can be prepared by coupling the carboxylic acid with hydroxylamine.

  • Protocol:

    • Activation of Carboxylic Acid: Activate the 3-formyl-1H-indole-7-carboxylic acid using a coupling agent like ethyl chloroformate or a carbodiimide (e.g., EDC) in the presence of a base (e.g., N-methylmorpholine) to form a reactive intermediate.

    • Reaction with Hydroxylamine: Treat the activated intermediate with hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of a base to neutralize the HCl and facilitate the nucleophilic attack of hydroxylamine, yielding the desired hydroxamic acid.[6][7][8][9]

Comparative Biological Evaluation

To objectively compare the performance of the bioisosteres, a tiered biological evaluation is proposed. Assuming a hypothetical target, for instance, a protein kinase, the following workflow can be implemented.

Diagram of the Proposed Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Physicochemical Profiling cluster_invitro In Vitro Evaluation cluster_adme ADME & PK Profiling parent 3-Formyl-1H-indole-7-carboxylic Acid tetrazole Tetrazole Analog parent->tetrazole acyl_sulfonamide Acyl Sulfonamide Analog parent->acyl_sulfonamide hydroxamic_acid Hydroxamic Acid Analog parent->hydroxamic_acid physchem pKa, logP, Solubility tetrazole->physchem acyl_sulfonamide->physchem hydroxamic_acid->physchem biochemical_assay Biochemical Assay (e.g., Kinase Inhibition) physchem->biochemical_assay cell_based_assay Cell-Based Assay (e.g., Target Engagement) biochemical_assay->cell_based_assay metabolic_stability Metabolic Stability (Microsomes, Hepatocytes) cell_based_assay->metabolic_stability permeability_assay Permeability Assay (e.g., PAMPA, Caco-2) metabolic_stability->permeability_assay pk_studies In Vivo Pharmacokinetic Studies permeability_assay->pk_studies

A proposed workflow for the synthesis, characterization, and evaluation of bioisosteric analogs.

1. Biochemical Assays

  • Objective: To determine the in vitro potency of the parent compound and its bioisosteres against the purified target protein.

  • Example Protocol (Kinase Inhibition Assay):

    • Prepare a series of dilutions for each test compound.

    • In a microplate, combine the purified kinase, a fluorescently labeled substrate, and ATP.

    • Add the test compounds to the wells and incubate at room temperature.

    • Stop the reaction and measure the fluorescence to determine the extent of substrate phosphorylation.

    • Calculate the IC₅₀ value for each compound.

2. Cell-Based Assays

  • Objective: To assess the activity of the compounds in a cellular context, which provides insights into cell permeability and target engagement.

  • Example Protocol (Cellular Target Engagement Assay):

    • Culture cells that express the target of interest.

    • Treat the cells with varying concentrations of the test compounds.

    • Lyse the cells and perform a Western blot or an ELISA to measure the phosphorylation status of a downstream substrate of the target kinase.

    • Determine the EC₅₀ value for each compound.

3. ADME & Pharmacokinetic Profiling

  • Objective: To evaluate the drug-like properties of the most promising analogs.

  • Protocols:

    • Metabolic Stability: Incubate the compounds with liver microsomes or hepatocytes and measure the rate of degradation over time using LC-MS/MS.

    • Permeability: Assess the passive diffusion of the compounds across an artificial membrane (PAMPA) or a monolayer of Caco-2 cells.

    • In Vivo Pharmacokinetics: Administer the compounds to a suitable animal model (e.g., mice, rats) via oral or intravenous routes and collect blood samples at various time points to determine key PK parameters (Cₘₐₓ, Tₘₐₓ, AUC, half-life).

Hypothetical Signaling Pathway

To provide context for the biological evaluation, the following diagram illustrates a hypothetical signaling pathway where the indole-containing compounds might act as inhibitors of a protein kinase.

Diagram of a Hypothetical Kinase Signaling Pathway

signaling_pathway receptor Growth Factor Receptor kinase Target Kinase receptor->kinase Activates substrate Downstream Substrate kinase->substrate Phosphorylates response Cellular Response (e.g., Proliferation, Survival) substrate->response Mediates inhibitor Indole-based Inhibitor inhibitor->kinase

A simplified representation of a kinase-mediated signaling pathway targeted by the indole-based inhibitors.

By systematically synthesizing and evaluating these bioisosteric replacements, researchers can gain a comprehensive understanding of the structure-activity and structure-property relationships, ultimately leading to the identification of optimized drug candidates with improved therapeutic potential.

References

Safety & Regulatory Compliance

Safety

Proper Disposal of 3-formyl-1H-indole-7-carboxylic Acid: A Step-by-Step Guide

For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of 3-formyl-1H-indole-7-carboxylic acid is paramount in a laboratory setting. This guide provides essential,...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of 3-formyl-1H-indole-7-carboxylic acid is paramount in a laboratory setting. This guide provides essential, immediate safety and logistical information for the proper management of this chemical waste.

3-formyl-1H-indole-7-carboxylic acid is classified as a hazardous substance that causes skin and eye irritation and may cause respiratory irritation[1][2]. Therefore, meticulous adherence to disposal protocols is necessary to mitigate risks to personnel and the environment. Waste is classified as hazardous and must be disposed of in accordance with European Directives and local regulations[1].

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) Specification
Eye ProtectionGoggles (European standard - EN 166)[1]
Hand ProtectionProtective gloves[1]
Skin and Body ProtectionLong-sleeved clothing[1]
Respiratory ProtectionUse a NIOSH/MSHA or European Standard EN 136 approved respirator if exposure limits are exceeded or if dust formation is present[1].

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe disposal of 3-formyl-1H-indole-7-carboxylic acid from a laboratory setting.

  • Containment of Waste:

    • Carefully sweep up the solid 3-formyl-1H-indole-7-carboxylic acid, avoiding dust formation[1][3].

    • Place the swept material into a suitable, clearly labeled, and closed container for disposal[1][3].

  • Container Labeling:

    • The waste container must be clearly labeled with the chemical name: "Hazardous Waste: 3-formyl-1H-indole-7-carboxylic Acid".

    • Include appropriate hazard symbols (e.g., irritant).

  • Storage of Chemical Waste:

    • Store the sealed waste container in a designated hazardous waste accumulation area.

    • This area should be a dry, well-ventilated place, away from incompatible materials[4][5].

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

    • Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to regulations such as the US EPA guidelines in 40 CFR 261.3[2].

    • Always consult and adhere to all federal, state, and local regulations when disposing of the substance[2].

  • Spill Management:

    • In the event of a spill, ensure adequate ventilation and wear the prescribed PPE[1][3].

    • Prevent the spill from entering drains or waterways[2][6].

    • Contain the spill and then sweep up the material into a suitable container for disposal[1][3].

Disposal Workflow

The following diagram illustrates the logical flow of the disposal process for 3-formyl-1H-indole-7-carboxylic acid.

A Start: Identify 3-formyl-1H-indole-7-carboxylic acid for disposal B Wear appropriate PPE: - Goggles - Gloves - Protective Clothing A->B Safety First C Carefully sweep solid material, avoiding dust formation B->C Containment D Place waste in a labeled, sealed hazardous waste container C->D E Store container in a designated hazardous waste area D->E Secure Storage F Contact Environmental Health & Safety (EHS) for waste pickup E->F Regulatory Compliance G End: Waste is properly disposed of by authorized personnel F->G Final Disposal

Disposal workflow for 3-formyl-1H-indole-7-carboxylic acid.

Disclaimer: This information is intended as a guide and should be supplemented by your institution's specific safety and disposal protocols. Always consult your Safety Data Sheet (SDS) and your Environmental Health and Safety (EHS) office for the most accurate and up-to-date procedures.

References

Handling

Personal protective equipment for handling 3-formyl-1H-indole-7-carboxylic Acid

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 3-formyl-1H-indole-7-carboxylic acid. Adherence to these procedures is vital for ensu...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 3-formyl-1H-indole-7-carboxylic acid. Adherence to these procedures is vital for ensuring laboratory safety and proper chemical management.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the specific PPE required for the planned experimental procedure. The following table summarizes the recommended PPE for handling 3-formyl-1H-indole-7-carboxylic acid, particularly in its powdered form.[1]

Body PartPersonal Protective EquipmentSpecifications
Eyes Safety Goggles or Face ShieldMust conform to European standard EN 166 or equivalent.[2] Provides protection from splashes and dust.
Hands Protective GlovesChemically resistant, powder-free gloves are recommended.[3] Double gloving may be necessary for certain procedures.[3]
Body Long-sleeved Laboratory Coat or CoverallsProvides a barrier against skin contact.
Respiratory Respirator (if necessary)Use a NIOSH/MSHA or European Standard EN 136 approved respirator if working with large quantities, in a poorly ventilated area, or when engineering controls are insufficient to control airborne dust.[2]
Feet Closed-toe ShoesNon-slip soles are recommended to prevent slips and falls.[1]

Operational Plan: Step-by-Step Handling Procedure

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Verify that the container is properly labeled with the chemical name, CAS number (317854-65-2), and hazard information.[4]

  • Ensure the Safety Data Sheet (SDS) is readily available.

2. Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[5]

  • Keep away from incompatible materials.

  • The recommended storage temperature is at room temperature.[4]

3. Preparation and Use:

  • Engineering Controls: All handling of the solid chemical should be performed in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust.[2]

  • Weighing: When weighing the powdered chemical, do so in a fume hood or a ventilated balance enclosure.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly while stirring to avoid splashing.

  • Personal Hygiene: Wash hands thoroughly after handling the chemical, even if gloves were worn.[6] Do not eat, drink, or smoke in the laboratory.[6]

4. Spill Management:

  • In case of a spill, evacuate the area if necessary.

  • Wear appropriate PPE, including respiratory protection if a significant amount of dust is generated.

  • For small spills, carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[2][5] Avoid generating dust.

  • Clean the spill area with a suitable solvent and then wash with soap and water.

Disposal Plan: Step-by-Step Waste Management

1. Waste Identification and Segregation:

  • 3-formyl-1H-indole-7-carboxylic acid waste should be considered hazardous waste.

  • Segregate solid waste from liquid waste.

  • Do not mix with incompatible waste streams.[7]

2. Solid Waste Disposal:

  • Collect waste solid 3-formyl-1H-indole-7-carboxylic acid and any contaminated materials (e.g., weighing paper, gloves, paper towels) in a clearly labeled, sealed container.

  • The container should be labeled as "Hazardous Waste" and include the chemical name.[8]

3. Liquid Waste Disposal:

  • Solutions of 3-formyl-1H-indole-7-carboxylic acid should be collected in a labeled, leak-proof container.

  • The container should be labeled as "Hazardous Waste" and list all chemical constituents by percentage.[8]

  • Due to its carboxylic acid nature, the waste may be acidic. Neutralization may be required before disposal, following institutional and local regulations. However, most organic acids are still considered toxic after neutralization and should not be disposed of down the drain.[8]

4. Final Disposal:

  • Dispose of all waste containers through your institution's hazardous waste management program.[9]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[9]

Workflow for Safe Handling

Workflow for Safe Handling of 3-formyl-1H-indole-7-carboxylic Acid cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Receiving Receiving Storage Storage Receiving->Storage Inspect & Verify Don_PPE Don PPE Storage->Don_PPE Retrieve for Use Weighing Weighing Don_PPE->Weighing Dissolving Dissolving Weighing->Dissolving Experiment Experiment Dissolving->Experiment Decontamination Decontamination Experiment->Decontamination Waste_Segregation Waste Segregation Decontamination->Waste_Segregation Disposal Disposal Waste_Segregation->Disposal Doff_PPE Doff PPE Disposal->Doff_PPE

Caption: Workflow for the safe handling of 3-formyl-1H-indole-7-carboxylic acid from receipt to disposal.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-formyl-1H-indole-7-carboxylic Acid
Reactant of Route 2
3-formyl-1H-indole-7-carboxylic Acid
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